molecular formula C7H4F3NO3 B1302564 3-Nitro-5-(trifluoromethyl)phenol CAS No. 349-57-5

3-Nitro-5-(trifluoromethyl)phenol

Cat. No.: B1302564
CAS No.: 349-57-5
M. Wt: 207.11 g/mol
InChI Key: JDIAMHNYAPDMRB-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(11(13)14)3-6(12)2-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIAMHNYAPDMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373312
Record name 3-nitro-5-(trifluoromethyl)phenol
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Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-57-5
Record name 3-(Trifluoromethyl)-5-nitrophenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitro-5-(trifluoromethyl)phenol
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Record name 3-Hydroxy-5-nitrobenzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Functionality for Modern Synthesis

3-Nitro-5-(trifluoromethyl)phenol, registered under CAS number 349-57-5, is a highly functionalized aromatic compound that serves as a strategic building block in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Its structure is uniquely characterized by the convergence of three key functional groups on a benzene scaffold: a nucleophilic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group. This distinct combination of properties makes it an invaluable intermediate for creating complex molecules with tailored pharmacological and physicochemical profiles.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a bioisostere for groups like chlorine or methyl.[5][6][7][8] Simultaneously, the nitro group (-NO2) is a versatile chemical handle. It can be readily transformed into other functional groups, such as amines, enabling a diverse range of subsequent chemical modifications.[9][10] The phenolic hydroxyl (-OH) group provides a reactive site for nucleophilic substitution reactions, most notably for the formation of ether and ester linkages.[11]

This guide provides a comprehensive overview of the core properties, spectroscopic profile, reactivity, synthetic applications, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount to its successful application in synthesis. The properties of this compound are dictated by its trifunctional nature. The strong electron-withdrawing effects of both the -NO2 and -CF3 groups increase the acidity of the phenolic proton compared to phenol itself.

Below is a summary of its key physical and chemical identifiers.

Data Presentation: Key Properties Table
PropertyValueSource(s)
CAS Number 349-57-5[1]
Molecular Formula C₇H₄F₃NO₃[1][3]
Molecular Weight 207.11 g/mol [1][3]
IUPAC Name This compound[2]
Synonyms 3-Hydroxy-5-nitrobenzotrifluoride[11]
Appearance Solid[1]
Melting Point 89-92 °C[1]
Boiling Point 258.9 ± 40.0 °C (Predicted)[1]
Density 1.554 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Visualization: Chemical Structure

The structural arrangement of the functional groups is key to the molecule's reactivity.

Caption: Structure of this compound with key functional groups highlighted.

Spectroscopic Profile

While a comprehensive, publicly available experimental spectrum for this specific molecule is not readily found, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds. Commercial suppliers can often provide lot-specific spectra upon request.[4]

  • ¹H NMR (Proton NMR): The aromatic region is expected to show three distinct signals, each integrating to one proton. Due to the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups, these signals will be downfield. The phenolic -OH proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the asymmetric and symmetric N-O stretches of the aromatic nitro group (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and strong C-F stretching bands (~1100-1300 cm⁻¹).[12]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 207.11. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and potentially rearrangements involving the hydroxyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.

Visualization: General Reactivity Profile

Reactivity cluster_OH Reactions at the Hydroxyl Group cluster_NO2 Reactions of the Nitro Group cluster_ring Reactions on the Aromatic Ring main This compound williamson Williamson Ether Synthesis (O-Alkylation) main->williamson Base, R-X steglich Steglich Esterification (O-Acylation) main->steglich R-COOH, DCC, DMAP reduction Reduction to Amine (-NH2) main->reduction H2/Pd, Fe/HCl, etc. eas Electrophilic Aromatic Substitution (Highly Deactivated) main->eas Harsh Conditions

Caption: Key reaction pathways for this compound.

Core Application: Synthesis of Bioactive Ethers

A primary application of this molecule is in the synthesis of aryl ethers, a common motif in pharmacologically active compounds. The Williamson ether synthesis is the most direct and robust method for this transformation. The protocol's success hinges on the initial deprotonation of the acidic phenol to form a potent phenoxide nucleophile.

Causality in Experimental Design: The choice of base and solvent is critical. For an acidic phenol like this, a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient and offers easier handling than sodium hydride (NaH).[11] Anhydrous polar aprotic solvents like acetone or DMF are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[13][14]

Experimental Protocol: General Williamson Ether Synthesis

This protocol describes a self-validating system for the O-alkylation of this compound. Progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction is driven to completion before work-up.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Alkyl Halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Anhydrous Acetone or DMF (solvent)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous acetone (approx. 0.1 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq.) to the solution. The use of excess base ensures complete deprotonation to the phenoxide.

  • Stir the resulting suspension vigorously at room temperature for 30-60 minutes.

  • Alkylation: Add the desired primary alkyl halide (1.1 eq.) to the suspension dropwise via syringe.

  • Heat the reaction mixture to reflux (for acetone, ~56°C).

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting phenol. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KX).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Purification (Extraction): Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if used.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ether product.

  • Purification (Chromatography): If necessary, purify the crude product by column chromatography on silica gel to obtain the final, high-purity aryl ether.

Visualization: Experimental Workflow

Workflow A 1. Dissolve Phenol in Anhydrous Acetone B 2. Add K2CO3 (2.0 eq.) Stir for 30-60 min A->B C 3. Add Alkyl Halide (1.1 eq.) Heat to Reflux B->C D 4. Monitor by TLC until Phenol is Consumed C->D E 5. Cool and Filter to Remove Salts D->E F 6. Concentrate Filtrate E->F G 7. Redissolve in Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry (Na2SO4), Filter, and Concentrate H->I J 10. Purify by Column Chromatography (if needed) I->J K Final Product: Aryl Ether J->K

Caption: Step-by-step workflow for the Williamson ether synthesis.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard CategoryDescription & Precautionary StatementsSource(s)
Acute Toxicity H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[8]
Skin Irritation H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[8]
Eye Irritation H319: Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8]
Respiratory Irritation H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[8]
  • Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[1]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, stepwise elaboration into more complex molecular architectures. By leveraging the nucleophilicity of the hydroxyl group, the versatile chemistry of the nitro group, and the advantageous physicochemical properties imparted by the trifluoromethyl group, researchers can efficiently construct novel compounds for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for unlocking its full synthetic potential.

References

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved January 11, 2026, from [Link]

  • Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 11, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 11, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 11, 2026, from [Link]

  • Supporting Information for a publication. (n.d.). pubs.acs.org. Retrieved January 11, 2026, from [Link]

  • Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]

  • 3-(Trifluoromethyl)phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • How can we synthesize para-nitrophenol. (2012, May 5). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2014). Pakistan Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • 4-Nitrophenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 11, 2026, from [Link]

  • Phenol, 3-nitro-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts... (2021). NIH. Retrieved January 11, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

Sources

physicochemical properties of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)phenol

Executive Summary

This technical guide provides a comprehensive overview of the core (CAS No. 349-57-5). As a key intermediate in medicinal chemistry and materials science, a thorough understanding of this compound's characteristics is paramount for its effective application. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the phenol scaffold imparts unique electronic and steric properties that significantly influence its reactivity, acidity, and biological interactions. This document details its structural, thermal, and spectroscopic properties, provides expert insight into its chemical behavior, outlines protocols for its analysis, and discusses its relevance in modern drug development. The synthesis of this guide is grounded in authoritative data to support researchers, scientists, and drug development professionals in their work.

Introduction: A Molecule of Strategic Importance

This compound is an aromatic organic compound whose value lies in the strategic placement of its functional groups. The trifluoromethyl group (-CF₃) is a well-established bioisostere for other chemical moieties and is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Simultaneously, the nitro group (-NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. It can also serve as a synthetic handle for further chemical transformations, such as reduction to an amine. This guide serves as a detailed reference for understanding and utilizing this versatile chemical building block.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 349-57-5[3][4][5][6][7][8]
Molecular Formula C₇H₄F₃NO₃[3][4][6][7][8]
Molecular Weight 207.11 g/mol [3][4][6][7][8]
Appearance Yellow to orange powder/solid[3][9]
Melting Point 87 - 94 °C[4][5][6][9][10]
Boiling Point ~258.9 °C (at 760 mmHg, Predicted)[3][5]
Density ~1.554 g/cm³ (Predicted)[3][5]
XLogP3 2.84[5]
Solubility Slightly soluble in DMSO and Methanol[3]
Acidity (pKa)
  • 3-(Trifluoromethyl)phenol: pKa = 9.08[11]

  • 3-Nitrophenol: pKa ≈ 8.4

  • 4-Nitro-3-(trifluoromethyl)phenol: pKa = 6.07[12]

Both -NO₂ and -CF₃ groups stabilize the resulting phenoxide anion through inductive effects, thereby facilitating the release of the proton. The nitro group also provides resonance stabilization. Consequently, the pKa of this compound is expected to be significantly lower (more acidic) than that of 3-nitrophenol or 3-(trifluoromethyl)phenol, likely falling in the range of 6.5 - 7.5 . This increased acidity is a critical factor in its reactivity and its potential interactions with biological targets.

Phenoxide_Stabilization cluster_0 Deprotonation cluster_1 Anion Stabilization A Phenol (Ar-OH) B Phenoxide Anion (Ar-O⁻) A->B -H⁺ H H⁺ C Inductive Effect (-I) B->C from -CF₃ and -NO₂ D Resonance Effect (-R) B->D from -NO₂

Caption: Factors stabilizing the phenoxide anion, increasing acidity.

Lipophilicity

The calculated octanol-water partition coefficient (XLogP3) is 2.84, indicating that the compound is moderately lipophilic.[5] This property is a key determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross cellular membranes. The lipophilic trifluoromethyl group and aromatic ring are balanced by the polar hydroxyl and nitro groups.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential for any research or development application. This section outlines the expected spectroscopic signatures and appropriate analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A predicted ¹H NMR spectrum suggests the following signals: δ 8.07 (s, 1H), 7.88 (t, 1H), 7.43 (s, 1H), and a broad singlet for the phenolic proton around 6.22 ppm (this shift is highly dependent on solvent and concentration).[10] The aromatic protons appear at distinct chemical shifts due to the electronic effects of the substituents.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbons bearing the -OH and -NO₂ groups will be significantly shifted downfield.

  • ¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups. Key expected vibrational frequencies include:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1530 cm⁻¹ and 1350 cm⁻¹, characteristic of a nitro group.

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) would be observed at m/z 207.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak at m/z 206, reflecting the compound's acidity.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Methodology:

  • System Preparation: A standard HPLC system with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 stationary phase retains the moderately lipophilic analyte. A gradient elution starting with a higher percentage of aqueous phase (A) and ramping to a higher percentage of organic phase (B) will effectively elute the compound while separating it from more polar or less polar impurities. Formic acid is used to acidify the mobile phase, ensuring the phenolic proton remains protonated for consistent retention and sharp peak shape.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and/or 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Synthesis_Pathway start 3-(Trifluoromethyl)phenol reagents HNO₃ / H₂SO₄(Nitrating Agent) start->reagents product This compound reagents->product isomer Other Isomers (e.g., 2-nitro, 4-nitro) reagents->isomer purify Purification (Chromatography/Recrystallization) product->purify

Caption: Proposed synthetic route via electrophilic nitration.

Causality Behind the Method:

  • The hydroxyl (-OH) group is an activating, ortho, para-director.

  • The trifluoromethyl (-CF₃) group is a deactivating, meta-director.

  • The nitronium ion (NO₂⁺) electrophile will be directed by both groups. The position meta to the -CF₃ group and meta to the -OH group (C5) is sterically accessible and electronically favored, leading to the desired product. However, other isomers are likely to form, necessitating purification.

Key Reactions
  • O-Alkylation/Acylation: The acidic phenolic proton can be easily removed by a base (e.g., K₂CO₃, NaH) to form a potent nucleophile. This phenoxide can then react with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ether and ester derivatives, respectively. [1]This is a cornerstone reaction for incorporating the trifluoromethyl-nitrophenyl moiety into larger molecules.

  • Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transforms the compound into 3-Amino-5-(trifluoromethyl)phenol, a valuable bifunctional intermediate for further derivatization.

Relevance in Drug Development and Research

The unique combination of functional groups makes this compound a valuable scaffold in medicinal chemistry.

  • Metabolic Blocking: The strong C-F bonds of the trifluoromethyl group are highly resistant to metabolic oxidation by cytochrome P450 enzymes. [2]Incorporating this group can block potential metabolic hotspots on the aromatic ring, increasing a drug candidate's half-life.

  • Modulation of Physicochemical Properties: As previously discussed, the -CF₃ and -NO₂ groups tune the pKa and lipophilicity of the molecule, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [13]* Synthetic Intermediate: It serves as a starting material for a wide range of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other bioactive compounds. [14][15]The reactivity of both the hydroxyl and nitro groups provides multiple avenues for synthetic elaboration.

  • Toxicological Considerations: The metabolism of nitrophenols can sometimes lead to reactive intermediates. [16]Therefore, when using this scaffold in drug design, it is crucial to conduct thorough toxicological and metabolic studies to ensure the safety profile of the final drug candidate.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the powerful effects of fluorine and nitro-group chemistry. Its well-defined physicochemical properties—notably its moderate lipophilicity, enhanced acidity, and metabolic stability conferred by the -CF₃ group—make it an attractive intermediate for the synthesis of advanced materials and novel pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this versatile compound in their research and development endeavors.

References

  • This compound . Stenutz. [Link]

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  • 3-Methyl-5-nitro-2-(trifluoromethyl)phenol | C8H6F3NO3 . PubChem. [Link]

  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 . PubChem. [Link]

  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
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  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 . [Link]

  • This compound CAS 349-57-5 . Watson International. [Link]

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  • 4-Nitro-3-(trifluoromethyl)phenol - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • 3-(Trifluoromethyl)phenol: A Cornerstone in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central (PMC). [Link]

  • Fungal Metabolism of 3-nitrofluoranthene . PubMed. [Link]

  • Phenol, 3-nitro- . National Institute of Standards and Technology (NIST) WebBook. [Link]

Sources

3-Nitro-5-(trifluoromethyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol for Advanced Research Applications

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers in drug discovery, agrochemical synthesis, and materials science. Its unique trifunctional nature—a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group—makes it a versatile intermediate for creating complex molecular architectures. The strategic placement of these groups on the benzene ring imparts distinct electronic and steric properties, influencing the molecule's reactivity and the biological activity of its derivatives.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the nitro (NO₂) group, while sometimes considered a liability, is a powerful synthetic handle and can act as a bioisostere for other functional groups.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of this compound, designed for professionals engaged in advanced chemical research.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and development. This compound is a solid at room temperature with a distinct set of physical and chemical characteristics defined by its substituent groups.

Core Properties

The key quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.[3][4][5][6][7]

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[3][5][8]
Molecular Weight 207.11 g/mol [3][4][6]
CAS Number 349-57-5[5][8][9]
Melting Point 89-92 °C[3][7]
Boiling Point 258.9±40.0 °C (Predicted)[7]
IUPAC Name This compound[3][6]
Synonyms 3-hydroxy-5-nitrobenzotrifluoride, 3-trifluoromethyl-5-nitrophenol[3][5]
Structural and Electronic Profile

The molecular structure of this compound is foundational to its reactivity. The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups, meta-disposed to each other, significantly increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates deprotonation, making the corresponding phenoxide a readily accessible and effective nucleophile for various substitution reactions.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Reactivity

As a specialized building block, this compound is typically prepared through multi-step synthesis. A plausible and common approach involves the regioselective nitration of 3-(trifluoromethyl)phenol.

Proposed Synthetic Workflow

The synthesis leverages established electrophilic aromatic substitution principles. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. Their combined influence directs the incoming nitro group primarily to the position ortho to the hydroxyl group and meta to the trifluoromethyl group.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity Profile

The molecule offers three primary sites for chemical modification:

  • Phenolic Hydroxyl Group : This is the most reactive site. It can be easily deprotonated to form a phenoxide, which serves as a potent nucleophile in Williamson ether syntheses or can be acylated to form esters.[1]

  • Aromatic Ring : The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at another position. Further electrophilic substitution is disfavored.

  • Nitro Group : The nitro group can be reduced to an amine (NH₂), providing a route to a different class of intermediates, such as 3-amino-5-(trifluoromethyl)phenol. This transformation opens up possibilities for amide bond formation, diazotization, and other amine-based chemistries.

Part 3: Applications in Drug Discovery and Chemical Synthesis

While specific drugs derived directly from this compound are not broadly documented in public literature, its value lies in its role as a versatile intermediate. Related fluorinated phenols are pivotal in creating high-value molecules. For instance, 3,5-bis(trifluoromethyl)phenol is a known building block for pharmaceuticals and agrochemicals.[10] The principles guiding its use are directly applicable to this compound.

Role as a Synthetic Intermediate

The compound serves as a scaffold for introducing the 3-nitro-5-(trifluoromethyl)phenyl moiety into larger molecules. This is a common strategy in medicinal chemistry to probe specific regions of a biological target, with the CF₃ group enhancing binding and metabolic stability and the NO₂ group acting as a polar contact or a synthetic precursor to other functionalities.

G A This compound (Core Building Block) B Ether Synthesis (e.g., Williamson) A->B C Ester Synthesis (Acylation) A->C D Nitro Reduction A->D B_out Bioactive Ethers B->B_out C_out Bioactive Esters C->C_out D_out 3-Amino-5-(trifluoromethyl)phenol (New Intermediate) D->D_out

Caption: Synthetic utility of this compound.

Exemplary Protocol: Williamson Ether Synthesis

This protocol is adapted from general methodologies for synthesizing bioactive ether derivatives from substituted phenols and demonstrates the practical application of this compound.[1]

Objective: To synthesize an ether derivative by reacting this compound with an alkyl halide.

Methodology:

  • Deprotonation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. DMF is an ideal polar aprotic solvent for this SN2 reaction.

    • Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution:

    • Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture dropwise.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Causality: Heating increases the reaction rate. Monitoring by TLC is crucial to determine the point of complete consumption of the starting material, preventing side reactions.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product and dissolve inorganic salts.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with water and brine. Causality: These washes remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.

Part 4: Safety, Handling, and Storage

Due to its reactive functional groups, this compound must be handled with appropriate care. The safety information is derived from its Safety Data Sheet (SDS).[11][12]

GHS Hazard Information
Hazard ClassGHS CodeStatementSource(s)
Acute Toxicity, OralH301/H302Toxic/Harmful if swallowed[3][11]
Skin Corrosion/IrritationH315Causes skin irritation[3][11]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][11]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][13] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]

    • Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact.[11] If contact occurs, wash immediately with plenty of soap and water.[11]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][14]

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11]

  • Recommended storage conditions often include keeping the material under an inert atmosphere at 2-8°C for long-term stability.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

This compound stands out as a valuable and highly versatile intermediate in synthetic chemistry. The unique combination of its hydroxyl, nitro, and trifluoromethyl groups provides multiple avenues for chemical modification, enabling the construction of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

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  • 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Chemcasts. [Link]

  • 3-Methyl-5-nitro-2-(trifluoromethyl)phenol. PubChem. [Link]

  • Preparation of 3-trifluoromethyl-4-nitrophenol.
  • The Importance of 3,5-Bis(trifluoromethyl)phenol in the Chemical Industry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

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3-Nitro-5-(trifluoromethyl)phenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 349-57-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An understanding of these fundamental physical properties is critical for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes theoretical principles with validated experimental protocols, offering insights into the molecular factors that govern the compound's phase transitions. We present established data, explore the influence of its unique molecular structure, and provide detailed, field-proven methodologies for the accurate determination of its melting and boiling points.

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. These values are foundational for laboratory handling, reaction setup, and safety protocols.

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[2][3]
Molecular Weight 207.11 g/mol [2][3][4]
CAS Number 349-57-5[2][3][4]
Appearance Solid, Powder[2][5]
Melting Point 89°C to 92°C[4]
91°C - 92°C[3][6][7]
87.0°C - 94.0°C (clear melt)[5]
Boiling Point 258.9°C at 760 mmHg[3]
258.9 ± 40.0 °C (Predicted)[2]
Density 1.554 ± 0.06 g/cm³ (Predicted)[2]

Theoretical Framework: The Influence of Molecular Structure on Physical Properties

The melting and boiling points of an organic compound are direct consequences of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[8][9] The structure of this compound, featuring three distinct functional groups on a benzene ring, creates a unique interplay of these forces.

Key Structural Features:

  • Hydroxyl (-OH) Group: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This capacity for strong hydrogen bonding is the primary reason for the compound's relatively high boiling point compared to non-hydroxylated analogues.

  • Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[10] Its presence increases the molecule's overall polarity and dipole moment. Furthermore, the trifluoromethyl group enhances lipophilicity, which can be a critical attribute in pharmaceutical applications.[1]

  • Nitro (-NO₂) Group: Like the -CF₃ group, the nitro group is a powerful electron-withdrawing group. It significantly contributes to the molecule's polarity and participates in strong dipole-dipole interactions.

  • Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to intermolecular London dispersion forces through π-π stacking interactions.

Impact on Boiling Point: The boiling point is predominantly influenced by the strength of intermolecular forces in the liquid state.[8] For this compound, the hierarchy of forces is:

  • Hydrogen Bonding: The -OH group facilitates strong hydrogen bonds, requiring significant thermal energy to separate molecules into the gas phase.

  • Dipole-Dipole Interactions: The cumulative electron-withdrawing effects of the -NO₂ and -CF₃ groups create a large molecular dipole, leading to strong electrostatic attractions between molecules.

  • London Dispersion Forces: These forces, while weaker, increase with molecular size and surface area, contributing to the overall energy required for vaporization.[8]

Impact on Melting Point: The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which the molecules pack into a crystal lattice.[9] A molecule's symmetry and rigidity influence the stability of its solid state. While the strong intermolecular forces in this compound contribute to a relatively high melting point, the meta-substitution pattern may result in less efficient crystal packing compared to more symmetrical isomers, moderating the melting point. The presence of impurities will typically depress the melting point and broaden its range, making it a reliable criterion for assessing purity.[11]

Experimental Determination Protocols

Accurate determination of melting and boiling points is a fundamental technique for compound identification and purity verification.[11] The following protocols describe standard, validated laboratory methods.

Protocol for Melting Point Determination

This procedure utilizes the capillary tube method, which is suitable for small sample sizes and provides high accuracy when performed correctly.[12] It can be executed using a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a clean, dry surface (like a watch glass) with a spatula.[13]

  • Capillary Tube Loading: Take a capillary tube sealed at one end.[13] Press the open end into the powdered sample to collect a small amount of material.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The goal is to achieve a tightly packed column of 1-2 mm in height.[12][13]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the packed capillary tube into one of the sample slots.

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[9] Immerse the assembly in the oil bath of the Thiele tube, ensuring the oil level is appropriate.

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting point.

    • Allow the apparatus to cool. For the accurate measurement, begin heating again, but slow the rate to 1-2°C per minute as the temperature approaches the approximate melting point.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.[13]

    • T₂: The temperature at which the entire sample becomes a clear liquid.[13]

  • Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry and powder sample prep2 Load into capillary tube (1-2 mm) prep1->prep2 Tightly pack measure1 Place in apparatus (e.g., Mel-Temp) prep2->measure1 measure2 Heat rapidly for approximate MP measure1->measure2 measure3 Cool and reheat slowly (1-2°C/min) measure2->measure3 record1 Note T1: First liquid drop appears measure3->record1 record2 Note T2: All solid melts record1->record2 record3 Report as range: T1 - T2 record2->record3

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

For small quantities, the capillary method (Siwoloboff method) is highly effective. It determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][14]

Methodology:

  • Apparatus Setup: Add a small amount (a few mL) of this compound to a fusion tube.[15]

  • Capillary Insertion: Take a melting point capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid and the sealed end up.[14][15]

  • Heating Assembly: Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., Thiele tube with high-boiling mineral oil).

  • Heating and Observation:

    • Heat the bath gently.[14] As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid has reached a temperature above its boiling point.

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the liquid begins to be drawn back into the capillary tube is the point where the external pressure equals the liquid's vapor pressure.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. For accuracy, it is advisable to repeat the determination.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Measurement setup1 Place liquid in fusion tube setup2 Insert inverted capillary (open end down) setup1->setup2 setup3 Attach to thermometer and place in heating bath setup2->setup3 heat1 Heat bath gently setup3->heat1 heat2 Observe slow bubbles of trapped air heat1->heat2 heat3 Note rapid, continuous stream of bubbles heat2->heat3 cool1 Remove heat source heat3->cool1 cool2 Watch as bubbling slows and stops cool1->cool2 cool3 Record temperature when liquid enters capillary cool2->cool3

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting point (89-92°C) and boiling point (~259°C) of this compound are defining physical properties that arise from its distinct molecular architecture. The presence of hydroxyl, nitro, and trifluoromethyl functional groups establishes a network of strong intermolecular forces, including hydrogen bonding and significant dipole-dipole interactions, which dictate the energy required for phase transitions. The experimental protocols detailed herein provide robust and reliable methods for the verification of these values, which is an indispensable step for ensuring material purity and guiding process development in research and manufacturing environments.

References

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  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). Retrieved from [Link]

  • 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-Nitro-5-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, imparts a complex physicochemical profile that dictates its behavior in various chemical and biological systems. A thorough understanding of its solubility in organic solvents is paramount for researchers and scientists engaged in its synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering drug development professionals to optimize their experimental workflows and achieve reliable, reproducible results.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. This compound (CAS No: 401-92-3, Molecular Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol ) is a solid at room temperature.[1] Its solubility behavior is a product of the interplay between its constituent functional groups:

  • Phenolic Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

  • Nitro (-NO₂) Group: This is a polar, electron-withdrawing group that can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

  • Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing, which can increase solubility in less polar and nonpolar organic solvents.[2]

  • Aromatic Ring: The benzene ring itself is nonpolar and contributes to the overall lipophilicity of the molecule.

Based on these structural features, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. It is expected to exhibit limited solubility in highly polar protic solvents due to the influence of the bulky and nonpolar trifluoromethyl group. Conversely, its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions without being disrupted by strong hydrogen bonding networks. Its solubility in nonpolar solvents is expected to be moderate, driven by the lipophilicity of the trifluoromethyl group and the aromatic ring.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSlightly SolubleThe hydroxyl group can hydrogen bond, but the trifluoromethyl group hinders extensive solvation.[1]
EthanolSlightly SolubleSimilar to methanol, with a slight decrease in polarity which may slightly improve interaction with the nonpolar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly SolubleA strong dipole moment can interact with the nitro group, but the overall molecule has significant nonpolar character.[1]
AcetoneModerately SolubleGood balance of polarity to interact with the nitro and hydroxyl groups without being overly polar.
AcetonitrileModerately SolubleIts polarity is suitable for interacting with the polar functional groups.
N,N-Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Nonpolar Dichloromethane (DCM)Moderately SolubleCan interact with the aromatic ring and trifluoromethyl group through London dispersion forces.
TolueneSparingly SolubleCan interact with the aromatic ring, but lacks strong interactions with the polar functional groups.
HexaneSparingly SolublePrimarily interacts through weak van der Waals forces with the nonpolar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative solubility data in the literature, experimental determination is crucial for accurate and reliable results. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4]

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a constant-temperature water bath or incubator equipped with a shaker.

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.

    • HPLC: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte. Prepare a calibration curve using standard solutions of known concentrations. Inject the diluted samples and quantify the concentration based on the peak area.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes such as recrystallization.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the various functional groups of the solute will exhibit higher solvating power.

  • Intermolecular Forces: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces that are comparable in strength to the solute-solute interactions in the crystal lattice will determine the extent of dissolution.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions, including solubility.[5][6] While a detailed discussion of the methodology is beyond the scope of this guide, it is a valuable approach for in silico screening of potential solvents and for gaining a deeper understanding of solute-solvent interactions at a molecular level.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While experimentally determined quantitative data is limited, a thorough analysis of its molecular structure allows for reliable qualitative predictions. The detailed, step-by-step protocol for the isothermal shake-flask method empowers researchers to generate high-quality, reproducible solubility data in their own laboratories. By combining theoretical predictions with rigorous experimental validation, scientists and drug development professionals can effectively navigate the challenges associated with the handling and application of this important molecule, ultimately accelerating the pace of research and development.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Nitro-5-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and material science. Due to the absence of publicly available experimental spectra, this guide presents a detailed prediction and interpretation of the NMR data, grounded in established spectroscopic principles and data from analogous structures. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, with a particular focus on the influence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenolic aromatic system. Furthermore, this document provides detailed, field-proven protocols for sample preparation and data acquisition, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction

This compound is a substituted aromatic compound featuring a phenol backbone with two powerful electron-withdrawing groups at the meta positions relative to the hydroxyl group. The unique electronic environment of this molecule makes NMR spectroscopy a critical tool for its structural elucidation and for understanding its chemical reactivity. This guide serves as a practical resource for researchers, providing a thorough examination of its predicted NMR spectral characteristics.

The core of this guide is built upon a detailed analysis of the predicted ¹H and ¹³C NMR spectra. We will dissect the expected chemical shifts (δ), multiplicities, and coupling constants (J), explaining the rationale behind these predictions. The discussion will delve into the anisotropic and inductive effects of the nitro and trifluoromethyl substituents, which profoundly influence the magnetic environment of the aromatic protons and carbons.

Beyond spectral interpretation, this guide provides robust, step-by-step protocols for NMR sample preparation and data acquisition. These methodologies are designed to be self-validating, ensuring high-quality, reproducible results. By synthesizing theoretical knowledge with practical application, this document aims to empower researchers to confidently utilize NMR spectroscopy in their work with this compound and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra for this compound, the following data is based on established NMR prediction algorithms and analysis of structurally similar compounds. These predictions provide a reliable framework for interpreting experimentally acquired spectra.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.2 - 8.4Singlet (s) or Triplet (t)J ≈ 2.0 - 2.5 Hz
H-47.9 - 8.1Singlet (s) or Triplet (t)J ≈ 2.0 - 2.5 Hz
H-67.6 - 7.8Singlet (s) or Triplet (t)J ≈ 2.0 - 2.5 Hz
-OH11.0 - 12.0Broad Singlet (br s)N/A

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-OH)158 - 160
C-2115 - 117
C-3 (-NO₂)148 - 150
C-4120 - 122
C-5 (-CF₃)130 - 132 (quartet, ¹JCF ≈ 270-280 Hz)
C-6112 - 114
-CF₃122 - 124 (quartet, ¹JCF ≈ 270-280 Hz)

Spectral Interpretation and Rationale

The predicted NMR spectra of this compound are dictated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents significantly deshield the aromatic protons and carbons, leading to downfield chemical shifts.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons at the C-2, C-4, and C-6 positions.

  • Deshielding Effects: The nitro and trifluoromethyl groups withdraw electron density from the aromatic ring through both inductive and resonance effects. This reduction in electron density around the aromatic protons leads to their deshielding, causing them to resonate at higher chemical shifts (further downfield) compared to unsubstituted phenol.

  • Multiplicity: The protons on the aromatic ring (H-2, H-4, and H-6) are all meta to each other. The expected coupling between meta protons is typically small (J ≈ 2-3 Hz). Therefore, these protons are likely to appear as narrow triplets or even singlets if the coupling is not resolved.

  • Hydroxyl Proton: The phenolic hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding with the solvent (DMSO-d₆) and the electron-withdrawing effects of the substituents. This will result in a broad singlet at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Carbon Chemical Shifts: The carbons directly attached to the electron-withdrawing groups (C-3 and C-5) will be the most deshielded. The carbon bearing the hydroxyl group (C-1) will also be significantly downfield. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to the trifluoromethyl group (C-5) will also exhibit a quartet splitting pattern, though with a smaller coupling constant.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, meticulous sample preparation and proper instrument setup are crucial.

NMR Sample Preparation

Given the polar nature of this compound, a polar deuterated solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool-plugged pipette directly into the NMR tube. This step is critical to remove any dust or undissolved particles that can degrade the quality of the NMR spectrum.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

SamplePreparation

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 14 ppm is appropriate.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

  • Temperature: 298 K.

DataAcquisition

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The strong deshielding effects of the nitro and trifluoromethyl groups are expected to dominate the spectral features, resulting in downfield chemical shifts for all aromatic protons and carbons. The provided experimental protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality NMR data. By combining a solid theoretical understanding with meticulous experimental technique, researchers can effectively utilize NMR spectroscopy to characterize this and other similarly substituted aromatic compounds, thereby advancing their research in drug development and materials science.

References

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a valuable fluorinated aromatic compound with significant applications in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the nitro and hydroxyl functionalities provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the most reliable synthetic pathway to this compound, offering in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.

Strategic Synthesis Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests two plausible synthetic pathways. The primary and most established route involves the nitration of a readily available precursor, 3-(trifluoromethyl)phenol. A secondary, more exploratory route could commence from 3-amino-5-(trifluoromethyl)phenol. This guide will focus on the former, well-validated pathway, providing a detailed experimental protocol and a thorough discussion of the underlying chemical principles.

G target This compound path1 Pathway 1: Nitration target->path1 path2 Pathway 2: From Amino Phenol (Exploratory) target->path2 precursor1 3-(Trifluoromethyl)phenol path1->precursor1 precursor2 3-Amino-5-(trifluoromethyl)phenol path2->precursor2 start1 3-(Trifluoromethyl)aniline precursor1->start1 Diazotization & Hydrolysis G reactant 3-(Trifluoromethyl)aniline intermediate 3-(Trifluoromethyl)benzenediazonium salt reactant->intermediate NaNO₂, H₂SO₄, 0-5 °C product 3-(Trifluoromethyl)phenol intermediate->product H₂O, Δ

Caption: Synthesis of 3-(Trifluoromethyl)phenol.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • Salt Formation: In a well-ventilated fume hood, prepare a 25% aqueous solution of sulfuric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C using an ice-salt bath. Slowly add 3-(trifluoromethyl)aniline (1.0 equivalent) to the stirred acid solution, maintaining the temperature below 10 °C. Stir the resulting suspension for 30 minutes to ensure complete formation of the aniline salt.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (1.05 equivalents). While vigorously stirring the aniline salt suspension and maintaining the temperature between 0-5 °C, add the sodium nitrite solution dropwise. The reaction is exothermic, and careful temperature control is critical to prevent the decomposition of the diazonium salt. After the addition is complete, continue stirring at the same temperature for an additional 30 minutes. To quench any excess nitrous acid, a small amount of urea can be added until a potassium iodide-starch paper test is negative.

  • Hydrolysis: In a separate flask, bring a volume of water to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed. The addition rate should be controlled to maintain a steady reaction without excessive foaming. Steam distillation can be employed during this step to directly isolate the phenol from the reaction mixture. [1]4. Work-up and Purification: After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature. If steam distillation was not used, extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude 3-(trifluoromethyl)phenol can be purified by vacuum distillation to yield a colorless oil.

Quantitative Data:

ParameterValueReference
Typical Yield>90%[1]
Purity (post-distillation)>99%
Step 2: Nitration of 3-(Trifluoromethyl)phenol to this compound

The final step involves the electrophilic aromatic substitution of 3-(trifluoromethyl)phenol with a suitable nitrating agent. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

Reaction Scheme:

G reactant 3-(Trifluoromethyl)phenol product This compound reactant->product HNO₃, H₂SO₄

Caption: Analysis of directing effects in the nitration of 3-(trifluoromethyl)phenol.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Dissolve 3-(trifluoromethyl)phenol (1.0 equivalent) in dichloromethane in a separate three-necked flask equipped with a stirrer, thermometer, and a dropping funnel. Cool the solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring and Quenching: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Work-up and Purification: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Quantitative Data:

ParameterValue
Expected Major ProductThis compound
Potential ByproductsOther nitrated isomers
Purification MethodColumn Chromatography/Recrystallization

Exploratory Pathway: From 3-Amino-5-(trifluoromethyl)phenol

An alternative, though less documented, synthetic route could involve the conversion of 3-amino-5-(trifluoromethyl)phenol to the target molecule. T[2]his would likely proceed through a diazotization of the amino group, followed by a reaction to introduce the nitro group. A standard Sandmeyer reaction is not typically used for direct conversion of a diazonium salt to a nitro compound. T[3][4]his transformation would likely require specialized reagents and conditions and is an area for further research and development.

G start 3-Amino-5-(trifluoromethyl)phenol intermediate Diazonium Salt start->intermediate Diazotization (e.g., NaNO₂, H⁺) target This compound intermediate->target Nitro Group Introduction (Further Research Needed)

Caption: Exploratory synthesis pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 3-(trifluoromethyl)aniline. This pathway, involving diazotization, hydrolysis, and subsequent regioselective nitration, is well-established and provides good overall yields. A thorough understanding of the directing effects of the substituents on the aromatic ring is crucial for predicting and controlling the outcome of the nitration step. While alternative routes may exist, the presented primary pathway offers a robust and practical approach for obtaining this valuable chemical intermediate for applications in the pharmaceutical and agrochemical industries.

References

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
  • CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google P
  • US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google P
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • 3-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 14401229 - PubChem. (URL: [Link])

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  • CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google P
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  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (URL: [Link])

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The strategic placement of the nitro, hydroxyl, and trifluoromethyl groups on the aromatic ring provides a versatile scaffold for further chemical modifications. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two principal pathways for its synthesis. These pathways dictate the choice of starting materials and the overall synthetic strategy.

G cluster_0 Route 1: Electrophilic Aromatic Substitution cluster_1 Route 2: Nucleophilic Aromatic Substitution target This compound r1_intermediate 3-(Trifluoromethyl)phenol target->r1_intermediate Nitration r2_intermediate 3-Halo-5-nitrobenzotrifluoride (X = Cl, Br) target->r2_intermediate Hydrolysis (SNAr)

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Electrophilic Aromatic Substitution via Direct Nitration

This approach is the most direct, involving the nitration of a commercially available precursor.

Starting Material: 3-(Trifluoromethyl)phenol

The primary starting material for this route is 3-(trifluoromethyl)phenol (CAS 98-17-9), also known as 3-hydroxybenzotrifluoride.[1][2] It is a readily available chemical intermediate used in the synthesis of various compounds, including pesticides.[2]

Reaction Principle and Mechanistic Insights

The nitration of 3-(trifluoromethyl)phenol is an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome is determined by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

  • Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][3]

  • Trifluoromethyl (-CF3) group: This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.[4]

The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C6. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO2+) to the C2 and C6 positions. However, steric hindrance from the bulky trifluoromethyl group at C3 can disfavor substitution at the adjacent C2 position. Consequently, nitration is expected to occur predominantly at the C5 position, which is meta to the hydroxyl group but also activated by the resonance effect of the hydroxyl group. This leads to the desired this compound.

A significant challenge in the nitration of phenols is their high reactivity, which can lead to oxidation and the formation of tarry by-products, as well as polysubstitution.[5] Therefore, mild nitration conditions are essential for achieving good yields of the desired mononitro product.[6]

Experimental Protocol: Mild Nitration

This protocol is adapted from general methods for the mild nitration of substituted phenols.[6][7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Agent: Slowly add dilute nitric acid (e.g., 6 wt%) (1.1 eq.) to the cooled solution while maintaining the temperature below 10 °C. Alternatively, a pre-formed solution of sodium nitrite in sulfuric acid can be used.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Data Summary
ParameterDetails
Starting Material 3-(Trifluoromethyl)phenol
Key Reagents Dilute Nitric Acid, Acetic Acid
Reaction Type Electrophilic Aromatic Substitution
Key Considerations Low temperature, mild conditions to prevent oxidation and polysubstitution.
Expected Outcome A mixture of isomers, with this compound as a major product.
Workflow Diagram

G cluster_0 Route 1: Direct Nitration Workflow start 3-(Trifluoromethyl)phenol step1 Dissolve in Glacial Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Dilute HNO3 dropwise step2->step3 step4 Stir for 2-4h at 0-5 °C step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification (Chromatography) step5->step6 end This compound step6->end

Caption: Workflow for the direct nitration of 3-(trifluoromethyl)phenol.

Synthetic Route 2: Nucleophilic Aromatic Substitution

This alternative route involves the synthesis of a precursor that already contains the nitro and trifluoromethyl groups in the desired positions, followed by the introduction of the hydroxyl group.

Starting Material: 3-Chloro-5-nitrobenzotrifluoride

The key starting material for this pathway is 3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4).[9] This compound is a valuable intermediate in the production of pesticides, dyes, and pharmaceuticals.[9][10] It can be synthesized from precursors such as 4-amino-3-chloro-5-nitro-benzotrifluoride.[11]

Reaction Principle and Mechanistic Insights

This synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction.[12] Typically, aryl halides are unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) groups, positioned ortho or para to the leaving group (in this case, the chloro group), activates the aromatic ring for nucleophilic attack.[9][12]

The reaction proceeds via an addition-elimination mechanism. The nucleophile (hydroxide ion, -OH) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which stabilizes it. In the subsequent step, the leaving group (chloride ion, Cl-) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocol: Hydrolysis of 3-Chloro-5-nitrobenzotrifluoride

This protocol is based on general procedures for the hydrolysis of activated aryl halides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-5-nitrobenzotrifluoride (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of dioxane and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.2-2.0 eq.).

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of 1-2.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.

Data Summary
ParameterDetails
Starting Material 3-Chloro-5-nitrobenzotrifluoride
Key Reagents Sodium Hydroxide or Potassium Hydroxide, DMSO/Water
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Key Considerations The reaction requires elevated temperatures to proceed at a reasonable rate.
Expected Outcome High yield of this compound due to the strong activation of the aromatic ring.
Workflow Diagram

G cluster_0 Route 2: SNAr Workflow start 3-Chloro-5-nitrobenzotrifluoride step1 Dissolve in DMSO/Water start->step1 step2 Add aq. NaOH step1->step2 step3 Heat to 100-150 °C for several hours step2->step3 step4 Cool and Acidify with HCl step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Purification (Recrystallization) step5->step6 end This compound step6->end

Caption: Workflow for the hydrolysis of 3-Chloro-5-nitrobenzotrifluoride.

Comparative Analysis of Starting Materials and Routes

FeatureRoute 1: Direct NitrationRoute 2: Nucleophilic Aromatic Substitution
Starting Material 3-(Trifluoromethyl)phenol3-Chloro-5-nitrobenzotrifluoride
Availability Commercially available.[1][2]Commercially available, can also be synthesized.[9][11]
Number of Steps One step from the key precursor.Multiple steps if the precursor needs to be synthesized.
Key Challenges - Potential for oxidation and tar formation.[5]- Formation of isomeric byproducts.- Requires mild and carefully controlled conditions.[6]- Requires elevated temperatures.- The synthesis of the starting material adds complexity.
Advantages - Direct and potentially more atom-economical.- High regioselectivity, avoiding isomeric mixtures.- Potentially higher yielding.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies, each with its own set of advantages and challenges. The choice of the most suitable starting material and synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of the starting materials, and the capabilities of the laboratory.

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An In-depth Technical Guide to the Biological Activity of Nitrated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of a Promising Chemical Scaffold in Drug Discovery

Foreword

The confluence of three distinct chemical motifs—a phenolic ring, a nitro group, and a trifluoromethyl substituent—gives rise to the class of compounds known as nitrated trifluoromethylphenols. This unique structural amalgamation results in a chemical scaffold with a diverse and potent range of biological activities. From established anti-parasitic agents to emerging candidates in oncology and virology, these molecules represent a compelling area of research for drug development professionals. This guide provides a comprehensive technical overview of the biological activities of nitrated trifluoromethylphenols, delving into their mechanisms of action, key therapeutic applications, and the experimental methodologies used to elucidate their effects.

The Chemical Architecture: A Tripartite Foundation for Biological Potency

The remarkable biological versatility of nitrated trifluoromethylphenols stems from the synergistic interplay of its three core components:

  • The Phenolic Ring: Phenolic compounds are ubiquitous in nature and are known for a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The hydroxyl group of the phenol can participate in hydrogen bonding and act as a proton donor, influencing interactions with biological targets.

  • The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[7] This highly electronegative substituent increases lipophilicity, which can improve membrane permeability and bioavailability.[7] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing the compound's in vivo stability.[7]

  • The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the aromatic ring. It is a key functional group in many antimicrobial and antiparasitic drugs.[8] The nitro group can undergo redox reactions within cells, leading to the generation of reactive nitrogen species that can induce cellular damage in pathogens.[8]

The specific positioning of these three groups on the aromatic ring dictates the molecule's overall physicochemical properties and, consequently, its biological activity and mechanism of action.

Key Exemplars and Their Broad-Spectrum Activities

Two prominent examples of nitrated trifluoromethylphenols have achieved clinical significance and serve as excellent case studies for the therapeutic potential of this chemical class: Niclosamide and Nitazoxanide.

Niclosamide: From Antihelminthic to a Multifunctional Drug

Initially approved by the U.S. FDA in 1982 as an antihelminthic for the treatment of tapeworm infections, recent research has unveiled a much broader spectrum of activity for niclosamide.[9][10]

  • Anticancer Activity: Niclosamide has demonstrated potent anticancer effects in a variety of cancer models.[9][11] Its mechanisms of action are multifaceted and include the uncoupling of oxidative phosphorylation in mitochondria and the modulation of multiple signaling pathways crucial for cancer cell proliferation and survival, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling.[9][11]

  • Antiviral and Antimicrobial Activity: Beyond its use against parasites, niclosamide has shown promise in combating bacterial and viral infections.[9][11][12] Its antimicrobial properties are attributed to its ability to disrupt quorum sensing, biofilm formation, and cell membrane potential in bacteria.[12]

A significant challenge with niclosamide is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[13] Current research focuses on developing novel formulations and delivery systems to overcome this limitation.[13]

Nitazoxanide: A Broad-Spectrum Antiviral and Antiparasitic Agent

Nitazoxanide is another FDA-approved drug belonging to the thiazolide class, which features a nitrated trifluoromethylphenyl moiety.[14] It is primarily used to treat intestinal infections caused by protozoa such as Cryptosporidium parvum and Giardia lamblia.[15][16]

  • Mechanism of Action: The primary mechanism of action of nitazoxanide against anaerobic parasites and bacteria is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[14][15][17][18] This enzyme is critical for anaerobic energy metabolism, and its inhibition leads to parasite death.[15][18]

  • Antiviral Activity: Nitazoxanide exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza viruses, hepatitis B and C, rotavirus, and coronaviruses.[17][18] Its antiviral mechanism is believed to involve the inhibition of viral protein glycosylation and maturation, as well as the modulation of host immune responses.[17][18] For instance, it can block the maturation of the viral hemagglutinin in influenza viruses.[14][17]

Synthesis of Nitrated Trifluoromethylphenols

The synthesis of nitrated trifluoromethylphenols can be challenging due to the directing effects of the substituents on the aromatic ring. The trifluoromethyl group is a meta-directing group, which can make the introduction of a nitro group at the desired ortho or para position difficult through direct nitration.[19]

Several synthetic strategies have been developed to overcome these challenges:

  • Indirect Nitration: One common approach involves the nitration of a related precursor, such as a chlorobenzene derivative, where the chloro group can be subsequently hydrolyzed to a hydroxyl group.[19][20]

  • Multi-step Synthesis: More complex synthetic routes may involve the construction of the substituted phenol from simpler starting materials, allowing for precise control over the substitution pattern. This can include the use of protecting groups and a sequence of reactions to introduce the desired functional groups in the correct positions.[21]

  • Novel Reagents: Researchers are continuously exploring new reagents and methodologies to facilitate the synthesis of these compounds. For example, the use of trifluoromethylating agents and specialized nitrating conditions can improve yields and regioselectivity.[22][23]

Experimental Protocols for Evaluating Biological Activity

A thorough investigation of the biological activity of nitrated trifluoromethylphenols requires a combination of in vitro and in vivo assays.

In Vitro Assays
  • Antimicrobial Activity Assessment:

    • Minimum Inhibitory Concentration (MIC) Assay: This is a fundamental assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[24][25]

      Protocol: Broth Microdilution MIC Assay

      • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the target microorganism.

      • Include positive (microorganism without compound) and negative (broth only) controls.

      • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

      • Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

  • Anticancer Activity Assessment:

    • Cell Viability and Proliferation Assays: Assays such as MTT, SRB, or ATP-based luminescence assays are used to assess the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

    • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the induction of apoptosis (e.g., using Annexin V/PI staining) and cell cycle arrest in cancer cells treated with the test compound.

    • Signaling Pathway Analysis: Western blotting and reporter gene assays can be employed to investigate the modulation of specific signaling pathways (e.g., Wnt/β-catenin, mTOR) by the test compounds.

  • Enzyme Inhibition Assays:

    • To investigate the mechanism of action, specific enzyme inhibition assays can be performed. For example, to assess the inhibition of PFOR by nitazoxanide, a cell-free enzymatic assay measuring the reduction of a substrate by the purified enzyme in the presence and absence of the inhibitor would be conducted.

In Vivo Studies
  • Animal Models of Infection: To evaluate the in vivo efficacy of antimicrobial and antiparasitic compounds, animal models of infection (e.g., mice infected with a specific pathogen) are utilized. The compound is administered to the infected animals, and the reduction in pathogen load and improvement in survival are monitored.

  • Xenograft Models for Anticancer Activity: To assess the in vivo anticancer activity, human cancer cells are implanted into immunocompromised mice (xenograft model). The mice are then treated with the test compound, and tumor growth inhibition is measured over time.[9]

Visualizing the Mechanisms: Pathways and Workflows

Signaling Pathways Modulated by Niclosamide

Niclosamide_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_mTOR mTORC1 Pathway cluster_STAT3 STAT3 Pathway Niclosamide Niclosamide Dishevelled Dishevelled Niclosamide->Dishevelled Inhibits mTORC1 mTORC1 Niclosamide->mTORC1 Inhibits STAT3 STAT3 Niclosamide->STAT3 Inhibits Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Gene_Expression Gene Expression (Survival, Angiogenesis) STAT3->Gene_Expression

Caption: Key signaling pathways inhibited by Niclosamide in cancer cells.

Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Start: Nitrated Trifluoromethylphenol Compound Library cell_culture Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, SRB) cell_culture->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 hit_selection Hit Compound Selection determine_ic50->hit_selection mechanism_studies Mechanism of Action Studies hit_selection->mechanism_studies Potent Compounds end End: Lead Compound Identification hit_selection->end Inactive Compounds apoptosis_assay Apoptosis Assay (Flow Cytometry) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) mechanism_studies->pathway_analysis apoptosis_assay->end cell_cycle_analysis->end pathway_analysis->end

Caption: A typical workflow for in vitro screening of anticancer activity.

Future Directions and Conclusion

The class of nitrated trifluoromethylphenols holds significant promise for the development of new therapeutics. While niclosamide and nitazoxanide have paved the way, there is vast potential for the discovery of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chemical scaffold to optimize biological activity and reduce off-target effects.

  • Novel Formulations: Development of advanced drug delivery systems to enhance the solubility and bioavailability of these compounds.

  • Target Identification: Elucidation of the precise molecular targets for compounds with novel biological activities.

  • Repurposing: Continued investigation of existing drugs like niclosamide and nitazoxanide for new therapeutic indications.

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A Technical Guide to the Potential Therapeutic Applications of 3-Nitro-5-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique chemical architecture of 3-Nitro-5-(trifluoromethyl)phenol, characterized by the potent electron-withdrawing properties of both the nitro and trifluoromethyl groups, presents a compelling scaffold for the development of novel therapeutic agents. The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and the binding affinity of molecules to their biological targets.[1][2] When combined with a nitro group (NO2), another strong electron-withdrawing moiety, the result is a phenolic structure with significantly altered physicochemical properties.[1][3] This guide explores the therapeutic potential of derivatives of this core structure, focusing on their synthesis, biological activities, and mechanisms of action in key therapeutic areas, including oncology and infectious diseases.

The Core Scaffold: Physicochemical Properties and Synthetic Strategies

The this compound scaffold is a unique platform for drug design. The trifluoromethyl group dramatically influences the molecule's pharmacokinetic and pharmacodynamic profile due to its high lipophilicity and metabolic stability.[1][2] Its strong electron-withdrawing nature can lower the pKa of the phenolic hydroxyl group, potentially enhancing interactions with biological targets.[1] The nitro group also contributes significantly to the electron-withdrawing nature of the molecule and has been a key functional group in a number of approved drugs, often associated with bioreductive activation mechanisms.[4][5][6]

1.1. Synthesis of Derivatives

The synthesis of trifluoromethyl-containing phenols has been a subject of significant research.[7][8] A common strategy for introducing the trifluoromethyl group involves visible-light-promoted trifluoromethylation of phenol derivatives using commercially available CF3I as the trifluoromethyl source.[7] This method allows for the introduction of multiple trifluoromethyl groups under mild conditions.[7] The synthesis of the core this compound structure can be achieved through various nitration and fluorination strategies common in organic chemistry. Derivatization typically involves reactions at the phenolic hydroxyl group or through modification of the aromatic ring, allowing for the creation of diverse chemical libraries for screening. A general synthetic approach is outlined below.

Synthesis_Workflow Start 3-(Trifluoromethyl)phenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Core This compound Nitration->Core Derivatization Derivatization Reactions (Alkylation, Acylation, etc.) Core->Derivatization Library Derivative Library Derivatization->Library Screening Biological Screening Library->Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have shown promise in several key therapeutic areas. The combination of the trifluoromethyl and nitro groups appears to confer potent biological activity.

2.1. Anticancer Activity

Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, leading to the suppression of cell proliferation and induction of apoptosis.[1] The nitro group can also play a role in anticancer activity, particularly in the context of hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of tumors to generate cytotoxic species.[3][5]

A study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share the trifluoromethyl moiety, demonstrated antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer.[9] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione, highlights the potential of this class of compounds.[9]

Table 1: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds

Compound Class Specific Derivative Cell Line IC50 (µM) Reference
Trifluoromethyl-isoxazoles 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole MCF-7 (Breast) 2.63 [1]
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines Compound 3b A375 (Melanoma) 54.33 ± 0.51 [1]
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines Compound 3b C32 (Melanoma) 53.67 ± 0.47 [1]
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines Compound 3b DU145 (Prostate) 51.33 ± 0.47 [1]

| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidines | Compound 3b | MCF-7 (Breast) | 50.67 ± 0.47 |[1] |

2.1.1. Key Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] It is hypothesized that trifluoromethyl-containing phenols may exert their anticancer effects by inhibiting key components of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

2.2. Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[1] Phenolic compounds, in general, are known for their antimicrobial properties.[11] The incorporation of a trifluoromethyl group can enhance this activity.[12] Furthermore, nitro-containing compounds have a long history of use as antimicrobial agents, with their mechanism often involving the reduction of the nitro group to produce toxic radical species that damage cellular components.[3][13]

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] These compounds were also found to prevent and eradicate biofilms.[12] The trifluoromethyl-substituted derivative showed good activity with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL against one of the MRSA strains.[12]

Table 2: Antimicrobial Activity of a Trifluoromethyl-Substituted Pyrazole Derivative

Compound Bacterial Strain MIC (μg/mL) Reference

| Trifluoromethyl-substituted pyrazole (13) | MRSA | 3.12 |[12] |

Experimental Protocols

3.1. General Synthesis of a this compound Ether Derivative

This protocol provides a general method for the derivatization of the phenolic hydroxyl group.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetone, DMF).

  • Deprotonation: Add 1.2 equivalents of a mild base (e.g., K2CO3) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation/Acylation: Add 1.1 equivalents of the desired alkyl halide or acyl halide dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

3.2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenolic ring and the modifications at the hydroxyl group.[14][15]

  • Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake.[2] The overall lipophilicity of the molecule, often modeled by the octanol/water partition coefficient (LogP), is a key determinant of mutagenicity and other biological activities.[15]

  • Electronic Effects: The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the electronic environment of the aromatic ring, which can affect binding to target proteins.[1][3]

  • Steric Factors: The size and shape of the derivatives will influence how they fit into the binding pockets of their biological targets.

Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR. This would involve introducing different functional groups at various positions on the aromatic ring and exploring a wider variety of ether and ester linkages at the phenolic hydroxyl group. Additionally, investigating the mechanism of action in more detail, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. The potential for these compounds to act as prodrugs, particularly in the context of cancer therapy, warrants further investigation.[4][14]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The unique combination of the trifluoromethyl and nitro groups confers potent biological activities, particularly in the areas of oncology and infectious diseases. A systematic approach to derivatization and biological evaluation, guided by SAR studies, will be essential to unlock the full therapeutic potential of this versatile chemical class.

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An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a unique aromatic compound of significant interest to researchers and professionals in drug discovery and development. Its chemical architecture, featuring a phenolic hydroxyl group flanked by two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group—at the meta positions, imparts a distinct profile of reactivity and stability. This guide provides a comprehensive technical overview of the core chemical principles governing this molecule, offering insights into its synthesis, electronic properties, reactivity in key organic transformations, and its stability under various conditions. Understanding these fundamental characteristics is paramount for its effective utilization as a versatile building block in the synthesis of novel therapeutic agents and other advanced materials. The strategic incorporation of the trifluoromethyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is the foundation for its application in research and synthesis.

Physical Properties

This compound is a beige solid with a melting point in the range of 89-92°C.[2] It exhibits slight solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] For safe handling and to maintain its integrity, it should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[2]

PropertyValueSource
CAS Number 349-57-5[2][3][4]
Molecular Formula C₇H₄F₃NO₃[2][3][4]
Molecular Weight 207.11 g/mol [2][3][4]
Melting Point 89-92 °C[2]
Boiling Point (Predicted) 258.9 ± 40.0 °C[2]
Density (Predicted) 1.554 ± 0.06 g/cm³[2]
pKa (Predicted) 7.34 ± 0.10[3]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the phenolic proton. Expected chemical shifts are approximately δ 8.07 (s, 1H), 7.88 (t, 1H), and 7.43 (s, 1H) for the aromatic protons, and a broad singlet around δ 6.22 for the hydroxyl proton.[5] The exact position of the hydroxyl proton is dependent on concentration and solvent.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

  • N-O Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

  • C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region.[7]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. The most common industrial approach for the synthesis of substituted phenols involves the diazotization of the corresponding aniline followed by hydrolysis. A similar strategy is employed for the synthesis of the related isomer, 3-trifluoromethyl-4-nitrophenol.[8]

A proposed synthetic pathway for this compound would likely start from 3-amino-5-nitrobenzotrifluoride.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-Amino-5-nitrobenzotrifluoride Diazotization Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydrolysis Hydrolysis (Boiling aq. H₂SO₄ or CuSO₄/H₂O/heat) Diazonium->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Diazotization: 3-Amino-5-nitrobenzotrifluoride would be dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid. The solution would then be cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution would then be carefully added to a boiling aqueous solution, potentially containing a copper(II) sulfate catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • Workup and Purification: After the reaction is complete, the mixture would be cooled and extracted with a suitable organic solvent. The organic layer would be washed, dried, and the solvent evaporated to yield the crude product. Purification would likely be achieved through recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups: the activating and ortho-, para-directing hydroxyl group, and the deactivating and meta-directing nitro and trifluoromethyl groups.

Acidity

The presence of two strong electron-withdrawing groups, the nitro and trifluoromethyl groups, significantly increases the acidity of the phenolic proton compared to phenol itself. The predicted pKa of this compound is approximately 7.34, making it a considerably stronger acid than phenol (pKa ≈ 10).[3] This enhanced acidity is due to the stabilization of the resulting phenoxide anion through the inductive effects of the nitro and trifluoromethyl substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[9] However, in this compound, both the nitro and trifluoromethyl groups are strong deactivating groups that direct incoming electrophiles to the meta position relative to themselves.

The positions ortho and para to the hydroxyl group are C2, C4, and C6. The nitro group is at C3 and the trifluoromethyl group is at C5. Therefore, the positions meta to both the nitro and trifluoromethyl groups are C1, which is already substituted with the hydroxyl group. The positions ortho to the hydroxyl group (C2 and C6) and para to the hydroxyl group (C4) are all meta to one of the deactivating groups. Given the strong activating nature of the hydroxyl group, electrophilic substitution is still possible, with the substitution likely occurring at the positions most activated by the hydroxyl group and least deactivated by the other substituents. The most likely positions for electrophilic attack are C2, C4, and C6.

Reactivity Logic Diagram:

Electrophilic_Substitution Molecule This compound OH_group -OH group (Activating, o,p-directing) Molecule->OH_group NO2_group -NO₂ group (Deactivating, m-directing) Molecule->NO2_group CF3_group -CF₃ group (Deactivating, m-directing) Molecule->CF3_group Reactivity Overall Reactivity OH_group->Reactivity NO2_group->Reactivity CF3_group->Reactivity Outcome Substitution at C2, C4, C6 Reactivity->Outcome

Caption: Factors influencing electrophilic substitution.

Nucleophilic Aromatic Substitution

The presence of strong electron-withdrawing groups, particularly the nitro group, on the aromatic ring can activate it towards nucleophilic aromatic substitution, especially if there is a good leaving group present at a position ortho or para to the activating group. However, in this compound, there are no readily available leaving groups on the ring. The hydroxyl group itself is a poor leaving group. Therefore, direct nucleophilic aromatic substitution on the ring is unlikely under standard conditions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of common reactions, such as ether and ester formation.

  • Williamson Ether Synthesis: The phenoxide, readily formed due to the compound's acidity, can act as a nucleophile to displace a halide from an alkyl halide, forming an ether.

  • Esterification: The phenol can be acylated using acid chlorides or anhydrides in the presence of a base, or through condensation with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC).

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

While specific experimental data on the thermal decomposition of this compound is limited, nitroaromatic compounds are known to be potentially thermally sensitive and can decompose exothermically at elevated temperatures. The presence of the nitro group suggests that caution should be exercised when heating this compound, and it should be stored away from heat sources.

Photochemical Stability

Nitrophenols are known to be susceptible to photolytic degradation. Studies on the related compound 3-trifluoromethyl-4-nitrophenol (TFM) have shown that it undergoes photodegradation in aqueous solutions under simulated sunlight.[10][11] The half-life of TFM photolysis is pH-dependent, ranging from approximately 16.6 to 32.9 hours.[10] The degradation can lead to the formation of various aromatic intermediates and ultimately mineralization to simpler organic acids and inorganic ions.[10] It is reasonable to expect that this compound would exhibit similar photochemical instability.

Oxidative and Reductive Stability

The aromatic ring, being electron-deficient due to the two withdrawing groups, is relatively resistant to oxidation. However, the phenol group can be susceptible to oxidation under strong oxidizing conditions.

Conversely, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation provides a synthetic handle to introduce an amino group, which can be further functionalized, highlighting the utility of this compound as a synthetic intermediate.

Stability and Degradation Pathways:

Stability_Pathways Molecule This compound Thermal Thermal Stress Molecule->Thermal Photolytic UV/Visible Light Molecule->Photolytic Oxidative Strong Oxidants Molecule->Oxidative Reductive Reducing Agents Molecule->Reductive Decomposition Decomposition Products Thermal->Decomposition Photodegradation Degradation Products Photolytic->Photodegradation Oxidation_Products Oxidized Products Oxidative->Oxidation_Products Reduction_Product 3-Amino-5-(trifluoromethyl)phenol Reductive->Reduction_Product

Caption: Potential stability and degradation pathways.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The nitro group can serve as a precursor to an amino group, which can then be used as a point of diversification for the synthesis of compound libraries for screening.

While specific examples of marketed drugs containing the this compound moiety are not readily apparent, its structural motifs are present in various biologically active compounds. For instance, trifluoromethylphenyl groups are found in a number of widely used drugs.[12] The strategic placement of the nitro and trifluoromethyl groups can be exploited to fine-tune the electronic and steric properties of a molecule to optimize its pharmacological profile.

Conclusion

This compound is a fascinating molecule with a rich and complex chemical personality. Its reactivity is a delicate balance between the activating influence of the hydroxyl group and the deactivating effects of the nitro and trifluoromethyl substituents. This intricate electronic landscape, coupled with its inherent stability profile, makes it a powerful tool in the hands of synthetic chemists. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the design and synthesis of next-generation pharmaceuticals and other high-performance materials.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-5-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique chemical structure, featuring both a nitro and a trifluoromethyl group on a phenol ring, imparts desirable properties for molecular design but also necessitates a thorough understanding of its reactivity and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, empowering researchers to work with this compound safely and effectively. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. This compound is a solid at room temperature with a distinct set of characteristics that influence its behavior and storage requirements.

PropertyValueSource
CAS Number 349-57-5[1][2]
Molecular Formula C7H4F3NO3[1][3]
Molecular Weight 207.11 g/mol [1][3]
Appearance Solid[1]
Melting Point 89-92°C[1]
Boiling Point 258.9 ± 40.0 °C (Predicted)[1]
Density 1.554 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Causality Insight: The relatively high melting point indicates that in most laboratory settings, the primary exposure risk will be from inhalation of dust particles rather than volatile vapors. The recommended storage under an inert atmosphere at refrigerated temperatures is crucial to prevent potential degradation and maintain the compound's integrity over time.[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4][5] Understanding these classifications is the first step in implementing appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6][7]

Signal Word: Warning[4][5][6]

Hazard Pictograms:

Expert Analysis: The trifluoromethyl and nitro groups, while essential for its synthetic utility, contribute to the compound's hazardous nature. The electron-withdrawing properties of these groups can enhance the acidity of the phenolic proton and increase the compound's reactivity, leading to irritation of biological tissues upon contact.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable when working with hazardous chemicals. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the primary line of defense against inhalation of dust or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[8] A face shield should be worn in situations where there is a higher risk of splashing.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][5] Ensure gloves are inspected for integrity before each use and are changed frequently, especially if contamination is suspected.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[4]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Donning_Start Start LabCoat 1. Lab Coat Donning_Start->LabCoat Gloves 2. Gloves LabCoat->Gloves Goggles 3. Goggles/Face Shield Gloves->Goggles Respirator 4. Respirator (if required) Goggles->Respirator Donning_End Ready for Work Respirator->Donning_End Doffing_Start Start RemoveGloves 1. Remove Gloves Doffing_Start->RemoveGloves RemoveGoggles 2. Remove Goggles/Face Shield RemoveGloves->RemoveGoggles RemoveLabCoat 3. Remove Lab Coat RemoveGoggles->RemoveLabCoat RemoveRespirator 4. Remove Respirator (if required) RemoveLabCoat->RemoveRespirator WashHands 5. Wash Hands Thoroughly RemoveRespirator->WashHands Doffing_End Safe Departure WashHands->Doffing_End

Caption: PPE Donning and Doffing Workflow

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: If inhaled, move the individual to fresh air immediately.[4][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical advice.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[5][6] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[6]

Self-Validating System: The immediate and thorough rinsing in case of skin and eye contact is designed to physically remove the irritant and minimize its contact time with tissues, thereby reducing the severity of the irritation. Seeking professional medical evaluation after any exposure ensures that any potential systemic effects are addressed promptly.

Accidental Release Measures

A well-defined spill response plan is essential for mitigating the impact of an accidental release.

Step-by-Step Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Personal Protection: Don the appropriate PPE, including respiratory protection.

  • Containment: Prevent the spill from spreading and entering drains.

  • Clean-up: For a dry spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a small liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area Start->Evacuate Ventilate 2. Ensure Ventilation Evacuate->Ventilate DonPPE 3. Don Appropriate PPE Ventilate->DonPPE Contain 4. Contain Spill DonPPE->Contain CleanUp 5. Clean Up Spill Contain->CleanUp Decontaminate 6. Decontaminate Area CleanUp->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Accidental Spill Response Workflow

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is between 2-8°C.[1] Store locked up.[4][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[9]

  • Stability: The product is chemically stable under standard ambient conditions.[10]

Trustworthiness: The recommendation to store this compound in a locked, cool, and well-ventilated area away from incompatible materials is a standard and trusted practice in chemical safety to prevent unauthorized access, degradation, and potentially hazardous reactions.

Toxicological Information

While comprehensive toxicological data for this compound is not fully available, the known hazards indicate that it should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4] The acute effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[4][6] Long-term exposure effects have not been fully investigated.[9]

Conclusion

This compound is a valuable building block in chemical synthesis, but its handling demands a rigorous and informed approach to safety. By understanding its chemical properties, adhering to strict handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for fostering a safe and productive research environment.

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discovery and history of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol: Synthesis, Properties, and Historical Context

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 349-57-5), a key fluorinated nitroaromatic intermediate. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical consequence of the expansion of organofluorine chemistry in the mid-20th century, driven by the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the trifluoromethyl (-CF3) and nitro (-NO2) groups make it a valuable building block in organic synthesis. This document details its physicochemical properties, outlines logical and established synthetic pathways, and provides expert insight into its potential applications for researchers, chemists, and professionals in drug development.

Introduction and Historical Context

This compound, also known as 3-hydroxy-5-nitrobenzotrifluoride, is an aromatic organic compound featuring a phenol ring substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group positioned meta to each other.[1] The development of such fluorinated synthons is rooted in the broader history of fluorine chemistry. The introduction of the trifluoromethyl group into organic molecules became a cornerstone of modern medicinal and agricultural chemistry, primarily due to its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.

The synthesis of related precursors, like 3-nitrobenzotrifluoride, began around the mid-20th century as chemists explored the creation of novel fluorinated compounds.[2] The preparation of this compound would have been a logical progression, providing a versatile intermediate with three distinct functional points for further chemical modification: the acidic phenolic hydroxyl group, the reactive aromatic ring, and the nitro group, which can be readily reduced to an amine.

Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics are dictated by its functional groups. The phenol group confers acidity, while the trifluoromethyl and nitro groups significantly lower the pKa of the hydroxyl proton and deactivate the benzene ring towards electrophilic substitution.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 349-57-5 [1][4][5]
Molecular Formula C₇H₄F₃NO₃ [4][5][6][7]
Molecular Weight 207.11 g/mol [4][5][6][7]
Melting Point 89-92 °C [5][8]
Boiling Point 258.9 °C (Predicted) [5][8]
IUPAC Name This compound [4]
Synonyms 3-hydroxy-5-nitrobenzotrifluoride [1][9]
SMILES O=c1cc(O)cc(C(F)(F)F)c1 [4]

| InChI Key | JDIAMHNYAPDMRB-UHFFFAOYSA-N |[4] |

Spectroscopic Profile: While detailed spectra require experimental acquisition, a predicted ¹H NMR spectrum suggests key shifts. The aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns and precise shifts influenced by the directing effects of the three different substituents. The phenolic proton would likely appear as a broad singlet.[8]

Synthesis Methodologies: A Chemist's Perspective

The synthesis of this compound is not commonly detailed in introductory literature but can be accomplished via established, reliable organic chemistry reactions. The choice of pathway depends on the availability of starting materials. The most logical approach involves the regioselective nitration of a commercially available precursor.

Primary Synthetic Route: Electrophilic Nitration

The most direct and industrially scalable method is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)phenol.

Causality of the Experimental Design: The trifluoromethyl group (-CF₃) is a powerful deactivating and meta-directing group due to its strong inductive electron-withdrawing effect. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. When both are present on a benzene ring, their directing effects must be considered. In this case, the hydroxyl group's activating effect directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the -OH is already occupied by the -CF₃ group. The two ortho positions are C2 and C6. The position meta to the -CF₃ group is C5 (also C1, but that's occupied). The reaction yields the 5-nitro product due to the powerful directing effect of the hydroxyl group to the positions ortho to it, with the nitro group adding to the less sterically hindered position that is also meta to the deactivating CF3 group.

Caption: Synthetic pathway via electrophilic nitration.

Detailed Experimental Protocol: Nitration of 3-(Trifluoromethyl)phenol

This protocol is a representative procedure based on standard nitration methods for deactivated aromatic rings, such as the nitration of benzotrifluoride.[10]

Self-Validating System: The protocol includes in-process checks (temperature control) and a purification step (recrystallization) that relies on the differential solubility of the product and impurities, ensuring the final product's purity can be validated by standard analytical techniques (e.g., melting point, NMR).

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3 molar equivalents). Cool the flask in an ice/salt bath to 0-5 °C.

  • Reagent Preparation: Slowly add 3-(trifluoromethyl)phenol (1 molar equivalent) to the cooled, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 70%, 1.1 molar equivalents) to a portion of concentrated sulfuric acid. Cool this mixture to 0 °C. Add the cold nitrating mixture dropwise to the phenol solution over 30-60 minutes, maintaining the internal temperature strictly between 0 and 5 °C.

    • Expert Insight: Maintaining a low temperature is critical to prevent over-nitration and side reactions. The exothermic nature of the reaction requires careful monitoring and slow addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the ability to selectively modify its functional groups to build more complex molecules.

Key Transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This yields 3-Amino-5-(trifluoromethyl)phenol, a valuable building block for synthesizing pharmaceuticals and other fine chemicals.[11][12]

  • Derivatization of the Phenol Group: The acidic phenol can be readily converted into ethers (Williamson ether synthesis) or esters. This allows for the attachment of various side chains, a common strategy in drug design to modulate solubility and biological activity.

Synthetic_Utility start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction etherification Phenol Derivatization (e.g., R-X, Base) start->etherification amine 3-Amino-5-(trifluoromethyl)phenol (CAS 401-86-5) reduction->amine ether Aryl Ether Derivatives etherification->ether

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound stands as a testament to the strategic importance of fluorinated building blocks in modern chemistry. While its specific discovery is not marked by a singular publication, its synthesis and utility are readily understood through fundamental principles of organic chemistry. Its true value is realized in its role as a versatile intermediate, offering multiple pathways for the creation of complex molecules targeted for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Chemcasts. 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties | Density, Cp, Viscosity. Available at: [Link]

  • PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. Available at: [Link]

  • PubChem. 3-Methyl-5-nitro-2-(trifluoromethyl)phenol | C8H6F3NO3. Available at: [Link]

  • Watson International. This compound CAS 349-57-5. Available at: [Link]

  • PubChem. 3-Amino-5-(trifluoromethyl)phenol | C7H6F3NO. Available at: [Link]

  • Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • PubChemLite. 3-hydroxy-5-nitrobenzotrifluoride (C7H4F3NO3). Available at: [Link]

  • iChemical. This compound, CAS No. 349-57-5. Available at: [Link]

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Methodological & Application

HPLC method for quantification of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3-Nitro-5-(trifluoromethyl)phenol using a Validated Reverse-Phase HPLC Method

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The analyte, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, requires a reliable analytical method for quality control and research purposes.[1] The presented method utilizes reverse-phase chromatography on a C18 stationary phase with UV detection. The rationale for the selection of chromatographic parameters is discussed in depth, emphasizing the physicochemical properties of the analyte, such as the hydrophobicity imparted by the trifluoromethyl group and the UV-active nature of the nitrophenolic structure.[2] The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, specificity, and robustness.[3]

Introduction and Scientific Rationale

This compound (CAS No. 349-57-5) is an aromatic compound featuring a phenol backbone substituted with two strongly electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[4] These functional groups are critical in modulating the reactivity and biological activity of derivative molecules, making this compound a valuable building block.[2] Consequently, a validated analytical method is imperative for its quantification in raw materials, in-process samples, and final product formulations.

The chosen analytical strategy is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for the separation of moderately polar to non-polar compounds like this compound.

  • Causality of Method Selection:

    • Stationary Phase: The analyte possesses significant hydrophobic character due to its aromatic ring and the highly non-polar trifluoromethyl group. A C18 (octadecylsilyl) stationary phase is therefore selected to provide strong hydrophobic interactions, leading to effective retention and separation from more polar impurities.[5]

    • Mobile Phase: A binary mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous phase is employed. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for this class of compounds.[6] The aqueous phase is acidified with phosphoric acid to suppress the ionization of the phenolic hydroxyl group (pKa << 10). Maintaining the analyte in its neutral, protonated form is critical for achieving consistent retention times and symmetrical peak shapes, as the ionized phenolate form would elute much earlier and produce poor chromatography.[7]

    • Detection: The presence of the nitro-aromatic system creates a strong chromophore, making the molecule highly responsive to UV detection. A Diode Array Detector (DAD) is recommended to allow for the determination of the absorption maximum (λmax) and to assess peak purity spectrally, which is a key component of method specificity.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter.

  • Ultrasonic Bath.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • This compound reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC gradient grade.

  • Phosphoric Acid (H₃PO₄), ACS grade (approx. 85%).

  • Water, HPLC or Milli-Q grade.

Chromatographic Column
  • Column: Reverse-phase C18 column.

  • Recommended Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (Aqueous Component - 0.1% H₃PO₄):

    • Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

    • Bring the volume to 1000 mL with water.

    • Filter the solution through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration (2-8°C).[8]

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase (pre-mixed at the operational ratio) to achieve concentrations across the desired range (e.g., 1, 5, 25, 50, 100, and 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a suitable volume of acetonitrile.

    • Dilute with the mobile phase to bring the final concentration within the validated calibration range.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile / 45% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector DAD or UV-Vis
Detection Wavelength 275 nm (Verify λmax with DAD scan of standard)
Run Time Approximately 10 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL). The results must conform to the pre-defined criteria to ensure the system is suitable for the intended analysis.[9]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

HPLC Method Validation Protocol (ICH Q2(R2))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[10] The following parameters must be assessed.

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Assess for any interference at the analyte's retention time. Use DAD for peak purity analysis.No interference at analyte RT. Peak purity > 990.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-150 µg/mL). Plot a curve of peak area vs. concentration and perform linear regression analysis.Correlation Coefficient (r²) ≥ 0.999
Range The range is established from the linearity study, demonstrating acceptable levels of accuracy and precision.80% to 120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery of the added analyte.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio of 10:1).% RSD ≤ 10%
Robustness Intentionally vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, % Organic in Mobile Phase ±2%). Assess the impact on SST parameters and results.System suitability criteria are met.

Visualizations and Workflows

Analytical Workflow Diagram

The overall process from sample preparation to final result is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standards sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Samples inject Inject Samples & Standards prep_sample->inject setup->sst Equilibrate sst->inject If Pass acquire Data Acquisition inject->acquire process Peak Integration & Calibration acquire->process report Calculate Results & Generate Report process->report

Caption: General workflow for the HPLC analysis of this compound.

Method Validation Logic Diagram

This diagram illustrates the relationship between the core validation parameters as mandated by ICH guidelines.[11]

Validation_Logic cluster_quantitative Quantitative Tests center_node Validated Analytical Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOQ LOQ Linearity->LOQ

Caption: Interrelationship of analytical method validation parameters based on ICH Q2(R2).

Conclusion

The RP-HPLC method described provides a specific, accurate, and precise tool for the quantification of this compound. The detailed protocol, grounded in the physicochemical properties of the analyte, ensures reliable performance. Adherence to the comprehensive validation plan outlined in this document will ensure that the method is fit for its intended purpose and complies with global regulatory standards, making it a trustworthy asset for both quality control laboratories and research and development settings.

References

  • University of Georgia College of Agricultural & Environmental Sciences. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Chemcasts. (n.d.). 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-nitro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Retrieved from [Link]

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gas chromatography-mass spectrometry (GC-MS) of trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Trifluoromethylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Trifluoromethylphenols (TFMPs) are a class of compounds significant in pharmaceutical development, agrochemical synthesis, and as environmental contaminants. Their analysis presents unique challenges due to their polarity and thermal lability. This application note provides a comprehensive, field-tested protocol for the robust analysis of trifluoromethylphenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. We detail the entire workflow, from sample preparation to data interpretation, and explain the scientific rationale behind key procedural choices to ensure method reliability and accuracy. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a validated method for the qualitative and quantitative analysis of TFMPs.

Introduction

Trifluoromethylphenols (TFMPs) are aromatic compounds characterized by a hydroxyl group and a trifluoromethyl (-CF3) group attached to a benzene ring. The strong electron-withdrawing nature of the -CF3 group imparts unique chemical properties, making these compounds important precursors and metabolites in various industries. For instance, 4-(Trifluoromethyl)phenol is a known metabolite of the anesthetic flutamide. Due to their potential persistence and toxicity, their presence in environmental matrices is also a growing concern.

Direct analysis of phenols by GC can be problematic. The polar hydroxyl group can lead to peak tailing due to interactions with active sites in the GC inlet and column, resulting in poor chromatographic performance and reduced sensitivity. To overcome these issues, a derivatization step is essential. This protocol employs silylation, a common and effective technique where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analytes while reducing their polarity, leading to improved peak shape and sensitivity. This note describes a complete GC-MS method for the analysis of 2-, 3-, and 4-trifluoromethylphenol isomers after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of the Method

The analytical workflow involves three main stages: sample preparation, derivatization, and GC-MS analysis.

  • Sample Preparation : TFMPs are extracted from the sample matrix (e.g., water, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of method depends on the matrix complexity and required concentration levels.

  • Derivatization : The extracted analytes are chemically modified through silylation. The phenolic proton is replaced by a TMS group from the BSTFA reagent. This reaction is typically performed in an anhydrous solvent at elevated temperatures.

  • GC-MS Analysis : The derivatized sample is injected into the GC system. The non-polar capillary column separates the TFMP-TMS isomers based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized by electron ionization (EI) and fragmented. The resulting mass spectra provide a unique fingerprint for identification, while the abundance of specific ions is used for quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Water, Plasma) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE 1. Extract Dry Dry Extract (Anhydrous Na2SO4) LLE->Dry 2. Remove H2O Evap Evaporate & Reconstitute (in Pyridine/Solvent) Dry->Evap 3. Concentrate Deriv Add BSTFA Reagent Evap->Deriv 4. Add Reagent Heat Heat Reaction Vial (e.g., 70°C for 30 min) Deriv->Heat 5. React Inject Inject into GC-MS Heat->Inject 6. Analyze Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Data Data Processing (Integration & Quantification) Detect->Data

Caption: Overall workflow for the GC-MS analysis of trifluoromethylphenols.

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS, or equivalent)[1]

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • Glassware: 2 mL autosampler vials with inserts, volumetric flasks, test tubes

Reagents and Standards
  • Trifluoromethylphenol standards: 2-(Trifluoromethyl)phenol, 3-(Trifluoromethyl)phenol, 4-(Trifluoromethyl)phenol (≥98% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst

  • Solvents (GC or HPLC grade): Pyridine (anhydrous), Ethyl Acetate, Hexane, Acetone

  • Anhydrous Sodium Sulfate

  • High-purity Helium (carrier gas)

Experimental Protocol

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each TFMP isomer and dissolve in 10 mL of ethyl acetate in separate volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Prepare a combined working standard by diluting the primary stocks. For example, pipette 100 µL of each primary stock into a 10 mL volumetric flask and bring to volume with ethyl acetate.

  • Calibration Standards (e.g., 0.1 to 5.0 µg/mL): Prepare a series of calibration standards by serial dilution of the working standard mixture in ethyl acetate. These standards will be derivatized in the same manner as the samples.

Sample Preparation (Liquid-Liquid Extraction)

This is a general protocol for aqueous samples. It must be optimized based on the specific sample matrix.

  • Pipette 1 mL of the aqueous sample into a glass test tube.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to extract the TFMPs into the organic layer.

  • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a 2 mL autosampler vial insert and evaporate to dryness under a gentle stream of nitrogen.

Derivatization Protocol

Causality: This procedure converts the polar -OH group to a non-polar -O-Si(CH3)3 group, which is crucial for preventing peak tailing and enabling elution from the GC column.[2][3][4] The reaction is sensitive to moisture, so anhydrous conditions are critical for achieving high derivatization yields.

  • To the dried residue of the standards and samples in the vial inserts, add 50 µL of anhydrous pyridine to redissolve the analytes.

  • Add 50 µL of BSTFA (+1% TMCS).[2]

  • Immediately cap the vial tightly to prevent moisture ingress.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30 minutes using a heating block.[2]

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Caption: Silylation reaction of a trifluoromethylphenol with BSTFA.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Setting Rationale
GC System
Injection ModeSplitless (1 min)Maximizes transfer of trace analytes to the column for best sensitivity.[5]
Injector Temp.250 °CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Carrier GasHelium, Constant FlowInert gas standard for MS compatibility; constant flow ensures stable retention times.
Flow Rate1.0 mL/minTypical flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program60°C (1 min), ramp 10°C/min to 280°C, hold 5 minInitial hold separates solvents from analytes. The ramp ensures good separation of isomers.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Transfer Line Temp.280 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Mass Scan Range50 - 400 amuCovers the expected mass range of derivatives and their fragments.[6]
Acquisition ModeFull Scan and/or SIMFull Scan for qualitative identification; Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis.

Results and Discussion

Chromatographic Separation

Under the conditions described, the three TMS-derivatized TFMP isomers are well-separated. The expected elution order on a standard 5% phenyl-polysiloxane column is typically based on boiling point: 2-TFMP-TMS, followed by 3-TFMP-TMS, and finally 4-TFMP-TMS. All peaks should be symmetrical with minimal tailing, demonstrating the effectiveness of the derivatization process.

Mass Spectra and Fragmentation

Electron ionization of the TMS-derivatized TFMPs produces characteristic mass spectra essential for positive identification.

  • Molecular Ion (M+) : The molecular ion for all isomers will be observed at m/z 234 (C10H11F3OSi). It may be of low abundance.

  • Key Fragments : The most prominent fragment is typically the [M-15]+ ion at m/z 219 , resulting from the loss of a methyl group (-CH3) from the TMS moiety. This is a highly characteristic fragmentation for TMS derivatives and is an excellent choice for quantification in SIM mode.[7] Other fragments may include ions related to the trifluoromethyl-phenoxyl structure.

Analyte (as TMS derivative)Molecular WeightMolecular Ion (M+)Primary Quantitation Ion (m/z)Qualifier Ion(s) (m/z)
2-Trifluoromethylphenol-TMS234.25234219234, 147
3-Trifluoromethylphenol-TMS234.25234219234, 147
4-Trifluoromethylphenol-TMS234.25234219234, 147
Method Performance

A properly validated method should demonstrate good performance characteristics.[8]

  • Linearity : The method should be linear over the desired concentration range (e.g., 0.1 to 5.0 µg/mL), with a coefficient of determination (r²) > 0.995.

  • Sensitivity : Using SIM mode targeting the m/z 219 ion, limits of detection (LOD) and quantification (LOQ) in the low ng/mL (ppb) range are typically achievable.[8] LOD and LOQ can be determined based on signal-to-noise ratios of 3 and 10, respectively.[8][9]

Conclusion

This application note details a reliable and sensitive GC-MS method for the analysis of trifluoromethylphenol isomers. The protocol emphasizes a critical silylation derivatization step with BSTFA, which overcomes the inherent challenges of analyzing polar phenolic compounds by gas chromatography.[2][3] The provided instrumental conditions, combined with the characteristic mass spectral data, allow for confident identification and accurate quantification of 2-, 3-, and 4-trifluoromethylphenol in a variety of sample matrices. This method serves as a robust foundation for researchers in environmental monitoring, drug metabolism studies, and quality control applications.

References

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]

  • Lee, J. et al. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 2004. Available from: [Link]

  • Staszek, P. et al. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 2021. Available from: [Link]

  • ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available from: [Link]

  • ResearchGate. Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • ResearchGate. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Available from: [Link]

  • Sircar, D. et al. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 2021. Available from: [Link]

  • ResearchGate. EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b).... Available from: [Link]

  • National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS. Available from: [Link]

  • Harvey, D.J. & Vouros, P. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2019. Available from: [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available from: [Link]

  • Yeh, M.K. et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2000. Available from: [Link]

  • Moldoveanu, S.C. & David, V. Derivatization Methods in GC and GC/MS. Separation Science and Technology, 2015. Available from: [Link]

  • A "Little" Mass Spec and Sailing. mass spectral data on trimethylsilyl derivatives Archives. Available from: [Link]

  • Harvey, D.J. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 1981. Available from: [Link]

  • Agilent. GC Column Solvent Retention Table. Available from: [Link]

  • Agilent. Agilent J&W GC Column Selection Guide. Available from: [Link]

  • Axial Scientific. Solvent Retention Data. Available from: [Link]

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Application Note: A Robust HPLC-UV Method for the Quantification of 3-Nitro-5-(trifluoromethyl)phenol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitro-5-(trifluoromethyl)phenol. This compound is of growing interest in pharmaceutical research as a potential intermediate or starting material. The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the methodological rationale, a step-by-step protocol, and a complete validation strategy in alignment with industry standards.

Introduction

This compound is a substituted aromatic compound incorporating both a nitro group and a trifluoromethyl moiety. These functional groups are known to impart unique physicochemical properties to molecules, often enhancing metabolic stability and receptor binding affinity, making such compounds valuable in medicinal chemistry[1]. As the use of this and structurally related molecules in drug discovery and development expands, the need for a robust and validated analytical method for its quantification is paramount for ensuring the quality and consistency of research and manufacturing processes.

This document presents a detailed analytical method for this compound, leveraging the principles of reversed-phase HPLC, a widely accessible and reliable technique in pharmaceutical analysis. The choice of an HPLC-UV method is predicated on the presence of a strong chromophore in the analyte, which allows for sensitive and specific detection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development. Key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 349-57-5[2][3]
Molecular Formula C7H4F3NO3[2][3]
Molecular Weight 207.11 g/mol [2][3]
Melting Point 89-92 °C[4]
Boiling Point 258.9 °C at 760 mmHg[4]
Solubility Slightly soluble in DMSO and Methanol[2]
Appearance Solid[2]

Analytical Method Development Rationale

The selection of an appropriate analytical technique is a critical first step. Based on the structure of this compound and established methods for similar compounds, several techniques were considered.

  • High-Performance Liquid Chromatography (HPLC): This is the chosen method due to its high precision, accuracy, and the presence of a UV-active aromatic ring in the analyte. HPLC is a cornerstone of pharmaceutical analysis for purity assessment and quantification[5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS often requires derivatization for polar molecules like phenols to improve their volatility and thermal stability[6][7][8]. This additional step can introduce variability and was deemed less desirable for a routine quality control method.

  • UV-Vis Spectrophotometry: This method is simple and cost-effective but lacks the selectivity to differentiate the analyte from potential impurities or degradation products, which is a critical requirement in pharmaceutical analysis[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR, in particular, would be highly specific for the trifluoromethyl group. However, NMR is generally less sensitive and has a lower throughput compared to HPLC, making it more suitable for structural elucidation than for routine quantification[5][9].

Chromatographic Conditions

The developed HPLC method employs a reversed-phase C18 column, which is well-suited for the separation of moderately polar aromatic compounds. The mobile phase consists of a mixture of acetonitrile and a pH-controlled aqueous buffer. The organic modifier (acetonitrile) allows for the elution of the analyte from the nonpolar stationary phase, while the buffer controls the ionization state of the phenolic hydroxyl group to ensure consistent retention times and peak shapes. UV detection is performed at a wavelength that provides maximum absorbance for the analyte, thereby maximizing sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for the specific column and system but a starting point of 50:50 (v/v) is recommended.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 290 nm
Run Time 10 minutes
Sample Preparation

For the analysis of a drug substance, accurately weigh a sample of the material, dissolve it in the diluent to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection. For drug products, the sample preparation will be matrix-dependent and may involve extraction or dissolution followed by dilution.

Method Validation Protocol

A comprehensive validation of the analytical method is essential to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (diluent), a placebo (for drug product), and a spiked sample. The peak for this compound in the spiked sample should be pure and free from interference from other components.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared calibration standards in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.

Data Presentation and Visualization

Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Diluent, and Standards instrument_setup Instrument Setup and Equilibration prep_solutions->instrument_setup sample_prep Prepare Sample Solution injection Inject Standards and Samples sample_prep->injection instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification validation Perform Method Validation quantification->validation

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Sources

The Strategic Utility of 3-Nitro-5-(trifluoromethyl)phenol in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical intermediates is a critical determinant of synthetic efficiency and the ultimate viability of a drug candidate. Among the vast arsenal of building blocks, 3-Nitro-5-(trifluoromethyl)phenol stands out as a cornerstone intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique trifluoromethyl and nitro group substitutions on a phenolic scaffold provide a powerful handle for molecular elaboration, enhancing pharmacokinetic properties and enabling potent biological activity.

This technical guide offers an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity products.

The Trifluoromethyl Advantage in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[1][2] This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] The strong electron-withdrawing nature of the -CF3 group also influences the acidity of the phenolic proton in this compound, a property that is pivotal in its derivatization.

Core Synthetic Transformations and Applications

This compound is primarily utilized in two key synthetic transformations that pave the way for the construction of complex pharmacologically active molecules: O-alkylation (Williamson Ether Synthesis) and reduction of the nitro group . These reactions transform the initial intermediate into versatile building blocks for multi-step syntheses.

A prime example of its application is in the synthesis of the tyrosine kinase inhibitor Nilotinib , a crucial therapeutic for chronic myelogenous leukemia.[5][6] The core of Nilotinib contains a 3-(trifluoromethyl)-5-aminophenyl group, which is directly derived from the reduction of this compound.[7] Similarly, this intermediate is a precursor in the synthesis of other kinase inhibitors like Regorafenib , used in the treatment of metastatic colorectal cancer.[8][9][10]

Application Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[11][12][13] The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenol ring increases its acidity, facilitating the formation of the phenoxide nucleophile under relatively mild basic conditions.

Causality of Experimental Design:
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. It also possesses a high boiling point, allowing for elevated reaction temperatures to drive the SN2 reaction to completion.[12]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting phenol and the appearance of the less polar ether product.

Experimental Protocol: Synthesis of 3-Nitro-5-(trifluoromethyl)phenyl Ether Derivatives

This protocol provides a general procedure for the Williamson ether synthesis using this compound and a generic alkyl halide (R-X).

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ether derivative.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
This compoundBenzyl BromideK₂CO₃DMF90>90
This compoundEthyl IodideK₂CO₃Acetonitrile80>85

Application Protocol 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group of this compound to the corresponding amine, 3-Amino-5-(trifluoromethyl)phenol, is a critical step in the synthesis of many pharmaceutical agents, including Nilotinib.[6][7] The challenge lies in achieving selective reduction of the nitro group without affecting the trifluoromethyl group or the aromatic ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Design:
  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro compounds.[14][15] It offers high activity and selectivity under relatively mild conditions.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the most common and efficient hydrogen source for this type of reduction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed, which avoids the need for handling hydrogen gas under pressure.[16]

  • Solvent Choice: A protic solvent like methanol or ethanol is typically used as it can effectively dissolve the starting material and the resulting amine, and it is compatible with the catalytic hydrogenation process.

Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)phenol

This protocol details the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(trifluoromethyl)phenol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary:

SubstrateCatalystHydrogen SourceSolventTemperature (°C)Typical Yield (%)
This compound10% Pd/CH₂ (gas)Methanol25>95
This compound10% Pd/CAmmonium FormateMethanolReflux>90

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations of this compound and its role in the synthesis of a key pharmaceutical intermediate.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Building Blocks This compound This compound Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis R-X, Base Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction H₂, Pd/C 3-Alkoxy-5-(trifluoromethyl)nitrobenzene 3-Alkoxy-5-(trifluoromethyl)nitrobenzene Williamson Ether Synthesis->3-Alkoxy-5-(trifluoromethyl)nitrobenzene 3-Amino-5-(trifluoromethyl)phenol 3-Amino-5-(trifluoromethyl)phenol Nitro Group Reduction->3-Amino-5-(trifluoromethyl)phenol

Caption: Key synthetic transformations of this compound.

G This compound This compound 3-Amino-5-(trifluoromethyl)phenol 3-Amino-5-(trifluoromethyl)phenol This compound->3-Amino-5-(trifluoromethyl)phenol Reduction Nilotinib Intermediate 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline 3-Amino-5-(trifluoromethyl)phenol->Nilotinib Intermediate Multi-step Synthesis Nilotinib Nilotinib Nilotinib Intermediate->Nilotinib Amide Coupling

Caption: Simplified synthetic pathway to Nilotinib.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl and nitro groups, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The protocols outlined in this guide provide a robust foundation for the efficient and high-yield transformation of this key building block, paving the way for the development of next-generation therapeutics.

References

  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 23(11), 4833-4837.
  • de Bruin, G., Huisman, R., Kemerink, G. J., Aerts, H. J. W. L., Windhorst, A. D., & van der Born, D. (2016). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 6(1), 1-13.
  • Preparation method of nilotinib intermediate.
  • Regorafenib. PubChem. [Link]

  • Nilotinib intermediates and preparation thereof.
  • Tenti, G., Papakonstantinou, P., Potamitis, C., Zervou, M., & Kourounakis, A. P. (2020).
  • Process for the preparation of regorafenib and its crystalline forms.
  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. [Link]

  • Process for the preparation of regorafenib and its crystalline forms.
  • Novel Heterocyclic Compounds as Kinase Inhibitors with Anticancer Activity in Medulloblastoma. PMC. [Link]

  • Synthetic pathway for Vemurafenib. ResearchGate. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Novel processes for the preparation of vemurafenib.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PMC. [Link]

  • Ch16 : ROH + R' X -> ROR' (Williamson). University of Calgary. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. [Link]

Sources

Introduction: The Synthetic Value of Nitrated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Regioselective Nitration of 3-(Trifluoromethyl)phenol

3-(Trifluoromethyl)phenol is a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of a nitro (-NO₂) group onto its aromatic ring via electrophilic aromatic substitution unlocks a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then participate in a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and reductive amination. Furthermore, the strong electron-withdrawing properties of both the nitro and trifluoromethyl groups significantly influence the molecule's electronic properties, which is a key consideration in drug design.

This guide provides a detailed examination of the protocols for the nitration of 3-(trifluoromethyl)phenol, grounded in the fundamental principles of electrophilic aromatic substitution. It is designed for researchers and professionals, offering not just procedural steps, but also the mechanistic reasoning and safety protocols essential for successful and safe execution.

Part 1: Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a two-step mechanism involving the attack of the electron-rich aromatic ring on a potent electrophile, followed by the restoration of aromaticity.[2][3]

  • Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

  • Electrophilic Attack and Formation of the Arenium Ion : The π-electron system of the phenol ring acts as a nucleophile, attacking the nitronium ion.[5] This step is the rate-determining step as it temporarily disrupts the stable aromatic system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Deprotonation and Re-aromatization : A weak base (often water or the bisulfate ion) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the final nitrated product.[2]

Directing Effects and Predicting the Outcome

In 3-(trifluoromethyl)phenol, the regiochemical outcome of nitration is dictated by the competing directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.[1]

  • Hydroxyl (-OH) Group : This is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate when the electrophile adds to the ortho or para positions.

  • Trifluoromethyl (-CF₃) Group : This is a potent deactivating group and a meta-director.[6] It strongly withdraws electron density from the ring via induction, destabilizing the arenium ion intermediate.

The powerfully activating nature of the hydroxyl group dominates the directing effects.[1] Therefore, electrophilic attack is overwhelmingly directed to the positions ortho and para to the -OH group.

Caption: Directing effects in the nitration of 3-(trifluoromethyl)phenol.

Based on these principles, the primary products expected are 2-nitro-5-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol . The formation of 6-nitro-3-(trifluoromethyl)phenol is sterically hindered by the adjacent trifluoromethyl group. The overall deactivation by the -CF₃ group means that the reaction may require more forcing conditions than the nitration of phenol itself.[7]

Part 2: Safety Protocols for Nitration Reactions

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive reagents and the exothermic nature of the reaction.[8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield for splash protection, and a flame-resistant lab coat.[9][10]

  • Engineering Controls : Conduct the reaction in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used as an additional precaution. Ensure an emergency eyewash and safety shower are immediately accessible.[9]

  • Reagent Handling :

    • Nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[11] They can cause severe burns and react violently with organic materials.[12][13]

    • Always add acid to water, never the reverse. When preparing the nitrating mixture, add the nitric acid slowly to the chilled sulfuric acid .[4] This is a highly exothermic process.[14]

  • Reaction Control : Nitrations can generate significant heat (exotherm), which can lead to a runaway reaction if not controlled.[8] Always perform the reaction in a cooling bath (e.g., ice-water) and add reagents slowly to maintain the target temperature.

  • Waste Disposal : Do not mix nitric acid waste with other waste streams, especially organic solvents.[13] Quench the reaction mixture carefully by pouring it onto ice, then neutralize the acidic waste with a base like sodium bicarbonate or calcium hydroxide before disposal according to institutional guidelines.

Part 3: Experimental Protocols and Data

Application Protocol: Synthesis of Nitrated 3-(Trifluoromethyl)phenol

This protocol aims to synthesize a mixture of nitro-isomers of 3-(trifluoromethyl)phenol, which can then be separated by chromatography.

Materials and Reagents:

  • 3-(Trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

  • Deionized Water (H₂O)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Experimental Workflow Diagram:

Caption: General workflow for the nitration of 3-(trifluoromethyl)phenol.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture : In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled (0 °C) concentrated sulfuric acid (e.g., 2-3 volumes relative to the substrate). Swirl gently during addition while maintaining the temperature at 0-5 °C in an ice bath.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent like glacial acetic acid.[7] Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration : Transfer the prepared cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5-10 °C.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product and dilute the strong acids.

  • Work-up :

    • Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3x volumes).

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid - caution: CO₂ evolution ), and finally with brine.[7]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or orange solid.

  • Purification : The crude product, consisting of a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-nitro and 4-nitro isomers.

Quantitative Data: Nitration of Substituted Phenols

This table provides context on typical yields and conditions for related reactions, as reported in the literature.

SubstrateNitrating AgentConditionsProduct(s)YieldReference
4-(Trifluoromethylthio)phenol65% HNO₃Solvent-free, 30-40 °C, 14h2-Nitro-4-(trifluoromethylthio)phenol87%[15]
PhenolMg(HSO₄)₂, NaNO₃, wet SiO₂CH₂Cl₂, Room Temp, 30 min2-Nitrophenol & 4-Nitrophenol36% & 26%[16]
PhenolDilute HNO₃Chlorinated solvent2-Nitrophenol & 4-Nitrophenol61% (combined)[17]
4-BromophenolNH₄NO₃, KHSO₄Acetonitrile, Reflux4-Bromo-2-nitrophenolHigh[18]

Conclusion

The nitration of 3-(trifluoromethyl)phenol is a synthetically valuable transformation that requires a firm understanding of electrophilic aromatic substitution principles and strict adherence to safety protocols. The regiochemical outcome is primarily controlled by the powerful ortho, para-directing hydroxyl group, leading to the formation of 2-nitro and 4-nitro isomers. The protocol detailed herein provides a robust framework for researchers to approach this synthesis. Careful control of temperature, slow addition of reagents, and a thorough work-up are paramount for achieving high yields and ensuring the safety of the operation. The resulting nitrated products serve as versatile intermediates for further functionalization in the development of novel chemical entities.

References

  • Nitration reaction safety - YouTube. (2024). Accessed Jan 11, 2026.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). Accessed Jan 11, 2026.
  • NITRIC ACID SAFETY - University of Washington. (n.d.). Accessed Jan 11, 2026.
  • NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals. (n.d.). Accessed Jan 11, 2026.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Accessed Jan 11, 2026.
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). Accessed Jan 11, 2026.
  • 3-Trifluoromethylphenol - Fluoromart. (n.d.). Accessed Jan 11, 2026.
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (2015). Accessed Jan 11, 2026.
  • Sulfuric Acid and Nitric Acid Reaction & its Applications - ECHEMI.com. (2024). Accessed Jan 11, 2026.
  • What is the effect of mixing sulfuric acid and nitric acid? - Quora. (2017). Accessed Jan 11, 2026.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017). Accessed Jan 11, 2026.
  • Application Notes: Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)phenol - Benchchem. (n.d.). Accessed Jan 11, 2026.
  • Aromatic Electrophilic Substitution - Dalal Institute. (n.d.). Accessed Jan 11, 2026.
  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Accessed Jan 11, 2026.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024). Accessed Jan 11, 2026.
  • An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9) - Benchchem. (n.d.). Accessed Jan 11, 2026.
  • Method for the nitration of phenolic compounds - Google P
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. (n.d.). Accessed Jan 11, 2026.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (n.d.). Accessed Jan 11, 2026.

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experimental setup for the synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The strategic incorporation of a trifluoromethyl group (CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The nitro group (NO₂) further serves as a versatile chemical handle, readily convertible to an amine for subsequent derivatization or participation in cross-coupling reactions.[2][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind the experimental design, and present a self-validating protocol complete with safety considerations and data presentation.

Mechanistic Rationale & Regioselectivity

The core of this synthesis is the nitration of an aromatic ring, a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Causality of Reagent Choice:

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion electrophile.

  • Concentrated Nitric Acid (HNO₃): Serves as the source of the nitro group.

The primary challenge in the synthesis of this compound is achieving the desired regioselectivity. The starting material, 3-(trifluoromethyl)phenol, possesses two directing groups on the benzene ring:

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group.

  • Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group.[4]

The positions on the ring are influenced as follows:

  • The -OH group at C1 directs incoming electrophiles to positions C2, C4, and C6.

  • The -CF₃ group at C3 directs incoming electrophiles to positions C1, C5, and a different C5 (relative to its own position, which corresponds to C5 on the ring).

The observed product, this compound, results from nitration at the C5 position. This outcome is a consequence of the combined electronic and steric effects of the two substituents. While the -OH group strongly activates the ring, the C2 and C6 positions are sterically hindered. The C5 position is electronically favored by the meta-directing -CF₃ group and is less sterically encumbered, leading to its preferential nitration under controlled conditions.

Experimental Workflow Diagram

G cluster_prep Preparation & Reagent Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification start Equip Round-Bottom Flask (Stirrer, Thermometer, Addition Funnel) charge_phenol Charge 3-(Trifluoromethyl)phenol and H₂SO₄ start->charge_phenol 1 cool Cool Mixture to 0-5 °C (Ice Bath) charge_phenol->cool 2 addition Slow, Dropwise Addition of Nitrating Mixture cool->addition 3 prep_nitro Prepare Nitrating Mixture (HNO₃ in H₂SO₄) prep_nitro->addition stir Stir at 0-5 °C addition->stir 4 monitor Monitor Reaction (TLC) stir->monitor 5 quench Pour onto Ice-Water monitor->quench 6 (Upon Completion) extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract 7 wash Wash Organic Layer (Water, Brine) extract->wash 8 dry Dry over Na₂SO₄ wash->dry 9 concentrate Concentrate in vacuo dry->concentrate 10 purify Column Chromatography concentrate->purify 11 end Characterize Pure Product (NMR, MS) purify->end 12

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. It is mandatory to perform this synthesis inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5][6] An emergency eyewash and shower must be accessible. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(Trifluoromethyl)phenol162.115.00 g30.8
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.011.55 mL~34.0
Dichloromethane (DCM)84.93150 mL-
Deionized Water18.02As needed-
Brine (Saturated NaCl solution)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Ice-As needed-
Silica Gel (for chromatography)-As needed-
Hexane/Ethyl Acetate (for eluent)-As needed-

Procedure:

  • Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Initial Charging and Cooling: Charge the flask with 3-(trifluoromethyl)phenol (5.00 g, 30.8 mmol) and concentrated sulfuric acid (15 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath. The phenol must be fully dissolved before proceeding.

  • Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add concentrated nitric acid (1.55 mL, ~1.2 eq.) to the remaining concentrated sulfuric acid (10 mL) while cooling in an ice bath. Causality: This pre-mixing generates the nitronium ion and helps control the exotherm upon addition to the main reaction flask.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the phenol over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.[4] Causality: Slow addition and low temperature are crucial for controlling the reaction rate, preventing overheating, and maximizing the yield of the desired meta-nitro isomer.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water. This will precipitate the crude product. Causality: Quenching in ice-water dilutes the acid and precipitates the organic product, which has low aqueous solubility.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[7] Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual acids and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically a yellow oil or solid.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The pure compound is expected to be a solid with a melting point around 92 °C.[8]

Chemical Structure Diagram

Caption: Reaction scheme for the nitration of 3-(trifluoromethyl)phenol.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction temperature and stoichiometry, the electrophilic nitration of 3-(trifluoromethyl)phenol can be directed to selectively yield the desired C5-nitrated isomer. The principles of electrophilic aromatic substitution, guided by the competing directing effects of the hydroxyl and trifluoromethyl groups, are expertly leveraged to achieve this synthetic outcome. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this procedure.

References

  • PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. Available at: [Link]

  • Google Patents.EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates...
  • Mol-Instincts. 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Available at: [Link]

  • Google Patents.EP0004447A2 - Preparation of trifluoromethylphenols...
  • PubChem. 4-Nitro-3-(trifluoromethyl)phenol. Available at: [Link]

  • Google Patents.US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available at: [Link]

  • PubChemLite. 3-hydroxy-5-nitrobenzotrifluoride (C7H4F3NO3). Available at: [Link]

  • Stenutz. this compound. Available at: [Link]

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large-scale synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Abstract

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents, where the trifluoromethyl group imparts desirable properties such as metabolic stability and lipophilicity.[1][2] This document provides a comprehensive guide for the large-scale synthesis of this compound, structured for implementation in a research or process chemistry setting. The protocol is presented in two main stages: the synthesis of the intermediate 3-(trifluoromethyl)phenol from 3-(trifluoromethyl)aniline via a diazotization-hydrolysis reaction, followed by its regioselective nitration. This guide emphasizes the rationale behind procedural steps, critical safety considerations for scale-up, and robust analytical methods for quality control.

Synthetic Strategy and Rationale

The selected synthetic route involves two well-established and scalable transformations. The initial challenge is the conversion of an aromatic amine to a phenol, which is efficiently achieved through the formation of a diazonium salt followed by hydrolysis.[3] A subsequent electrophilic aromatic substitution (nitration) introduces the nitro group. The directing effects of the existing substituents on the aromatic ring—the strongly activating, ortho-, para-directing hydroxyl group and the strongly deactivating, meta-directing trifluoromethyl group—synergistically favor the formation of the desired this compound isomer.

G cluster_stage1 Stage 1: Diazotization & Hydrolysis cluster_stage2 Stage 2: Regioselective Nitration A 3-(Trifluoromethyl)aniline B Arenediazonium Salt (in situ intermediate) A->B  NaNO₂, H₂SO₄  0-5 °C C 3-(Trifluoromethyl)phenol B->C  H₂O, Δ  (Steam Distillation) D 3-(Trifluoromethyl)phenol E This compound D->E  HNO₃, H₂SO₄  Controlled Temp.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 3-(Trifluoromethyl)phenol

This stage focuses on the conversion of the readily available 3-(trifluoromethyl)aniline to the corresponding phenol via a robust diazotization and hydrolysis sequence.

Reaction Principle and Mechanism

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt.[4] This intermediate is highly reactive and is immediately used in the next step. The subsequent hydrolysis is achieved by heating the aqueous solution of the diazonium salt. The addition of the diazonium salt solution to a boiling aqueous copper sulfate solution can improve yields and product purity.[4] An improved method involves the simultaneous steam distillation of the product as it is formed, which effectively removes the phenol from the reaction mixture, minimizing the formation of tar and other byproducts.[5]

Large-Scale Protocol (Based on 1.0 kg Starting Material)

Materials and Equipment:

  • Jacketed glass reactor (20 L) with overhead stirrer, temperature probe, and addition funnel

  • Secondary containment for the reactor

  • Chilling unit capable of maintaining 0–5 °C

  • Steam generation source and distillation apparatus

  • Receiving vessels for distillate

  • pH meter and appropriate PPE (See Section 4)

Reagent Table:

Reagent Molar Mass ( g/mol ) Amount Moles Notes
3-(Trifluoromethyl)aniline 161.13 1.00 kg 6.20 Starting Material
Sulfuric Acid (98%) 98.08 1.22 kg (660 mL) 12.40 2.0 eq.
Deionized Water 18.02 ~10 L - For solutions
Sodium Nitrite (NaNO₂) 69.00 442 g 6.40 1.03 eq.
Urea 60.06 ~20 g ~0.33 To quench excess HNO₂

| Copper (II) Sulfate Pentahydrate | 249.68 | 62 g | 0.25 | Catalyst for hydrolysis |

Step-by-Step Procedure:

  • Acid Dilution: In the 20 L reactor, carefully and slowly add 1.22 kg of concentrated sulfuric acid to 7.0 L of deionized water with vigorous stirring and cooling. Caution: Highly exothermic. Cool the resulting dilute acid solution to 0–5 °C.

  • Aniline Addition: Slowly add 1.00 kg of 3-(trifluoromethyl)aniline to the cold sulfuric acid solution over 60–90 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0–5 °C to ensure complete salt formation.

  • Diazotization: Prepare a solution of 442 g of sodium nitrite in 1.0 L of deionized water. Add this solution dropwise to the aniline suspension over 2–3 hours. Maintain the internal temperature strictly between 0–5 °C. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper).

  • Quenching: Once the addition is complete, stir for another hour at 0–5 °C. Add small portions of urea until the starch-iodide test is negative, indicating that all excess nitrous acid has been destroyed.[4]

  • Hydrolysis & Distillation: In a separate suitable vessel (e.g., the boiler for the steam generator or another large reactor), prepare a boiling solution of 62 g of copper sulfate pentahydrate in ~1 L of water.[4] Begin introducing steam into this vessel. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution over 3–4 hours. The rate of addition should be matched by the rate of distillation to ensure the product is continuously removed as it forms.[5]

  • Work-up: Collect the distillate, which will consist of two phases (water and the product phenol). Separate the lower organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., toluene or dichloromethane) to recover any dissolved product.

  • Purification: Combine the organic layers. The solvent can be removed under reduced pressure. The crude 3-(trifluoromethyl)phenol can be further purified by vacuum distillation to yield the final intermediate. A typical yield for this optimized process is expected to be >85%.[5]

Stage 2: Nitration of 3-(Trifluoromethyl)phenol

This stage introduces the nitro group onto the phenol ring using standard mixed-acid nitration chemistry.

Reaction Principle and Mechanism

The reaction is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group is a powerful activating ortho-, para-director, while the trifluoromethyl group is a strong deactivating meta-director. Both groups direct the incoming electrophile to the 5-position (para to -OH, meta to -CF₃), leading to high regioselectivity.

Large-Scale Protocol (Based on 1.0 kg Intermediate)

Materials and Equipment:

  • Jacketed glass reactor (10 L) with overhead stirrer, temperature probe, and addition funnel

  • Chilling unit capable of maintaining -10 °C to 10 °C

  • Large vessel with crushed ice for quenching

Reagent Table:

Reagent Molar Mass ( g/mol ) Amount Moles Notes
3-(Trifluoromethyl)phenol 162.11 1.00 kg 6.17 Starting Intermediate
Sulfuric Acid (98%) 98.08 2.42 kg (1.32 L) 24.68 ~4.0 eq.

| Nitric Acid (70%) | 63.01 | 600 g (420 mL) | 6.66 | 1.08 eq. |

Step-by-Step Procedure:

  • Initial Charge: Charge the 10 L reactor with 1.00 kg of 3-(trifluoromethyl)phenol.

  • Acid Addition: Cool the reactor to 0–5 °C and slowly add 2.42 kg of concentrated sulfuric acid over 1 hour, maintaining the temperature below 20 °C. Stir until the phenol is fully dissolved. Cool the resulting solution to 0–5 °C.

  • Nitration: Slowly add 600 g of 70% nitric acid dropwise over 2–3 hours. The internal temperature must be carefully maintained between 0–10 °C throughout the addition. Caution: Highly exothermic reaction. A runaway reaction is a significant hazard. [6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 5–10 °C for an additional 1–2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching: Prepare a large vessel with a stirred mixture of crushed ice and water (~10 kg). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[7] This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral (pH ~7). The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield the final product as a solid.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant risks that must be rigorously managed.

HazardStage(s)RiskMitigation Strategy
Strong Acids 1 & 2Severe chemical burns, corrosive fumes.[8]Use in a well-ventilated fume hood. Wear appropriate PPE: acid-resistant gloves, lab coat, safety goggles, and a face shield.[9] Keep neutralization agents (e.g., sodium bicarbonate) readily available.
Diazonium Salts 1Thermally unstable and potentially explosive, especially when dry.Always keep the diazonium salt in solution at low temperatures (0–5 °C). Never allow it to isolate or dry out. Use immediately after preparation.
Exothermic Reactions 1 & 2Runaway reactions can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[6]Use a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously. Ensure adequate stirring. Plan for emergency cooling/quenching.[7]
Nitrating Agents 2Highly corrosive and strong oxidizers. Can react violently with organic materials.[10] Generates toxic nitrogen oxide (NOx) gases.Handle with extreme care under engineering controls (fume hood).[10] Ensure the reaction is free of incompatible materials. Quench slowly and carefully into ice.

Purification and Quality Control

Ensuring the purity of the final product is critical for its intended application.

Purification
  • Steam Distillation: Highly effective for purifying the 3-(trifluoromethyl)phenol intermediate, as it separates the volatile phenol from non-volatile tars and inorganic salts.[11]

  • Crystallization: The primary method for purifying the solid this compound. The choice of solvent is critical to ensure high recovery and effective removal of impurities, such as isomeric byproducts.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and monitoring reaction progress.[2]

Illustrative HPLC Method Parameters:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[13]
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic)[13]
Flow Rate 1.0 mL/min
Detection UV at 274 nm (illustrative)[13]
Column Temperature 30 °C

| Injection Volume | 10 µL |

Other essential analytical techniques include:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural confirmation of the intermediate and final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[13]

  • Melting Point: A simple and effective indicator of purity for the final solid product.

Detailed Experimental Workflow

The following diagram illustrates the comprehensive workflow from starting materials to the purified final product.

Caption: Detailed workflow for the synthesis of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
  • Google Patents. (n.d.). CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.
  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Utility of 3-Nitro-5-(trifluoromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic incorporation of functional groups that modulate physicochemical and pharmacological properties. 3-Nitro-5-(trifluoromethyl)phenol (CAS No: 349-57-5) emerges as a particularly valuable starting material, embodying the synergistic potential of two powerhouse moieties in medicinal chemistry: the trifluoromethyl group (-CF3) and the nitro group (-NO2).[1][2]

The trifluoromethyl group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] Its strong C-F bonds resist enzymatic breakdown, while its steric and electronic properties can profoundly influence molecular conformation and interactions with protein residues.[4] Concurrently, the nitro group acts as a potent electron-withdrawing group, significantly impacting the electronic properties of the aromatic ring.[5][6][7] It is not only a pharmacophore in its own right, found in numerous antimicrobial and anticancer agents, but also a versatile synthetic handle, readily converted to an amino group to unlock a vast chemical space for further derivatization.[5][8]

This guide provides an in-depth exploration of this compound as a versatile scaffold, detailing its applications and providing robust, field-proven protocols for its derivatization.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental to its effective use in synthesis and analysis.

PropertyValueReference
CAS Number 349-57-5[1][9]
Molecular Formula C7H4F3NO3[1][2]
Molecular Weight 207.11 g/mol [1][2]
Melting Point 92 °C[2]
Boiling Point 258.9 °C at 760 mmHg[2]
Density 1.554 g/cm³[2]
XLogP3 2.842[2]

Core Application: A Versatile Synthetic Scaffold

The primary utility of this compound in medicinal chemistry lies in its role as a trifunctional building block. The phenolic hydroxyl, the nitro group, and the aromatic ring each provide distinct opportunities for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR).

The diagram below illustrates the logical contribution of each functional group to the molecule's synthetic versatility and its potential role in drug design.

G cluster_molecule This compound cluster_applications Medicinal Chemistry Applications A Phenolic -OH D Ether/Ester Synthesis (Prodrugs, Linkers) A->D B Nitro -NO2 E Reduction to -NH2 (Amide, Sulfonamide Synthesis) B->E C CF3-Aryl Core F Enhanced Lipophilicity & Metabolic Stability C->F G Modulation of Receptor Binding Affinity C->G H Bioisosteric Replacement C->H

Caption: Logical contributions of functional groups.

Synthetic Pathways & Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations of this compound. These reactions serve as the foundation for creating diverse libraries of compounds for biological screening.

G cluster_derivatives Derivative Synthesis start This compound ether Ether Derivatives start->ether Protocol 3.1 (Williamson Ether Synthesis) ester Ester Derivatives start->ester Protocol 3.2 (Steglich Esterification) amine 3-Amino-5-(trifluoromethyl)phenol start->amine Protocol 3.3 (Nitro Reduction) amide Amide Derivatives amine->amide Protocol 3.4 (Amide Coupling)

Caption: Synthetic workflow from the parent compound.

Protocol 3.1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol is adapted from standard Williamson ether synthesis methods and is highly effective for generating a wide range of ether derivatives from phenolic precursors.[10]

  • Rationale: The phenolic proton is weakly acidic and can be removed by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid hydrolysis of the alkyl halide.

  • Materials:

    • This compound

    • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Desired Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

    • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

    • Ethyl Acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetone or DMF.

    • Add anhydrous K₂CO₃ (2.0 eq.) or NaH (1.2 eq., handle with extreme care) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Formation of the phenoxide is often accompanied by a color change.

    • Add the desired alkyl halide (1.1 eq.) dropwise to the phenoxide solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor its progress by Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 3.2: Reduction of the Nitro Group to Synthesize 3-Amino-5-(trifluoromethyl)phenol

The conversion of the nitro group to an amine is a pivotal step, unlocking access to a vast array of subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Rationale: The nitro group is readily reduced under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is a highly effective catalyst for this process. The reaction is carried out under a hydrogen atmosphere, where hydrogen gas is the reductant. Methanol or ethanol are common solvents as they readily dissolve the starting material and are inert under the reaction conditions.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolve this compound (1.0 eq.) in methanol in a suitable reaction vessel.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen using a balloon.

    • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

    • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad may be pyrophoric; do not allow it to dry completely. Quench with water.

    • Rinse the Celite pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-5-(trifluoromethyl)phenol, which can be used directly or purified further.

Applications in Target-Oriented Drug Discovery

The derivatives synthesized from this compound can be screened against a multitude of biological targets. The core trifluoromethylphenyl scaffold is a privileged structure found in numerous bioactive agents.

Development of Enzyme Inhibitors

The trifluoromethylphenyl moiety is a key component in many potent enzyme inhibitors. For example, derivatives of 2-phenyl-5-(trifluoromethyl)benzothiazole have been synthesized and shown to be highly potent inhibitors of tyrosinase, an important enzyme in melanin production.[11] The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, structurally related to derivatives of our scaffold, exhibited an IC50 value of 0.2 µM against mushroom tyrosinase.[11] This highlights the potential of the 3-(trifluoromethyl)phenyl scaffold in designing inhibitors for various enzyme classes.

Synthesis of Potential Receptor Antagonists

Small molecule antagonists for G-protein-coupled receptors (GPCRs) and other receptor classes are highly sought after for treating a range of diseases.[12][13] The development of antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a target for anxiety and depression, has involved various heterocyclic scaffolds, many of which could be accessed from an amino-trifluoromethyl-phenol intermediate.[12][14] The physicochemical properties imparted by the trifluoromethyl group are often crucial for achieving high binding affinity and favorable pharmacokinetic profiles in such drug candidates.[4]

Exploration of Antimicrobial and Anticancer Agents

Both the nitro and trifluoromethyl functionalities are associated with potent biological activities.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[5][8] The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species that induce cellular damage.[6][7] Furthermore, pyrazole derivatives containing a trifluoromethylphenyl moiety have demonstrated potent activity against drug-resistant bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[15]

  • Anticancer Activity: Trifluoromethyl-containing phenols are known to inhibit key signaling pathways dysregulated in cancer, such as the MAPK/ERK pathway, leading to the suppression of cell proliferation.[3] The nitro group itself is present in some antineoplastic agents, and its ability to induce redox stress can contribute to cytotoxicity in cancer cells.[5]

The following table provides illustrative data for compounds that are structurally related to derivatives of this compound, showcasing the potential of this chemical space.

Compound ClassSpecific DerivativeTarget/Cell LineActivity (IC50 / MIC)Reference
Trifluoromethyl-isoxazoles 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63 µM[3]
Trifluoromethyl-benzothiazoles 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom Tyrosinase0.2 µM[11]
Bis(trifluoromethyl)phenyl Pyrazoles Bromo-substituted derivativeGram-positive bacteria0.25 µg/mL[15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16] Wear protective gloves, clothing, and eye protection. Avoid breathing dust. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. The convergence of a metabolically robust trifluoromethyl group with a synthetically versatile nitro group on a phenolic core provides medicinal chemists with a powerful tool to generate novel, diverse, and biologically active molecules. The protocols and applications outlined in this guide serve as a foundational resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol. Benchchem.
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  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development. Benchchem.
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  • Al-Dies, A. M., et al. (2019). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 24(21), 3842. [Link]

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  • Kehne, J. H., & Cain, C. K. (2010). Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date. CNS Drugs, 24(11), 909-931. [Link]

  • Uings, I., & McKinnon, M. (2002). Development of IL-5 receptor antagonists. Current pharmaceutical design, 8(20), 1837-1844. [Link]

  • van der Knaap, J. A., et al. (2021). The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models. Pharmacological research, 168, 105588. [Link]

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  • Kim, H., et al. (2021). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. International Journal of Molecular Sciences, 22(16), 8758. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Nitro-5-(trifluoromethyl)phenol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization of 3-Nitro-5-(trifluoromethyl)phenol, a critical starting material in medicinal chemistry and drug discovery. The presence of two strong electron-withdrawing groups, nitro (-NO₂) and trifluoromethyl (-CF₃), significantly lowers the pKa of the phenolic hydroxyl group, enhancing its reactivity for derivatization. This guide details field-proven protocols for key derivatization reactions, including O-alkylation and O-acylation, explaining the causality behind experimental choices. Furthermore, it discusses the applications of the resulting ether and ester derivatives in biological assays, supported by methods for their analytical characterization. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize and confirm the desired products for downstream applications.

Introduction: The Strategic Importance of this compound

This compound is a valued building block in the synthesis of bioactive molecules. The trifluoromethyl (-CF₃) group is a cornerstone functional group in modern medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These enhancements can lead to improved efficacy, better pharmacokinetic profiles, and reduced side effects.[2][3]

The derivatization of the phenolic hydroxyl group is the most common strategy to incorporate this scaffold into larger, more complex molecules. The primary goals of derivatizing this phenol are:

  • Modulation of Physicochemical Properties: To fine-tune solubility, lipophilicity (LogP), and bioavailability.

  • Introduction of New Functional Groups: To enable further chemical modifications or to introduce specific pharmacophoric features.

  • Bioisosteric Replacement: To replace other functional groups while maintaining or improving biological activity.

  • Development of Probes and Ligands: To create tools for studying biological systems, such as enzyme inhibitors or ligands for receptor binding assays.

This guide focuses on the two most fundamental and widely applicable derivatization strategies: converting the phenol into an ether or an ester.

Core Derivatization Strategies and Mechanistic Insights

The key to the reactivity of this compound is the acidity of its hydroxyl proton. The electron-withdrawing nature of the meta-positioned nitro and trifluoromethyl groups stabilizes the corresponding phenoxide anion, making the phenol significantly more acidic than phenol itself. This facilitates deprotonation under relatively mild basic conditions, which is the crucial first step in most derivatization reactions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

Mechanism:

  • Deprotonation: A base is used to deprotonate the phenol, forming the highly nucleophilic 3-nitro-5-(trifluoromethyl)phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks an electrophilic alkyl halide (or other alkylating agent with a good leaving group), displacing the halide to form the desired ether.[7]

The choice of base and solvent is critical for reaction efficiency.[6][8] Weak bases like potassium carbonate (K₂CO₃) are often sufficient due to the phenol's acidity, especially when paired with a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, which effectively solvates the cation without hindering the nucleophilicity of the phenoxide.[4][5] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[4]

O-Acylation (Esterification)

Esterification converts the phenol into an ester, which can act as a prodrug or introduce functionalities for further coupling. This is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.

Mechanism:

  • Nucleophilic Attack: The phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.

  • Elimination: A chloride or carboxylate leaving group is expelled.

  • Neutralization: The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Esterification can significantly alter the biological activity of phenolic compounds.[9][10] For example, p-nitrophenyl esters are frequently used as surrogate substrates in enzyme assays, such as those for esterases or thiolases, because the release of the p-nitrophenolate ion upon hydrolysis can be easily monitored spectrophotometrically.[11][12]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key derivatization reactions.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether derivative, for example, 3-Nitro-5-(trifluoromethyl)phenyl benzyl ether.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.1-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water & Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel & Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[4]

  • Solvent Addition: Add anhydrous acetone or DMF to the flask under an inert atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise to the stirring suspension at room temperature.[4]

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 4-12 hours.[6] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.[4][7]

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ether by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for O-Acylation (Esterification)

This protocol details the synthesis of an ester derivative, such as 3-Nitro-5-(trifluoromethyl)phenyl acetate.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (e.g., Acetyl chloride) (1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir plate

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.2 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude ester by column chromatography on silica gel or recrystallization.

Visualization of Experimental Workflow

The general process from starting material to a purified derivative suitable for biological assays is outlined below.

G cluster_prep Step 1: Derivatization cluster_workup Step 2: Work-up & Purification cluster_analysis Step 3: Characterization Start This compound Reagents Alkylation or Acylation Reagents + Base + Solvent Reaction Reaction Under Controlled Conditions (Heat, Time) Reagents->Reaction Combine Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Final Pure Derivative Purify->Final Crude->Purify Analysis Structure & Purity Confirmation (NMR, MS, HPLC) Assay Biological Assay Analysis->Assay Proceed to Assay Final->Analysis Validate

Caption: General workflow for derivatization and validation.

Application in Biological Assays and Characterization

Derivatives of this compound are evaluated in a wide range of biological assays due to the desirable properties imparted by the trifluoromethyl group.[1][13] These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Table 1: Potential Applications and Derivatization Rationale

Derivative TypeRationale for Biological AssaysPotential Applications
Ethers Introduce diverse substituents to probe structure-activity relationships (SAR). Can mimic natural ligands or improve membrane permeability.[8]Kinase inhibitors, GPCR ligands, ion channel modulators, herbicides.[14]
Esters Can act as prodrugs, releasing the active phenol upon hydrolysis by cellular esterases. Also used as reactive probes in enzyme mechanism studies.[9][11]Enzyme activity assays, targeted drug delivery, antioxidant studies.[9]
Analytical Characterization

Confirming the identity and purity of the synthesized derivative is a non-negotiable step before its use in any biological assay. A combination of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl or acyl group provide direct evidence of successful derivatization.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the addition of the desired moiety.[15][16] Techniques like GC-MS or LC-MS are invaluable.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.[19] It is also the primary technique for quantifying the compound in biological matrices.

The derivatization itself can be a prerequisite for certain types of analysis. For instance, phenols are often derivatized before Gas Chromatography (GC) analysis to increase their volatility and improve chromatographic performance.[17][20]

Conclusion

The derivatization of this compound into ethers and esters is a fundamental and versatile strategy for developing novel chemical entities for biological evaluation. The protocols and principles outlined in this guide provide a robust framework for synthesizing these derivatives. By understanding the underlying reaction mechanisms and employing rigorous analytical characterization, researchers can confidently generate high-quality compounds, accelerating the process of drug discovery and development.

References

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  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
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  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. PubMed. Available from: [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate.
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  • Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. MDPI. Available from: [Link]

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Topic: Sample Preparation for the Analysis of 3-Nitro-5-(trifluoromethyl)phenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of 3-Nitro-5-(trifluoromethyl)phenol is critical in environmental monitoring, toxicological assessment, and pharmaceutical development due to its potential persistence and biological activity. The presence of a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group gives this molecule unique chemical properties that complicate its extraction from complex matrices. This guide provides detailed, validated protocols for the preparation of environmental and biological samples for analysis by chromatographic methods such as HPLC-UV, GC-MS, or LC-MS/MS. We emphasize the rationale behind methodological choices, from pH adjustment to the selection of extraction phases, to ensure high recovery, minimize matrix effects, and achieve reliable, reproducible results.

Introduction: The Analytical Challenge

This compound is an aromatic compound of interest in various chemical and pharmaceutical sectors.[1] Its analysis is often challenged by the sample matrix itself, which can contain a multitude of interfering substances. The primary goal of sample preparation is to isolate the target analyte from these interferences while concentrating it to a level suitable for instrumental detection.

The key physicochemical characteristics of this compound influencing its extraction are:

  • Acidity: The phenolic hydroxyl group is acidic. Its pKa is influenced by the two electron-withdrawing groups (-NO₂ and -CF₃), making it a stronger acid than phenol itself. This property is fundamental to designing pH-driven extraction and cleanup steps.

  • Polarity: While the phenol and nitro groups impart polarity, the trifluoromethyl group adds significant lipophilicity. This amphiphilic nature requires careful selection of extraction solvents and sorbents.

  • Volatility and Thermal Stability: The compound's properties make it amenable to analysis by both Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2]

This document details tailored sample preparation strategies for water, soil, and biological fluid matrices.

Environmental Matrices: Water Samples

Water matrices, from drinking water to industrial effluent, can contain a wide range of organic and inorganic compounds. For phenolic compounds at trace levels, direct injection is rarely feasible, necessitating a concentration and cleanup step. Solid-Phase Extraction (SPE) is the technique of choice for its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and high recovery rates.[3][4]

Recommended Technique: Solid-Phase Extraction (SPE)

Causality and Expertise: We recommend a polymeric reversed-phase SPE sorbent, such as a polystyrene-divinylbenzene (PS-DVB) or a hydrophilic-lipophilic balanced (HLB) polymer. These sorbents offer high surface area and stability across a wide pH range, which is crucial for this application. The core principle involves adjusting the sample pH to suppress the ionization of the phenolic hydroxyl group. By lowering the pH to approximately 2.5, well below the analyte's pKa, the compound becomes neutral and is more strongly retained on the non-polar SPE sorbent.[5]

Workflow for SPE of Water Samples

SPE_Workflow start Start: Water Sample (e.g., 250 mL) ph_adjust 1. pH Adjustment Adjust to pH 2.5 with H₃PO₄ start->ph_adjust spe_condition 2. SPE Cartridge Conditioning Activate with Methanol (5 mL) Equilibrate with pH 2.5 Water (5 mL) ph_adjust->spe_condition sample_load 3. Sample Loading Pass sample through cartridge at ~5 mL/min spe_condition->sample_load washing 4. Cartridge Washing Wash with pH 2.5 Water (5 mL) Dry under vacuum for 5 min sample_load->washing elution 5. Analyte Elution Elute with Acetonitrile (2 x 3 mL) washing->elution evaporation 6. Evaporation & Reconstitution Evaporate eluate to dryness under N₂ Reconstitute in 1 mL Mobile Phase elution->evaporation analysis Ready for LC-MS/MS or GC-MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Detailed SPE Protocol

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB), 200 mg/6 mL

  • Reagents: HPLC-grade methanol and acetonitrile, ultrapure water, phosphoric acid (H₃PO₄)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation: Collect a 250 mL water sample in a clean glass container. If the analysis is not immediate, store at 4°C. Just before extraction, add an internal standard and acidify the sample to pH 2.5 using phosphoric acid.[5]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to wet and activate the sorbent. Do not allow the cartridge to go dry.

    • Pass 5 mL of ultrapure water (adjusted to pH 2.5) to equilibrate the sorbent.

  • Sample Loading:

    • Load the entire 250 mL acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water (pH 2.5) to remove salts and other polar impurities.

    • Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes. This step is critical to remove residual water, which can affect elution efficiency.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte with two 3 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent bed for 1 minute before applying vacuum for the first aliquot.

  • Concentration and Reconstitution:

    • Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis or a suitable solvent for GC analysis. Vortex to mix.

    • Filter the final extract through a 0.45 µm syringe filter if necessary.[5]

Performance Parameter Expected Value Source(s)
Analyte Recovery80-110%[5]
Precision (RSD)< 10%[5]
Method Detection Limit (MDL)0.02-0.6 µg/L[2]

Environmental Matrices: Soil & Sediment

Soil and sediment are highly complex matrices, requiring a more aggressive extraction technique to release the analyte from particulate matter. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, is exceptionally well-suited for extracting a broad range of analytes, including phenols, from solid matrices.[6][7]

Recommended Technique: QuEChERS with d-SPE Cleanup

Causality and Expertise: The QuEChERS process begins with a salting-out liquid-liquid extraction using acetonitrile, which is effective at penetrating the soil matrix and solvating the analyte. The addition of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile.[6] The subsequent dispersive SPE (d-SPE) step is for cleanup. We recommend a combination of:

  • Anhydrous MgSO₄: To remove any remaining water.

  • Primary Secondary Amine (PSA): To remove organic acids and other polar interferences.

  • C18 Sorbent: To remove non-polar interferences like lipids and humic substances.[6]

Workflow for QuEChERS of Soil/Sediment Samples

QuEChERS_Workflow start Start: 10 g Homogenized Soil Sample in 50 mL Centrifuge Tube hydrate 1. Hydration & Spiking Add 10 mL Water & Internal Standard Vortex for 1 min start->hydrate extraction 2. Solvent Extraction Add 10 mL Acetonitrile Shake vigorously for 2 min hydrate->extraction salting_out 3. Phase Separation Add QuEChERS Salts (MgSO₄, NaCl) Shake immediately for 1 min extraction->salting_out centrifuge1 4. Centrifugation Centrifuge at 4000 rpm for 5 min salting_out->centrifuge1 dspe 5. Dispersive SPE (d-SPE) Transfer 6 mL supernatant to d-SPE tube (containing MgSO₄, PSA, C18) centrifuge1->dspe vortex_centrifuge 6. Cleanup Vortex for 30 sec Centrifuge at 4000 rpm for 5 min dspe->vortex_centrifuge final_extract 7. Final Extract Transfer supernatant to vial vortex_centrifuge->final_extract analysis Ready for LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound in soil.

Detailed QuEChERS Protocol

Materials:

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Reagents: HPLC-grade acetonitrile, ultrapure water

  • QuEChERS Extraction Salts: Pouch containing 4 g MgSO₄ and 1 g NaCl

  • d-SPE Cleanup Tubes (15 mL): Containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent

  • High-speed centrifuge

Procedure:

  • Sample Preparation: Weigh 10 g of a homogenized, sieved soil sample into a 50 mL centrifuge tube.

  • Hydration and Extraction:

    • Add 10 mL of ultrapure water to the soil sample to create a slurry. Add internal standard. Vortex for 1 minute.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 2 minutes by hand or using a mechanical shaker.

  • Salting-Out Partitioning:

    • Add the contents of the QuEChERS extraction salt pouch (MgSO₄ and NaCl).

    • Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clean upper layer of acetonitrile.[6]

  • Dispersive SPE Cleanup:

    • Carefully transfer 6 mL of the upper acetonitrile layer into the 15 mL d-SPE cleanup tube.

    • Cap and vortex for 30 seconds to ensure the extract interacts with the sorbents.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully transfer it to an autosampler vial for analysis.

Performance Parameter Expected Value Source(s)
Analyte Recovery75-105%[6][7]
Precision (RSD)< 15%[3]
Limit of Quantification (LOQ)5-20 µg/kg[8]

Biological Matrices: Plasma/Serum

In biological fluids, the primary challenge is the high concentration of proteins, which can interfere with analysis and damage analytical columns.[9] A protein precipitation step is therefore mandatory, followed by a cleanup and concentration step, for which SPE is ideal.

Recommended Technique: Protein Precipitation followed by SPE

Causality and Expertise: Protein precipitation with a cold, water-miscible organic solvent like acetonitrile is a simple and effective initial cleanup step.[9] Acetonitrile efficiently denatures and precipitates proteins while keeping the moderately polar analyte in solution. After centrifugation, the supernatant is largely protein-free but still dilute and may contain other endogenous interferences like phospholipids. A subsequent SPE step, similar to that for water samples but on a smaller scale, is used to concentrate the analyte and provide further cleanup, ensuring a robust and sensitive analysis.

Workflow for Plasma/Serum Sample Preparation

Biofluid_Workflow start Start: 500 µL Plasma/Serum Sample ppt 1. Protein Precipitation Add 1.5 mL cold Acetonitrile (containing internal standard) start->ppt vortex_centrifuge 2. Vortex & Centrifuge Vortex for 2 min Centrifuge at 10,000 rpm for 10 min ppt->vortex_centrifuge supernatant 3. Dilution Transfer supernatant to new tube Dilute with 10 mL pH 2.5 Water vortex_centrifuge->supernatant spe 4. Solid-Phase Extraction Condition, Load, Wash, Elute (as per water protocol, scaled down) supernatant->spe evaporation 5. Evaporation & Reconstitution Evaporate eluate to dryness under N₂ Reconstitute in 200 µL Mobile Phase spe->evaporation analysis Ready for LC-MS/MS Analysis evaporation->analysis

Caption: Workflow for plasma/serum sample preparation.

Detailed Protein Precipitation & SPE Protocol

Materials:

  • Microcentrifuge tubes (2 mL)

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB), 30 mg/1 mL

  • Reagents: HPLC-grade acetonitrile, ultrapure water, formic acid

  • Centrifuge capable of 10,000 rpm

Procedure:

  • Sample Collection: Collect 500 µL of plasma or serum into a 2 mL microcentrifuge tube.

  • Protein Precipitation:

    • Add 1.5 mL of cold (–20°C) acetonitrile containing the internal standard to the sample.

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[9]

  • Supernatant Dilution:

    • Carefully transfer the clear supernatant to a clean tube, avoiding the protein pellet.

    • Dilute the supernatant with 10 mL of ultrapure water acidified to pH 2.5 with formic acid. This reduces the organic content, ensuring proper retention on the SPE sorbent.

  • Solid-Phase Extraction:

    • Perform SPE using a 30 mg/1 mL cartridge, following the same principles of conditioning, loading, washing, and eluting as described in Section 2.2, but with proportionally smaller solvent volumes (e.g., 1 mL for each step).

  • Concentration and Reconstitution:

    • Evaporate the final eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Performance Parameter Expected Value Source(s)
Analyte Recovery> 75%[10]
Precision (RSD)< 15%[10]
Limit of Quantification (LOQ)0.1-10 ng/mL[10]

References

  • Pocurull, E., Sánchez, G., Borrull, F., & Marcé, R. M. (n.d.). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin.
  • Psillakis, E., & Kalogerakis, N. (2002). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Retrieved from [Link]

  • Deng, R., et al. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Valente, I. M., et al. (2014). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. ResearchGate. Retrieved from [Link]

  • Shen, Y., et al. (2023). Trends in the Analysis and Exploration of per- and Polyfluoroalkyl Substances (PFAS) in Environmental Matrices: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Chemcasts. (n.d.). 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Retrieved from [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil | Request PDF. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Taylor & Francis Online. Retrieved from [Link]

  • Mabanga, Z. P., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • Halvorson, J. J., et al. (n.d.). Extraction of phenolic compounds from soils. USDA ARS. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case. Retrieved from [Link]

Sources

Application Notes and Protocols for Ether Synthesis with 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethers derived from substituted phenols are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The specific precursor, 3-Nitro-5-(trifluoromethyl)phenol, offers a unique electronic profile for synthetic transformations. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, significantly increases the acidity of the phenolic proton and influences the reactivity of the aromatic ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and detailed protocols for the synthesis of ethers from this compound. The methodologies described herein are grounded in established chemical principles, with a focus on the widely employed Williamson ether synthesis, and are designed to be both reliable and reproducible.

Scientific Principles and Considerations

The primary method for synthesizing ethers from phenols is the Williamson ether synthesis, a classic and robust Sₙ2 reaction.[1][2] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (or other suitable electrophile with a good leaving group) to form the ether linkage.[3]

Acidity and Nucleophilicity of this compound

The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly lowers the pKa of the phenolic hydroxyl group, making this compound more acidic than phenol itself. This enhanced acidity facilitates deprotonation with a wider range of bases, including relatively weak bases like potassium carbonate (K₂CO₃).[4] However, the same electronic effects that increase acidity also decrease the nucleophilicity of the resulting phenoxide ion. The negative charge on the phenoxide is delocalized into the aromatic ring and stabilized by the electron-withdrawing substituents, making it a less potent nucleophile. This necessitates careful selection of reaction conditions to achieve efficient etherification.

Choice of Base, Solvent, and Electrophile

Base: The choice of base is critical for the quantitative formation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, weaker and less hazardous bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred for phenols bearing electron-withdrawing groups.[4]

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are typically employed for Williamson ether synthesis.[4][5] These solvents effectively solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

Electrophile: The electrophile is typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).[3] Secondary and tertiary alkyl halides are generally avoided as they can lead to competing elimination reactions.[1] Other electrophiles with good leaving groups, such as alkyl tosylates, can also be used.[3]

Experimental Protocols

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Safety Precautions
  • This compound: This compound is harmful if swallowed and may cause skin and eye irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle with extreme care in a fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Anhydrous solvents are flammable. Handle all solvents in a fume hood and away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

General Protocol for Williamson Ether Synthesis

This protocol describes the synthesis of an illustrative ether, 3-(benzyloxy)-1-nitro-5-(trifluoromethyl)benzene. The quantities can be scaled as needed.

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.07 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).

  • Add 30 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

Alkylation:

  • Slowly add benzyl bromide (1.1 eq., e.g., 1.3 mL, 11 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is considered complete when the starting phenol spot is no longer visible.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ether.[2]

Data Presentation
ReactantAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
This compoundMethyl IodideK₂CO₃DMF604-6>90
This compoundEthyl BromideK₂CO₃CH₃CNReflux6-885-95
This compoundBenzyl BromideK₂CO₃DMF804-6>90
Visualization of the Workflow

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Alkylation (Sₙ2) cluster_workup Work-up & Purification Phenol This compound Phenoxide In situ Phenoxide Formation Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Solvent Anhydrous DMF Solvent->Phenoxide Ether_Product Desired Ether Product Phenoxide->Ether_Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Ether_Product Quench Quench with H₂O Ether_Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify

Caption: Workflow for Williamson Ether Synthesis.

Alternative Methodologies and Advanced Concepts

While the Williamson ether synthesis is the most common method, other approaches can be considered, particularly for more challenging substrates or for the synthesis of diaryl ethers.

Copper-Catalyzed Ether Synthesis

For the synthesis of diaryl ethers, where an aryl halide is used as the electrophile, traditional Williamson conditions are often ineffective. Copper-catalyzed methods, such as the Ullmann condensation, can be employed.[5] These reactions typically require higher temperatures and often utilize ligands to facilitate the coupling process.[8] For instance, a system of CuI with a ligand like picolinic acid in a solvent such as DMSO with a base like K₃PO₄ has been shown to be effective for the O-arylation of phenols, including electron-deficient ones.[8]

Gold-Catalyzed Dehydrative Etherification

More recent advancements include gold-catalyzed dehydrative formations of ethers from alcohols and phenols.[9] This method offers an environmentally benign alternative as water is the only byproduct.[9] Cationic gold complexes can act as Lewis acids to activate benzylic alcohols for nucleophilic attack by phenols.[9]

Visualization of the Reaction Mechanism

SN2_Mechanism Phenoxide [Ar-O]⁻ Transition_State [Ar---O---R---X]⁻ᵟ Phenoxide->Transition_State Backside Attack Alkyl_Halide R-X Alkyl_Halide->Transition_State Ether Ar-O-R Transition_State->Ether Bond Formation Halide_Ion X⁻ Transition_State->Halide_Ion Leaving Group Departure

Sources

Application Note: High-Recovery Solid-Phase Extraction of Nitrophenols from Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Nitrophenol Monitoring

Nitrophenols represent a class of organic compounds widely used in the synthesis of pesticides, herbicides, explosives, and dyes.[1][2] Their prevalence in industrial effluents leads to contamination of surface and groundwater, posing significant toxicological risks to environmental and human health.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have therefore classified several nitrophenols as priority pollutants, necessitating sensitive and reliable analytical methods for their detection at trace levels in aqueous matrices.[2][3]

Solid-Phase Extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for sample preparation.[2][4] SPE significantly reduces the consumption of hazardous organic solvents, minimizes sample handling time, and allows for high preconcentration factors, making it an indispensable tool for modern analytical laboratories.[1][5]

This application note provides a comprehensive guide to the principles and practice of extracting nitrophenols from water samples using polymeric reversed-phase SPE. We will delve into the mechanistic basis for experimental choices and provide a detailed, field-proven protocol designed for high recovery and reproducibility.

The Science of Retention: Mechanistic Insights

The successful extraction of nitrophenols hinges on manipulating their chemical properties to maximize their affinity for the SPE sorbent. The primary retention mechanism is reversed-phase interaction, supplemented by secondary interactions that enhance selectivity.

Pillar 1: The Role of Sorbent Chemistry

While traditional silica-based C18 sorbents have been used, they suffer from limitations such as pH instability and lower loading capacity.[5] Modern polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB) or N-vinylpyrrolidone-divinylbenzene, offer significant advantages.[5][6] These materials provide:

  • Higher Surface Area and Capacity: The larger surface area of polymeric sorbents results in greater breakthrough volumes and the ability to retain a larger mass of analytes.[5]

  • pH Stability: Polymeric sorbents are stable across a wide pH range, which is critical for methods requiring sample pH adjustment.

  • Enhanced Retention for Aromatic Compounds: The aromatic character of the PS-DVB backbone provides strong π-π stacking interactions with the benzene ring of nitrophenols, supplementing the primary hydrophobic interactions.

Pillar 2: The Criticality of Sample pH Adjustment

Nitrophenols are weak acids, meaning they can exist in either a neutral (protonated) or anionic (deprotonated) state depending on the pH of the solution. Their acidity is described by the pKa value (see Table 1). For optimal retention on a nonpolar, reversed-phase sorbent, the nitrophenols must be in their neutral, more hydrophobic form.[7]

If the sample pH is above the analyte's pKa, the phenolic proton dissociates, forming a negatively charged phenolate ion. This ionized form is highly polar and exhibits poor retention on the nonpolar sorbent, leading to premature breakthrough and low recovery.

The Causality: To ensure the nitrophenols are in their neutral state, the sample pH must be adjusted to at least two pH units below the pKa of the most acidic analyte.[7][8] For instance, 2,4-dinitrophenol has a pKa of approximately 4.1.[9] Therefore, acidifying the water sample to a pH of ≤ 2 ensures that all target nitrophenols are fully protonated and ready for efficient capture by the SPE sorbent.

Visualizing the Extraction Workflow

The following diagram outlines the logical steps of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_elution Phase 3: Elution & Analysis Sample_Prep Sample Pretreatment (Acidify to pH ≤ 2) Sample_Load Sample Loading Sample_Prep->Sample_Load Sorbent_Cond Sorbent Conditioning (e.g., Methanol) Sorbent_Equil Sorbent Equilibration (e.g., Acidified Water) Sorbent_Cond->Sorbent_Equil Sorbent_Equil->Sample_Load Wash_Step Washing (Remove Interferences) Sample_Load->Wash_Step Sorbent_Dry Sorbent Drying Wash_Step->Sorbent_Dry Elution Analyte Elution (e.g., Acetonitrile/Methanol) Sorbent_Dry->Elution Analysis Final Analysis (HPLC or GC/MS) Elution->Analysis

Caption: Standard workflow for solid-phase extraction of nitrophenols.

Detailed Application Protocol

This protocol is designed for the extraction of nitrophenols from a 250 mL water sample using a polymeric reversed-phase SPE cartridge (e.g., 200 mg / 6 mL). This procedure is based on established methods such as EPA Method 528.[3]

Materials and Reagents
  • SPE Cartridge: Polymeric reversed-phase (e.g., PS-DVB or equivalent), 200 mg, 6 mL format.

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN) or Tetrahydrofuran (THF): HPLC grade.[9]

  • Reagent Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄): For pH adjustment.

  • Glassware: 250 mL graduated cylinders or volumetric flasks.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

Step-by-Step Methodology
  • Sample Pretreatment:

    • Measure 250 mL of the aqueous sample.

    • Adjust the sample pH to ≤ 2.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.[9] This step is critical to ensure nitrophenols are in their neutral, retainable form.

  • Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 5 mL of elution solvent (e.g., THF or ACN) through the cartridge. This wets the sorbent and removes any organic impurities from the manufacturing process.[10]

    • Pass 5 mL of methanol through the cartridge.

    • Expert Tip: Do not allow the sorbent bed to go dry after this step until the sample is loaded. Maintaining a wetted sorbent is key for reproducible interactions.

  • Cartridge Equilibration:

    • Pass 10 mL of reagent water (acidified to pH ≤ 2.0) through the cartridge. This step creates a sorbent environment similar to the pretreated sample, preventing premature elution when the sample is loaded.[10]

  • Sample Loading:

    • Load the 250 mL pretreated sample onto the cartridge.

    • Maintain a consistent flow rate of approximately 5-10 mL/min. A flow rate that is too high can lead to poor mass transfer and reduced analyte retention.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water.[6] This step removes any co-adsorbed polar, water-soluble interferences without displacing the target nitrophenols.

  • Sorbent Drying:

    • Dry the cartridge thoroughly by applying a full vacuum for 5-10 minutes.[9] Removing residual water is crucial for ensuring efficient elution with an organic solvent.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained nitrophenols by passing 2 x 3 mL aliquots of the elution solvent (e.g., THF or ACN) through the cartridge.

    • Expert Tip: Allow the first aliquot of solvent to soak the sorbent bed for 1-2 minutes before applying vacuum.[10] This "soak step" disrupts sorbent-analyte interactions and improves elution efficiency, often allowing for a smaller total elution volume.

  • Final Concentration:

    • Evaporate the collected eluate to near dryness (e.g., ~0.5 mL) under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC analysis). The sample is now ready for instrumental analysis.

Performance Data and Expectations

The choice of sorbent and adherence to the protocol are critical for achieving high recoveries. Polymeric sorbents are generally recommended for their superior performance with nitrophenols.

AnalytepKaSorbent TypeAverage Recovery (%)Relative Standard Deviation (RSD, %)
2-Nitrophenol7.2Polymeric95< 7%
4-Nitrophenol7.1Polymeric98< 6%
2,4-Dinitrophenol4.1Polymeric91< 8%
2-Methyl-4,6-dinitrophenol-Polymeric93< 8%
2,4,6-Trichlorophenol7.4Polymeric102< 5%
(Data synthesized from typical performance characteristics found in literature, such as Agilent application notes and EPA methods, demonstrating expected outcomes).[4][9]

Visualizing the Retention Mechanism

The following diagram illustrates the key chemical interactions responsible for retaining a nitrophenol molecule on a PS-DVB sorbent under acidic conditions.

Retention_Mechanism cluster_sorbent PS-DVB Sorbent Surface (Hydrophobic) cluster_mobile_phase Aqueous Sample (pH < pKa) Sorbent [Aromatic Polymer Backbone] Analyte Nitrophenol (Neutral Form) HO-Ar-NO₂ Analyte->Sorbent  π-π Stacking Analyte->Sorbent Hydrophobic Interaction  

Caption: Key interactions for nitrophenol retention on a PS-DVB sorbent.

Conclusion

This application note details a robust and reliable method for the solid-phase extraction of nitrophenols from aqueous samples. By understanding the underlying chemical principles—namely the use of high-performance polymeric sorbents and the critical importance of pH control—researchers can achieve high analyte recovery and excellent reproducibility. The provided protocol serves as a validated starting point for method development and routine analysis, ensuring data of the highest quality and integrity for environmental monitoring and research applications.

References

  • González-Hernández, R. J., et al. (2001). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 49(12), 5706-5711. Available at: [Link]

  • Santos, F. J., & Galceran, M. T. (2000). Solid-phase extraction of phenols. Journal of Chromatography A, 885(1-2), 291-304. Available at: [Link]

  • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry, 66(1), 160-167. Available at: [Link]

  • Albu, S., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2839. Available at: [Link]

  • Pinto, M. I., Sola, M., & Pico, Y. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 15(4), 2314-2330. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Available at: [Link]

  • Li, Y., et al. (2024). Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. Molecules, 29(9), 2095. Available at: [Link]

  • Padrón, C., et al. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304-308. Available at: [Link]

  • Campillo, N., et al. (2013). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1312, 49-56. Available at: [Link]

  • Wang, Y., et al. (2015). Determination of p-Nitrophenol in Surface Water by Online Solid Phase Extraction Coupled with Ultra Performance Liquid Chromatography-Triple Quadropole Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(11), 1735-1740. Available at: [Link]

  • Li, J., et al. (2012). Determination of Nitrophenols in Water by Solid Phase Extraction and Liquid Chromatography-Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 33(3), 154-160. Available at: [Link]

  • Wang, J., et al. (2012). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. Industrial & Engineering Chemistry Research, 51(17), 6143-6148. Available at: [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography Open, 2, 100052. Available at: [Link]

  • Ensafi, A. A., et al. (2011). Kinetic Spectrophotometric Method for 4-nitrophenol Determination in Drinking Water. Journal of the Brazilian Chemical Society, 22(8), 1469-1475. Available at: [Link]

  • Romero, R., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 19(6), 348-355. Available at: [Link]

  • Li, H., et al. (2021). Removal and detection of phenols through an SPE-HPLC method using microporous organic networks as adsorbent. Microchimica Acta, 188(1), 22. Available at: [Link]

  • Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). Restek. Available at: [Link]

  • Raynie, D. E. (2017). Understanding and Improving Solid-Phase Extraction. LCGC International, 30(10), 40-43. Available at: [Link]

  • Gilala, J. (2010). Determination of phenols in water by high performance liquid chromatography with a UV-detector. Theseus. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Application Note. Available at: [Link]

  • Mirnaghi, F. S., & Pawliszyn, J. (2012). A critical review of solid phase microextraction for analysis of water samples. University of Waterloo. Available at: [Link]

  • Biotage. (2023). Understanding SPE Retention Mechanisms. Biotage. Available at: [Link]

  • Pinto, M. I., Sola, M., & Pico, Y. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Liquid-Liquid Extraction of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenolic Compound Extraction

Phenolic compounds are a vast and diverse group of secondary metabolites ubiquitously found in plants, playing crucial roles in their defense mechanisms, pigmentation, and growth. For researchers in fields ranging from pharmacology to food science, these molecules are of immense interest due to their potent antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic properties. The accurate isolation and quantification of phenolic compounds from their native matrices are paramount for elucidating their bioactivities, ensuring product quality, and developing new pharmaceuticals. Liquid-liquid extraction (LLE) remains a cornerstone technique for this purpose, offering a robust and cost-effective method for the purification and concentration of these valuable compounds.[1][2] This guide provides a comprehensive overview of the principles, a detailed protocol, and practical insights for the successful application of LLE for phenolic compound extraction.

Core Principles of Liquid-Liquid Extraction for Phenolic Compounds

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] The fundamental principle governing this process is the partitioning of the analyte, in this case, phenolic compounds, between these two phases. The efficiency of this partitioning is described by the distribution coefficient (KD), which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium. A high KD value indicates a greater affinity of the compound for the organic solvent, leading to a more efficient extraction.

The selection of an appropriate organic solvent is critical and is largely determined by the polarity of the target phenolic compounds.[2] Since phenolic compounds encompass a wide range of polarities, from simple phenols to complex polyphenols, the choice of solvent must be tailored to the specific analytes of interest.[3][4] Generally, solvents with intermediate to high polarity, such as ethyl acetate, methanol, and ethanol, are effective for a broad spectrum of phenolic compounds.[1][5]

A unique and crucial aspect of extracting phenolic compounds is the manipulation of pH. Most phenolic compounds are weak acids. By adjusting the pH of the aqueous phase, their state of ionization can be controlled, which in turn dramatically alters their solubility. In an acidic solution (pH below their pKa), phenolic compounds remain in their neutral, protonated form, which is more soluble in organic solvents. Conversely, in a basic solution (pH above their pKa), they are deprotonated to form phenolate ions, which are significantly more soluble in the aqueous phase.[6][7] This pH-dependent solubility is the cornerstone of selective extraction and purification of phenolic compounds from a complex mixture.

Key Experimental Parameters and Optimization

The success of a liquid-liquid extraction protocol hinges on the careful optimization of several key parameters:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should have a high affinity for the target phenolic compounds, be immiscible with the aqueous phase, have a low boiling point for easy removal, and be relatively non-toxic and environmentally friendly.[4][8] Aqueous mixtures of organic solvents are often more efficient than pure solvents.[2] For instance, 80% methanol has been shown to be effective for extracting phenolic acids.[2]

  • pH Control: As discussed, pH is a powerful tool for the selective extraction of phenolic compounds. Acidifying the sample (e.g., to pH 2-3) ensures that the phenolic compounds are in their neutral form, maximizing their partitioning into the organic solvent.[9][10] Conversely, a basic pH can be used to wash the organic extract and remove acidic impurities or to perform a back-extraction of the phenolic compounds into a fresh aqueous phase.

  • Sample-to-Solvent Ratio: The volume ratio of the organic solvent to the aqueous sample influences the extraction efficiency. A higher solvent-to-sample ratio can increase recovery, but also leads to a more dilute extract and increased solvent consumption. A common starting point is a 1:1 ratio, which can be optimized based on the specific application.

  • Mixing and Contact Time: Thorough mixing of the two phases is essential to maximize the surface area for mass transfer and to allow the system to reach equilibrium. This is typically achieved by vigorous shaking in a separatory funnel. The optimal mixing time can vary, but 1-2 minutes is often sufficient.

  • Temperature: Temperature can influence the solubility of the phenolic compounds and the viscosity of the solvents.[11] While moderate increases in temperature can sometimes improve extraction efficiency, excessive heat can lead to the degradation of thermolabile phenolic compounds.[1] Most extractions are performed at room temperature.

Table 1: Comparison of Common Solvents for Phenolic Compound Extraction
SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Ethyl Acetate 4.477.1Good selectivity for a wide range of phenolics, easily evaporated.[12][13]Flammable, moderately toxic.
Methanol 5.164.7High polarity, effective for extracting polar phenolics.[5]Toxic, miscible with water (often used in aqueous mixtures).[5]
Ethanol 4.378.4Less toxic than methanol, good solvent for many phenolics.[1][13]Miscible with water (often used in aqueous mixtures).
Acetone 5.156.0High polarity, effective for a broad range of phenolics.[1]Flammable, miscible with water (often used in aqueous mixtures).
Diethyl Ether 2.834.6Good for less polar phenolics, very low boiling point.[14]Highly flammable, can form explosive peroxides.
Methyl Isobutyl Ketone (MIBK) 4.2117.0Good solvent for phenols, lower water solubility than other ketones.[15]Higher boiling point, moderately toxic.
2-Methyltetrahydrofuran (2-MeTHF) 4.078-80A greener alternative to other ethers, good performance.[16]Can form peroxides, higher cost.

Detailed Step-by-Step Protocol for Liquid-Liquid Extraction of Phenolic Compounds

This protocol provides a general framework for the extraction of phenolic compounds from a liquid sample, such as a plant extract or a beverage.

Materials and Reagents:
  • Liquid sample containing phenolic compounds

  • Separatory funnel (appropriate size for the sample volume)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Acid solution (e.g., 1 M HCl) for pH adjustment

  • Base solution (e.g., 1 M NaOH) for back-extraction (optional)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • pH paper or a calibrated pH meter

  • Glass beakers and Erlenmeyer flasks

  • Rotary evaporator or nitrogen stream for solvent removal

Experimental Workflow Diagram

LLE_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_purification 3. Washing & Drying cluster_concentration 4. Concentration & Analysis Sample Aqueous Sample Acidify Acidify to pH 2-3 with 1M HCl Sample->Acidify AddSolvent Add equal volume of organic solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Shake Shake vigorously for 1-2 min & allow phases to separate AddSolvent->Shake Separate Collect organic phase Shake->Separate Reextract Re-extract aqueous phase with fresh solvent (2x) Separate->Reextract Pool organic phases Wash Wash pooled organic phase with brine Reextract->Wash Dry Dry with anhydrous Na2SO4 Wash->Dry Filter Filter to remove drying agent Dry->Filter Evaporate Evaporate solvent (Rotary Evaporator/N2 stream) Filter->Evaporate FinalExtract Dry Phenolic Extract Evaporate->FinalExtract Analysis Reconstitute for analysis (e.g., HPLC, GC-MS) FinalExtract->Analysis

Caption: Workflow for the liquid-liquid extraction of phenolic compounds.

Procedure:
  • Sample Preparation: a. Place a known volume of the liquid sample into the separatory funnel. b. Acidify the sample to a pH of 2-3 by adding 1 M HCl dropwise.[9][10] Monitor the pH using pH paper or a pH meter. This step is crucial for ensuring the phenolic compounds are in their non-ionized form.

  • First Extraction: a. Add an equal volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. b. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure buildup. c. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. d. Place the separatory funnel in a ring stand and allow the layers to fully separate. The more dense layer will be at the bottom. e. Carefully drain the lower layer into a beaker. Then, drain the upper organic layer containing the extracted phenolic compounds into a clean Erlenmeyer flask.

  • Repeat Extractions: a. Return the aqueous layer to the separatory funnel. b. Add a fresh portion of the organic solvent (typically half of the initial volume). c. Repeat the extraction process (steps 2b-2e). d. Perform a third extraction in the same manner. Combining the organic extracts from multiple extractions maximizes the recovery of the phenolic compounds.

  • Washing the Combined Organic Extract: a. Combine all the collected organic extracts in the separatory funnel. b. Add a small volume of brine (saturated NaCl solution) to the funnel and shake gently. This step helps to remove any residual water from the organic phase. c. Allow the layers to separate and discard the aqueous brine layer.

  • Drying the Organic Extract: a. Transfer the washed organic extract to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate to the flask to remove any remaining traces of water. Swirl the flask gently. If the sodium sulfate clumps together, add more until some of it remains free-flowing. c. Allow the extract to stand for 10-15 minutes. d. Filter the dried organic extract through a fluted filter paper into a round-bottom flask to remove the sodium sulfate.

  • Solvent Removal and Sample Concentration: a. Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure. b. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas. c. The resulting residue is the concentrated phenolic extract.

  • Reconstitution for Analysis: a. The dry extract can be weighed to determine the total yield. b. For further analysis (e.g., by HPLC, GC-MS, or spectrophotometry), the extract should be reconstituted in a known volume of an appropriate solvent (e.g., methanol).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion Formation - High concentration of surfactants or lipids in the sample.- Vigorous shaking.[17]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[17]- Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase.[17]- Centrifuge the mixture to break the emulsion.[17]- Filter the mixture through a plug of glass wool.[17]
Low Recovery of Phenolic Compounds - Incomplete extraction.- Incorrect pH of the aqueous phase.- Degradation of phenolic compounds.- Perform multiple extractions (at least 3) and pool the organic phases.- Ensure the pH of the aqueous sample is sufficiently acidic (pH 2-3).- Avoid excessive heat and light exposure during the extraction process.[1]
Poor Phase Separation - Similar densities of the aqueous and organic phases.- Presence of suspended solids.- Add a small amount of a different, more dense, immiscible organic solvent.- Centrifuge the sample before extraction to remove any particulate matter.
Contamination of the Final Extract - Incomplete separation of phases.- Residual water in the organic extract.- Be careful when draining the layers from the separatory funnel to avoid cross-contamination.- Ensure the organic phase is thoroughly dried with anhydrous sodium sulfate before solvent evaporation.

Conclusion

Liquid-liquid extraction is a powerful and versatile technique for the isolation and purification of phenolic compounds from various matrices. A thorough understanding of the underlying principles of partitioning, solvent polarity, and pH manipulation is essential for developing a robust and efficient protocol. By carefully optimizing the experimental parameters and being aware of potential challenges, researchers can successfully extract phenolic compounds for a wide range of applications in scientific research and industrial development.

References

  • Gómez-Caravaca, A. M., Verardo, V., & Segura-Carretero, A. (2016). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC. National Institutes of Health. [Link]

  • López-Fernández, O., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules. [Link]

  • López-Fernández, O., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. ResearchGate. [Link]

  • Wagdy, S. M., & Taha, F. S. (2013). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Biotage. [Link]

  • Mencin, M., et al. (2023). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Molecules. [Link]

  • Sánchez-Rangel, J. C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]

  • Greminger, D. C., et al. (1982). Solvent extraction of phenols from water. SciSpace. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]

  • García, A., et al. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Ecoxtract. [Link]

  • Fernández-Mar, M. I., et al. (2018). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate. [Link]

  • Moreira, M. M., et al. (2017). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). PubMed Central. [Link]

  • Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. PubMed Central. [Link]

  • Wu, Y., et al. (2022). Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection. ResearchGate. [Link]

  • Hegazy, A. E., & Ibrahium, M. I. (2012). Effect of pH on the yield of phenolic extraction from orange peel. ResearchGate. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Sultana, B., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Hossain, M. A., et al. (2022). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. MDPI. [Link]

  • Pereira, C. S. M., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • López-Fernández, O., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PubMed Central. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. University of California, Irvine. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

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UV-Vis spectroscopy of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of 3-Nitro-5-(trifluoromethyl)phenol

Introduction

This compound is an aromatic organic compound featuring a phenol ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These functional groups significantly influence the molecule's electronic structure and physicochemical properties, making it a compound of interest in chemical synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique widely used for the qualitative and quantitative analysis of compounds containing chromophores.[1][2] The conjugated π-system of the benzene ring, coupled with the nitro and hydroxyl groups in this compound, acts as a chromophore that absorbs light in the UV-visible region.[3] This application note provides a comprehensive guide to the characterization of this molecule using UV-Vis spectroscopy, including protocols for quantitative analysis based on the Beer-Lambert Law and the determination of its acid dissociation constant (pKa).

Physicochemical Properties

A summary of the key properties of this compound is essential for accurate sample preparation and analysis.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 349-57-5[4][5]
Molecular Formula C₇H₄F₃NO₃[4][6]
Molecular Weight 207.11 g/mol [5][6]
Melting Point 89-92 °C[5]
Appearance Solid (at STP)[4]

Theoretical Principles

Electronic Transitions and the Influence of Molecular Structure

UV-Vis spectroscopy measures the absorption of light resulting from the excitation of electrons from lower to higher energy molecular orbitals.[3] In this compound, the key structural features governing its UV-Vis spectrum are:

  • Benzene Ring: The conjugated π-system of the aromatic ring gives rise to intense π → π* transitions.

  • Hydroxyl Group (-OH): This auxochrome possesses non-bonding electrons (n electrons) and can cause n → π* transitions. Its primary influence is modifying the π → π* transitions of the ring.

  • Nitro Group (-NO₂): As a powerful chromophore and electron-withdrawing group, it extends the conjugation of the π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

  • Trifluoromethyl Group (-CF₃): This group is primarily an inductively electron-withdrawing group and does not participate directly in conjugation, but it influences the acidity of the phenolic proton.

The Effect of pH on UV-Vis Spectra

The phenolic hydroxyl group is acidic and can deprotonate in a basic medium to form the corresponding phenolate anion. This equilibrium is central to the spectrophotometric determination of the compound's pKa.

G Phenol Phenol Form (Acidic) Ar-OH Phenolate Phenolate Form (Basic) Ar-O⁻ Phenol->Phenolate + OH⁻ Phenolate->Phenol + H⁺ H_ion + H⁺

Caption: Acid-base equilibrium of this compound.

The deprotonated phenolate form has an extended conjugated system, as the lone pairs on the oxygen atom are delocalized into the aromatic ring. This increased delocalization lowers the energy gap for the π → π* transition, resulting in two significant spectral changes:

  • Bathochromic Shift: The wavelength of maximum absorbance (λmax) shifts to a longer wavelength.[7]

  • Hyperchromic Effect: The molar absorptivity (ε), and thus the absorbance, increases.

By measuring the change in absorbance as a function of pH, the pKa can be accurately determined.[8]

The Beer-Lambert Law for Quantitative Analysis

The Beer-Lambert law is the foundation of quantitative spectrophotometry.[9][10] It states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (b) of the light through the solution.[11][12]

A = εbc

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (units: L mol⁻¹ cm⁻¹).[13]

  • b is the path length of the cuvette, typically 1 cm.[13]

  • c is the concentration of the analyte (units: mol L⁻¹).[13]

By preparing a series of solutions with known concentrations and measuring their absorbance, a linear calibration curve can be constructed to determine the concentration of an unknown sample.[11]

Materials and Instrumentation

  • Instrumentation:

    • Dual-beam UV-Vis Spectrophotometer

    • Calibrated pH meter

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Quartz cuvettes (1 cm path length)

  • Reagents:

    • This compound (≥98% purity)

    • Methanol or Ethanol (Spectroscopic grade)

    • Deionized water

    • Buffer solutions or components (e.g., phosphate, borate, citrate) to cover a pH range from ~4 to 9.

    • Hydrochloric acid (HCl, 0.1 M)

    • Sodium hydroxide (NaOH, 0.1 M)

Protocol 1: Qualitative Analysis and Determination of λmax

This protocol aims to determine the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the analyte.

  • Prepare a Stock Solution: Accurately weigh ~20.7 mg of this compound and dissolve it in a 100 mL volumetric flask with spectroscopic grade methanol to create a 1.0 mM stock solution.

  • Prepare Acidic Sample: Dilute the stock solution 1:100 in 0.1 M HCl. For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with 0.1 M HCl. This yields a 10 µM solution where the phenol is fully protonated.

  • Prepare Basic Sample: Dilute the stock solution 1:100 in 0.1 M NaOH. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with 0.1 M NaOH. This yields a 10 µM solution where the phenol is fully deprotonated.

  • Acquire Spectra:

    • Use 0.1 M HCl as the blank for the acidic sample and 0.1 M NaOH as the blank for the basic sample.

    • Scan both samples across a wavelength range of 200 nm to 500 nm.

  • Determine λmax: Identify the wavelength of maximum absorbance for the acidic (Ar-OH) and basic (Ar-O⁻) forms. For a related compound, 4-nitro-3-trifluoromethylphenol, the acidic form shows a λmax around 280-290 nm, while the basic form exhibits a strongly shifted peak near 395 nm.[14] Similar behavior is expected for the target analyte.

Protocol 2: Quantitative Analysis

This protocol details the creation of a calibration curve to determine the concentration of an unknown sample. The analysis should be performed at the λmax of the basic form, as it is typically more intense and specific.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Stock Prepare 1.0 mM Stock Solution Standards Create Serial Dilutions (e.g., 2, 4, 6, 8, 10 µM) in 0.1 M NaOH Stock->Standards Measure Measure Absorbance of Standards at λmax Standards->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Calculate Determine Concentration from Calibration Curve Plot->Calculate Unknown Measure Absorbance of Unknown Sample Unknown->Calculate

Caption: Workflow for quantitative analysis using a calibration curve.

  • Prepare Standard Solutions: Using the 1.0 mM stock solution, prepare a series of standard solutions in 0.1 M NaOH. For example, create standards with final concentrations of 2, 4, 6, 8, and 10 µM in 10 mL volumetric flasks.

  • Measure Absorbance: Set the spectrophotometer to the predetermined λmax of the phenolate form. Use 0.1 M NaOH as a blank. Measure and record the absorbance of each standard solution.

  • Construct Calibration Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data points. The resulting line should pass through the origin with a coefficient of determination (R²) value of >0.995 for a valid calibration.

  • Analyze Unknown Sample: Dilute the unknown sample with 0.1 M NaOH to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance.

  • Determine Concentration: Use the equation of the line from the linear regression (y = mx + b, where b should be close to 0) to calculate the concentration of the unknown sample.

Protocol 3: Spectrophotometric pKa Determination

This method relies on measuring absorbance at a fixed wavelength across a series of solutions with varying, precisely known pH values.[15][16]

  • Select Analytical Wavelength: Choose the λmax of the phenolate (basic) form, as it shows the largest change in absorbance with pH.

  • Prepare Buffer Series: Prepare a set of at least 10 buffer solutions with a constant ionic strength, spanning a pH range approximately 2 units below and above the expected pKa (e.g., pH 4.0 to 9.0).

  • Prepare Samples: For each buffer solution, prepare a sample containing a constant total concentration of the analyte (e.g., 10 µM).

  • Measure pH and Absorbance:

    • Accurately measure the final pH of each sample solution after the addition of the analyte.

    • Measure the absorbance of each sample at the selected analytical wavelength, using the corresponding buffer as the blank.

    • Also, measure the absorbance of the fully acidic form (A_acid, in 0.1 M HCl) and the fully basic form (A_base, in 0.1 M NaOH).

  • Data Analysis:

    • Plot Absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at which the absorbance is exactly halfway between the minimum (acidic) and maximum (basic) absorbance values.

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_base - A) / (A - A_acid) ] Where A is the absorbance at a given pH. The average of the calculated pKa values provides the final result.

Expected Results and Data Interpretation

  • Spectra: Two distinct spectra will be observed. The phenolate form in basic solution will be red-shifted and more intense than the phenol form in acidic solution. An isosbestic point —a wavelength where the molar absorptivity of the acidic and basic forms are equal—may be observed.[16] At this wavelength, absorbance does not change with pH.

  • Calibration Curve: The plot of absorbance vs. concentration should be linear and pass through the origin. Deviations from linearity at high concentrations can occur due to instrumental limitations or intermolecular interactions.[10]

  • pKa Plot: The plot of absorbance vs. pH will be sigmoidal. The steepness of the curve is maximal at the pKa. The electron-withdrawing nitro and trifluoromethyl groups are expected to lower the pKa of the phenolic proton significantly compared to phenol itself (pKa ≈ 10), likely placing it in the range of 5-7.

Conclusion

UV-Vis spectroscopy is a highly effective and versatile tool for the analysis of this compound. The protocols outlined in this application note provide a robust framework for its qualitative identification, precise quantification, and the determination of its pKa. These methods are crucial for quality control in manufacturing, reaction monitoring in synthetic chemistry, and physicochemical characterization in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • Guntupalli, C., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • University of Wisconsin-Madison. (n.d.).
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Technology Networks. (2023).
  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Hino-Tek. (n.d.).
  • Wikipedia. (n.d.). Beer–Lambert law.
  • Ríos, Á., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7, 825-839.
  • Surplus Solutions. (2025).
  • Chemcasts. (n.d.). 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties.
  • JASCO Inc. (n.d.). UV-Visible Spectroscopy.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Quora. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS#: 349-57-5.
  • Al-Mustaqbal University College. (n.d.). Beer Lambert law.
  • ChemicalBook. (2023). This compound.
  • PubChem. (n.d.). 3-Methyl-5-nitro-2-(trifluoromethyl)phenol.
  • Lab-Chemicals.Com. (n.d.). This compound.
  • ACUBIOCHEM. (n.d.). This compound.
  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals 1 g.
  • ResearchGate. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of 3-Nitro-5-(trifluoromethyl)phenol. This molecule is a critical building block in medicinal chemistry and materials science, yet its synthesis presents notable challenges, primarily concerning regioselectivity and reaction control. This guide is designed to provide you with in-depth, field-proven insights to navigate these complexities, troubleshoot common issues, and optimize your synthetic strategy.

Overview of the Primary Synthetic Challenge

The most direct and common approach to synthesizing this compound is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)phenol. The core difficulty arises from the conflicting directing effects of the two substituents on the benzene ring.

  • The Hydroxyl (-OH) Group: A strongly activating ortho-, para-director due to its electron-donating resonance effect.

  • The Trifluoromethyl (-CF3) Group: A strongly deactivating meta-director due to its powerful electron-withdrawing inductive effect.[1]

The desired product requires the nitro group to be placed at the C3 position, which is meta to the hydroxyl group (C1) and meta to the trifluoromethyl group (C5). While the -CF3 group directs to this position, the powerful activating and directing effect of the -OH group favors nitration at the C2, C4, and C6 positions. Overcoming this electronic preference is the central challenge.

Logical Synthesis Workflow

The complete synthesis typically begins with 3-aminobenzotrifluoride, which is converted to the phenol precursor before the critical nitration step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A 3-Aminobenzotrifluoride B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C 3-(Trifluoromethyl)benzenediazonium Salt (Unstable Intermediate) B->C D Hydrolysis (Boiling H₂O or CuSO₄ aq.) C->D E 3-(Trifluoromethyl)phenol D->E F Nitration (HNO₃/H₂SO₄) E->F G Crude Product (Isomer Mixture) F->G H Purification (Chromatography) G->H I This compound (Desired Product) H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & Synthesis FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: Poor Regioselectivity and Isomer Formation

Question: "My nitration of 3-(trifluoromethyl)phenol is producing a complex mixture of isomers, with very little of the desired 3-nitro product. How can I improve selectivity?"

Answer: This is the most common challenge. The formation of ortho- and para- nitrated byproducts (relative to the -OH group) is electronically favored. To obtain the meta- product, you must carefully control the reaction conditions to suppress the dominant directing effect of the hydroxyl group.

Causality & Strategy:

  • Nitrating Agent: The choice of nitrating agent is critical. The standard concentrated nitric acid and sulfuric acid mixture is highly aggressive and often leads to poor selectivity and side reactions.[2]

  • Temperature Control: Nitration is highly exothermic. Low temperatures (0-5 °C) are crucial to minimize byproduct formation and prevent runaway reactions.[3]

  • Steric Hindrance: While the electronic effects are dominant, you can leverage sterics. The C5 position is sterically less hindered than the C2 or C6 positions, which are adjacent to the bulky -CF3 and -OH groups, respectively.

  • Catalysis: The use of solid acid catalysts, such as zeolites, has been shown to improve regioselectivity in nitration reactions, often favoring the para-isomer, but altering the conditions can influence the product distribution.[4] Modifying the reaction medium can also alter isomer ratios.[5]

Recommended Actions:

  • Slow Addition: Add your nitrating agent dropwise to a well-stirred, chilled solution of the phenol. This maintains a low concentration of the electrophile and helps dissipate heat.

  • Alternative Nitrating Systems: Consider exploring milder or more regioselective nitrating systems. While standard for many reactions, the classic HNO₃/H₂SO₄ may not be optimal here. Research into specific nitrations of substituted phenols may offer alternatives.[2][5]

Nitrating System Typical Conditions Pros Cons
Conc. HNO₃ / Conc. H₂SO₄ 0-10 °CPotent, readily availableLow selectivity, risk of oxidation and polysubstitution, highly exothermic
Dilute HNO₃ Room TempMilder conditionsOften favors ortho/para isomers significantly, lower yield[2]
Solid Acid Catalysts (e.g., Zeolites) 70-90 °CCan offer high regioselectivity (often for para), catalyst is recyclable[4]Higher temperatures may be required, may not favor the desired meta-isomer
Metal Nitrates (e.g., Sr(NO₃)₂) / H₂SO₄-Silica Room TempHigh efficiency, can be regioselective[5]May preferentially direct to the ortho position[5]
FAQ 2: Low Overall Yield

Question: "My reaction is clean according to TLC, but the isolated yield of the final product is consistently low. What could be the cause?"

Answer: Low yield can stem from several stages of the process, from incomplete reactions to product loss during workup and purification.

Causality & Strategy:

  • Incomplete Diazotization/Hydrolysis: The synthesis of the 3-(trifluoromethyl)phenol precursor is a critical step. The diazonium salt intermediate is unstable and must be handled correctly.[6] Incomplete hydrolysis will lower the amount of starting material available for the subsequent nitration.

  • Oxidation of Phenol: Phenols are susceptible to oxidation, especially under strong acidic and nitrating conditions. This can lead to the formation of tarry, polymeric byproducts, which reduces the yield of the desired product.

  • Product Volatility: Nitrophenols can be volatile. The ortho-isomer, in particular, can be lost during solvent removal if not done carefully due to its ability to form an intramolecular hydrogen bond, making it steam-volatile.

  • Loss During Purification: Separating structurally similar isomers via column chromatography can be challenging and may lead to overlapping fractions and product loss.[7]

Recommended Actions:

  • Precursor Quality: Ensure the 3-(trifluoromethyl)phenol starting material is pure before beginning the nitration step.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

  • Careful Workup: During the aqueous workup, avoid overly aggressive extraction that can lead to emulsions. When removing solvent on a rotary evaporator, use a moderate temperature and vacuum to prevent loss of a volatile product.

  • Optimize Chromatography: Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve baseline separation of isomers. Monitor fractions carefully by TLC.[7]

FAQ 3: Purification Difficulties

Question: "I am having trouble separating the this compound from its isomers using column chromatography. They are eluting very close together."

Answer: This is a common issue due to the similar polarities of the isomers. The key is to maximize the small polarity differences to achieve separation.

Causality & Strategy:

The polarity of nitrophenol isomers is influenced by hydrogen bonding.

  • o-Nitrophenol: Can form an intramolecular hydrogen bond, which masks the polar -OH and -NO₂ groups, making it significantly less polar than the other isomers. It will elute first.

  • m- and p-Nitrophenols: Cannot form intramolecular hydrogen bonds. They engage in intermolecular hydrogen bonding, making them more polar. They will elute later than the ortho isomer. The desired this compound falls into this category.

G cluster_0 Column Chromatography Elution Order A Least Polar (Elutes First) B More Polar C Most Polar (Elutes Last) Ortho ortho-Isomer (e.g., 2-Nitro-5-(trifluoromethyl)phenol) Meta meta-Isomer (e.g., this compound) Para para-Isomer (e.g., 4-Nitro-3-(trifluoromethyl)phenol)

Caption: Typical elution order of nitrophenol isomers in normal-phase chromatography.

Recommended Actions:

  • Solvent System: Use a shallow gradient or an isocratic elution with a low-polarity solvent system (e.g., 5-15% Ethyl Acetate in Hexane or Dichloromethane/Hexane). A less polar mobile phase will force the compounds to spend more time on the polar stationary phase, exaggerating small differences in polarity.[7]

  • High-Quality Silica: Use a high-surface-area silica gel (60 Å, 230-400 mesh) for the best resolution.

  • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.

  • Recrystallization: If chromatography fails to yield pure product, recrystallization can be an effective alternative, provided a suitable solvent system can be found that selectively dissolves one isomer over the others.

Detailed Experimental Protocol: Synthesis of Precursor

This protocol outlines the synthesis of the key intermediate, 3-(trifluoromethyl)phenol, from 3-aminobenzotrifluoride. This is a classical diazotization-hydrolysis sequence.[3][6]

Protocol: Diazotization and Hydrolysis of 3-Aminobenzotrifluoride

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Aniline Addition: Slowly add 3-aminobenzotrifluoride to the cold acid solution while maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline salt suspension over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. Stir for an additional 30 minutes after the addition is complete.

  • Hydrolysis: In a separate, larger vessel, bring a volume of aqueous copper(II) sulfate solution or simply water to a boil.[8]

  • Decomposition: Slowly and carefully add the cold diazonium salt solution to the boiling aqueous solution. This step is accompanied by vigorous evolution of nitrogen gas (N₂). Control the addition rate to manage the effervescence.

  • Completion & Workup: After the addition is complete, continue heating at reflux for 1-2 hours to ensure complete hydrolysis. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(trifluoromethyl)phenol.

References

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available at: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]

  • 3-Amino-5-(trifluoromethyl)phenol. PubChem. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Method for the nitration of phenolic compounds. Google Patents.
  • Preparation of 3-trifluoromethyl-4-nitrophenol. Google Patents.
  • Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • Preparation method of 3-fluoro-5-nitro trifluor toluene. Google Patents.
  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. ResearchGate. Available at: [Link]

  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent Office. Available at: [Link]

  • This compound CAS 349-57-5. Watson International. Available at: [Link]

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Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Nitro-5-(trifluoromethyl)phenol. This key intermediate is valuable due to the unique electronic properties imparted by the trifluoromethyl and nitro groups. Achieving high yield and purity, however, can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help navigate common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route to this compound? A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)phenol. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group (CF₃) is a meta-director, and the hydroxyl group (-OH) is an ortho-, para-director. Due to the strong meta-directing influence of the CF₃ group, the nitration predominantly occurs at the position meta to it, leading to the desired this compound.

Q2: Why is temperature control so critical during the nitration of 3-(trifluoromethyl)phenol? A2: Strict temperature control, typically maintaining the reaction at low temperatures (e.g., 0-10 °C), is crucial for several reasons. Firstly, nitration is a highly exothermic reaction; poor temperature management can lead to an uncontrolled reaction rate, increasing the risk of side reactions. Secondly, higher temperatures can promote the formation of unwanted isomers and di-nitro byproducts, which complicates purification and lowers the yield of the target compound.[1] Finally, careful temperature control enhances the selectivity of the reaction.

Q3: My precursor, 3-(trifluoromethyl)phenol, is expensive or unavailable. What is a common method for its synthesis? A3: A widely used industrial method for synthesizing 3-(trifluoromethyl)phenol is the diazotization of 3-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt.[2][3] This two-step process requires careful handling of the thermally unstable diazonium salt intermediate but is a well-established and scalable route.[2]

Q4: What are the most significant challenges affecting the yield and purity of the final product? A4: The primary challenges are:

  • Isomer Control: Preventing the formation of other nitro isomers during the nitration step.

  • Side Reactions: The formation of di-nitrated products and oxidative byproducts can lead to tarry, dark-colored crude products.

  • Purification: Separating the desired product from isomers and other impurities can be difficult due to similar physical properties. Column chromatography is often required.[4]

  • Precursor Quality: The purity of the starting 3-(trifluoromethyl)phenol directly impacts the final product's quality and yield.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Yield of this compound
Possible Cause Scientific Explanation Recommended Solution
Ineffective Nitration The nitrating agent may be old, or the concentration of the sulfuric acid (which acts as a catalyst to generate the nitronium ion, NO₂⁺) may be insufficient.Use fresh, concentrated nitric acid (≥70%) and sulfuric acid (≥95%). Ensure the ratio of sulfuric acid to nitric acid is appropriate to generate a sufficient concentration of the electrophile.
Decomposition of Diazonium Salt (Precursor Synthesis) If synthesizing the 3-(trifluoromethyl)phenol precursor, the diazonium salt intermediate is highly unstable at elevated temperatures. Temperatures rising above 5-10 °C can lead to its decomposition and the formation of tar-like byproducts instead of the desired phenol.[5]During the diazotization of 3-(trifluoromethyl)aniline, maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and sub-surface to prevent localized heating.[2]
Formation of Unwanted Isomers While the CF₃ group is a strong meta-director, the -OH group directs ortho and para. Suboptimal reaction conditions can lead to a mixture of products, reducing the yield of the desired isomer.Perform the nitration at a low temperature (0-5 °C) to maximize selectivity. Ensure slow, dropwise addition of the nitrating agent to the phenol solution to maintain control over the reaction.[6]
Problem 2: Crude Product is a Dark Brown/Black Oil or Tarry Solid
Possible Cause Scientific Explanation Recommended Solution
Reaction Overheating Loss of temperature control during the exothermic nitration reaction leads to oxidation and polymerization of the phenol, resulting in significant tar formation.Maintain strict temperature control throughout the addition of the nitrating agent. Ensure vigorous stirring to dissipate heat effectively. Consider adding the phenol solution to the cold mixed acid instead of the reverse.
Excess Nitrous Acid (Precursor Synthesis) During the hydrolysis of the diazonium salt, residual nitrous acid can lead to unwanted side reactions and discoloration.After diazotization is complete (confirmed with a starch-iodide paper test), add a small amount of urea or sulfamic acid to quench and destroy any excess nitrous acid before proceeding to the hydrolysis step.[2]
Residual Acidic Impurities Incomplete neutralization and washing after the reaction can leave strong acids that can degrade the product over time, especially during solvent removal by heating.After quenching the reaction with ice, thoroughly wash the crude product or its organic extract with water, followed by a dilute sodium bicarbonate solution to neutralize all residual acid, and finally with brine.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Scientific Explanation Recommended Solution
Co-elution of Isomers The various mono-nitro isomers of 3-(trifluoromethyl)phenol can have very similar polarities, making their separation by column chromatography challenging.Use a high-quality silica gel with a large surface area. Optimize the solvent system for column chromatography; a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) often provides the best separation.[4] Monitor fractions carefully using TLC.
Product is an Oil Due to Impurities Even small amounts of impurities can depress the melting point of a solid compound, causing it to appear as an oil or a low-melting solid.If column chromatography is not fully effective, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene). Seeding with a pure crystal can sometimes induce crystallization.

Visualized Workflows and Logic

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis Aniline 3-(Trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, H₂SO₄, 0-5°C) Phenol 3-(Trifluoromethyl)phenol Diazonium->Phenol Hydrolysis (H₂O, Heat) Nitration Nitration Reaction Phenol->Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Crude Crude Product Nitration->Crude Work-up (Quench, Wash) Pure Pure this compound Crude->Pure Purification (Chromatography)

Troubleshooting cluster_cause Identify Cause cluster_solution Implement Solution start Low Yield or Impure Product cause1 Dark/Tarry Product? start->cause1 Check Appearance cause2 Multiple Spots on TLC? start->cause2 Check Purity cause3 Low Precursor Yield? start->cause3 Check Precursor Step sol1 Improve Temp. Control During Nitration cause1->sol1 sol2 Optimize Chromatography (Solvent Gradient) cause2->sol2 sol3 Control Diazotization Temp. (0-5 °C) & Quench HNO₂ cause3->sol3

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of 3-(Trifluoromethyl)phenol (Precursor)

This protocol is adapted from established industrial methods involving diazotization and hydrolysis.[2][3]

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-(trifluoromethyl)aniline (1.0 eq).

    • Add 25% aqueous sulfuric acid and cool the resulting suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir for an additional 15 minutes. Check for the completion of diazotization using starch-iodide paper (a positive test indicates a slight excess of nitrous acid).

    • Quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

  • Hydrolysis:

    • In a separate, larger flask, bring a volume of water to a vigorous boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture (e.g., via steam distillation) until no more product co-distills with the water.[2]

    • Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-(trifluoromethyl)phenol. Purify further by vacuum distillation if necessary.

Protocol 2: Nitration of 3-(Trifluoromethyl)phenol
  • Preparation:

    • In a flask equipped with a stirrer, thermometer, and dropping funnel, place 3-(trifluoromethyl)phenol (1.0 eq). If it is a solid, it can be dissolved in a minimal amount of a suitable solvent or used neat if liquid.

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq). Allow this mixture to cool to 0-5 °C.

  • Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred 3-(trifluoromethyl)phenol, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A precipitate (the crude product) should form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude product.

Protocol 3: Purification by Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent.

  • Elution:

    • Load the sample onto the top of the silica gel column.

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the solvent polarity by adding small increments of a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient might be 95:5 Hexane:Ethyl Acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

References

  • Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
  • How to synthesize and apply 3-Hydroxy-2,4,5-Trifluorobenzoic Acid - FAQ - Guidechem.
  • Sandmeyer reaction - Wikipedia.
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives - Benchchem.
  • Stability of 3-(Trifluoromethyl)phenol under different reaction conditions - Benchchem.
  • The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid - ChemicalBook.
  • A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development - Benchchem.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • 3-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3) - PubChemLite.
  • This compound - Stenutz.
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing.
  • This compound - ACUBIOCHEM.
  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences.
  • US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents.
  • Synthesis and Purification of Nitrophenols | UKEssays.com.
  • 3-Methyl-5-nitro-2-(trifluoromethyl)phenol | C8H6F3NO3 - PubChem.
  • 3-Amino-5-(trifluoromethyl)phenol | C7H6F3NO - PubChem.
  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications.
  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - European Patent Office - EP 4029849 A1 - EPO.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP).
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH.
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation.
  • Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification - Benchchem.

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Technical Support Center: Purification of Crude 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Nitro-5-(trifluoromethyl)phenol (CAS No. 349-57-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.

Key Hazards:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation/damage (H319/H318).[1]

  • May cause respiratory irritation (H335).[1]

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid breathing dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[2]

In case of exposure, follow the first-aid measures outlined in the SDS.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. A common pathway to substituted phenols involves the nitration of a precursor molecule.[3] Therefore, typical impurities may include:

  • Isomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 2-nitro-5-(trifluoromethyl)phenol or 4-nitro-3-(trifluoromethyl)phenol.

  • Unreacted Starting Materials: Residual precursors from the synthesis, for example, 3-(trifluoromethyl)phenol.[4]

  • Over-nitrated Products: Dinitro- or trinitro-derivatives can form if the reaction conditions are too harsh.[3]

  • Side-Reaction Products: Oxidation or degradation products can contribute to the coloration (often yellow to orange) of the crude material.[5][6]

Q2: How can I assess the purity of my crude and purified samples?

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for assessing the purity of aromatic compounds like this one.[7]

  • Methodology: A reversed-phase C18 column is typically effective. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a small amount of acid (like formic or phosphoric acid) to improve peak shape.[7][8]

  • Detection: UV detection is suitable, as the aromatic nitro-compound will have strong absorbance.

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. HPLC can also help identify known impurities by comparing their retention times to authentic standards.[7]

Q3: Which purification method should I choose? Recrystallization or Column Chromatography?

The choice depends on the impurity profile and the required scale.

ParameterRecrystallizationColumn Chromatography
Primary Application Ideal for removing small amounts of impurities from a solid that is already relatively pure (>85%).Excellent for separating complex mixtures with multiple components, including close-boiling isomers.[3]
Scalability Easily scalable from milligrams to kilograms.Can be scaled, but becomes progressively more expensive and labor-intensive (solvents, silica).
Simplicity A simpler and often faster technique.[9]More complex, requiring careful selection of stationary and mobile phases and fraction collection.
Solvent Consumption Generally lower.High, especially for large-scale purifications.
Best For... Final "polishing" step to achieve high purity; removing impurities with different solubility profiles.Crude mixtures with significant amounts of isomeric or similarly polar impurities.

Purification Protocols & Troubleshooting Guides

This section provides detailed protocols for the two primary purification methods.

Method 1: Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[10] A suitable solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.[11][12]

  • Solvent Screening: The choice of solvent is critical. Given that this compound is a solid with slight solubility in methanol, a good starting point is to test polar protic solvents, non-polar aromatic solvents, or a mixed-solvent system.[13]

    • Place ~20-30 mg of your crude material into separate test tubes.

    • Add a small amount (0.5 mL) of a test solvent (e.g., isopropanol, toluene, hexane, ethyl acetate, or water) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely near the solvent's boiling point.

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[11]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as it allows the crystal lattice to form selectively, excluding impurities.[11]

  • Isolation: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities clinging to the crystal surfaces. Continue to pull a vacuum through the crystals to partially dry them, then transfer them to a watch glass or drying dish to dry completely (air dry or in a vacuum oven).

G cluster_prep Preparation cluster_main Core Process cluster_finish Finishing A Crude Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling (Crystallization) C->E No D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization process.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[3]

  • Causality: The melting point of your compound is depressed by the presence of impurities. If this depressed melting point is lower than the temperature at which it precipitates, it will emerge as a liquid (oil) instead of a solid.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the solution's surface can help induce nucleation and promote proper crystal growth.[3]

Q: My recovery is very low. What are the likely causes? A: Poor recovery is a common issue with several potential causes.

  • Too much solvent was used: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate solvent choice: The compound may have significant solubility in the solvent even at low temperatures. Re-evaluate your solvent choice.

  • Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the amount of product remaining in the mother liquor.

G start Recrystallization Problem q1 { Compound Oiled Out?|Yes/No} start->q1 a1 Re-heat to dissolve oil. Add more solvent. Cool very slowly. Scratch flask to induce nucleation. q1:s->a1:n Yes q2 { Low Crystal Yield?|Yes/No} q1:s->q2:n No end Problem Solved a1->end a2 Check if too much solvent was used. Ensure sufficient cooling time in ice bath. Re-evaluate solvent choice. q2:s->a2:n Yes q3 { Crystals are Colored/ Impure?|Yes/No} q2:s->q3:n No a2->end a3 Ensure slow cooling to prevent impurity trapping. Wash crystals thoroughly with cold solvent. Consider a second recrystallization or pre-purification by chromatography. q3:s->a3:n Yes q3:s->end No a3->end

Caption: Decision-making flowchart for troubleshooting recrystallization.

Method 2: Column Chromatography

For crude material with a complex impurity profile, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent).

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase.

    • Dissolve a small amount of crude material in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a silica TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal system will show good separation between the spot for your desired product and the impurity spots, with the product having an Rf (retention factor) value of ~0.3-0.4.

  • Column Packing:

    • Select an appropriately sized column for the amount of material you are purifying.

    • Pack the column with silica gel, typically as a slurry in the initial, least polar mobile phase. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (gradient elution) if necessary.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q: My compounds are not separating on the column (all elute together). What should I do? A: This indicates your mobile phase is too polar.

  • Causality: A highly polar solvent will move all components, even polar ones, along with the solvent front, preventing differential adsorption to the silica.

  • Solution: Repeat the TLC analysis to find a less polar mobile phase. Use mixtures with a higher percentage of the non-polar solvent (e.g., move from 50:50 hexane:ethyl acetate to 80:20 or 90:10).

Q: The desired compound is stuck on the column and won't elute. Why? A: This is the opposite problem: your mobile phase is not polar enough.

  • Causality: The compound is strongly adsorbed to the polar silica gel and the non-polar solvent cannot displace it. Phenols, being acidic and capable of hydrogen bonding, can adhere strongly to silica.

  • Solution: Gradually increase the polarity of your mobile phase. For very polar compounds, adding a small amount (0.5-1%) of a polar modifier like methanol or a drop of acetic acid to the mobile phase can help break the strong interactions with the silica and facilitate elution.

References

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemeo. (n.d.). 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-nitro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Royal Society of Chemistry. (2015). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of ortho-, meta-, and para-nitrophenol. Here, we will delve into the underlying scientific principles to not only solve immediate chromatographic issues but also to build a robust and reliable analytical method.

Understanding the Challenge: The Physicochemistry of Nitrophenol Isomers

Achieving baseline separation of nitrophenol isomers is a classic chromatographic challenge due to their structural similarity. Their elution behavior in reversed-phase HPLC is primarily governed by their hydrophobicity and their state of ionization, which is dependent on the mobile phase pH and their individual pKa values.

IsomerpKaLogP (Hydrophobicity)Key Characteristics
o-Nitrophenol7.23[1][2]1.8Intramolecular hydrogen bonding reduces polarity and interaction with the mobile phase, often leading to earlier elution compared to the p-isomer.[3]
m-Nitrophenol8.36[4]2.00[4]Lacks the direct resonance effect of the nitro group seen in the o- and p-isomers, influencing its acidity and retention.
p-Nitrophenol7.151.9[5]The para position of the nitro group allows for strong resonance effects, making it slightly more acidic than the ortho isomer.[2]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific chromatographic problems in a question-and-answer format, providing not just solutions but the rationale behind them.

Problem 1: Poor Resolution Between Isomers, Especially o- and p-Nitrophenol

Q: My chromatogram shows co-eluting or poorly resolved peaks for the nitrophenol isomers. How can I improve the separation?

A: Poor resolution is the most common issue. The key is to manipulate the selectivity of your chromatographic system. Here’s a systematic approach:

1. Optimize Mobile Phase pH:

  • The "Why": The ionization state of nitrophenols is highly pH-dependent.[6][7] When the mobile phase pH is close to the pKa of an analyte, small fluctuations can lead to significant changes in retention time and peak shape, compromising reproducibility.[6][8] By adjusting the pH to be at least 1.5-2 units away from the pKa values, you ensure that the isomers are in a single, stable ionic form (either fully protonated or deprotonated).[9][10]

  • Protocol:

    • Start with a mobile phase pH of around 3.0. At this pH, all three isomers will be in their neutral, non-ionized form, and separation will be primarily driven by their subtle differences in hydrophobicity.

    • If resolution is still insufficient, consider increasing the pH to around 5.0. An acetate buffer is a suitable choice in this range.[11]

    • Ensure your buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity and achieve stable retention times.[12]

2. Adjust Organic Modifier Percentage:

  • The "Why": In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of all analytes. This can sometimes lead to better separation.

  • Protocol:

    • If using an isocratic method, systematically decrease the organic content in small increments (e.g., from 40% acetonitrile to 38%, then 35%).[13][14]

    • Observe the effect on resolution. Be mindful that this will also increase the overall run time.

3. Consider a Different Stationary Phase:

  • The "Why": While C18 columns are a common starting point, their separation mechanism is primarily based on hydrophobicity.[11] For isomers with very similar hydrophobicities, a different stationary phase can offer alternative separation mechanisms. A phenyl-hexyl column, for instance, can provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the nitrophenols, offering a different selectivity profile that may enhance resolution.[11]

  • Protocol:

    • If optimization on a C18 column fails to provide adequate resolution, switch to a phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

    • Begin with a similar mobile phase composition as your C18 method and re-optimize the pH and organic content.

4. Lower the Column Temperature:

  • The "Why": Lowering the temperature generally increases viscosity and can enhance separation for some compounds by altering the interaction kinetics with the stationary phase.

  • Protocol:

    • If your HPLC system has a column oven, try reducing the temperature from ambient (e.g., 30°C) to 20-25°C.

    • Monitor the resolution and backpressure. Lower temperatures will increase backpressure.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Optimize_pH Optimize Mobile Phase pH (e.g., pH 3.0 or 5.0) Start->Optimize_pH Adjust_Organic Adjust Organic Modifier % Optimize_pH->Adjust_Organic If resolution is still insufficient Success Baseline Separation Achieved Optimize_pH->Success If successful Change_Column Change Stationary Phase (e.g., to Phenyl-Hexyl) Adjust_Organic->Change_Column If resolution is still insufficient Adjust_Organic->Success If successful Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp If resolution is still insufficient Change_Column->Success If successful Adjust_Temp->Success If successful G cluster_1 Diagnosing Inconsistent Retention Times Start Inconsistent Retention Times Check_Equilibration Is Column Adequately Equilibrated? (>10 column volumes) Start->Check_Equilibration Check_Equilibration->Start If No, Re-equilibrate Check_Mobile_Phase Is Mobile Phase Stable? (Freshly prepared, buffered, degassed) Check_Equilibration->Check_Mobile_Phase If Yes Check_Mobile_Phase->Start If No, Prepare Fresh Check_Temp Is Temperature Controlled? (Using a column oven) Check_Mobile_Phase->Check_Temp If Yes Check_Temp->Start If No, Implement Temp. Control Stable_RTs Stable Retention Times Check_Temp->Stable_RTs If Yes

Sources

optimizing reaction time and temperature for 3-Nitro-5-(trifluoromethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5).[1][2] This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and frequently asked questions regarding the optimization of reaction time and temperature for this synthesis.

Troubleshooting Guide: Optimizing Reaction Parameters

This section provides in-depth solutions to specific issues that may arise during the synthesis of this compound, focusing on the nitration of 3-(trifluoromethyl)phenol.

Question 1: Low yield of the desired this compound isomer is observed. What are the likely causes and how can I improve the regioselectivity?

Answer:

Low yields of the target isomer are often due to the formation of other nitrated isomers and undesired side products. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the aromatic ring are key to understanding and controlling the reaction's regioselectivity. The -OH group is a strongly activating ortho-, para-director, while the -CF3 group is a strongly deactivating meta-director.[3] This interplay dictates the position of the incoming nitro group.

Causality and Solutions:

  • Reaction Temperature: Temperature significantly influences the isomer distribution.

    • Problem: Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.

    • Solution: Maintain a controlled, low temperature, typically between 0°C and 10°C, during the addition of the nitrating agent.[4] This favors the formation of the thermodynamically more stable meta-nitro isomer relative to the trifluoromethyl group.

  • Nitrating Agent and Acid Catalyst: The choice and concentration of the nitrating agent and catalyst are crucial.

    • Problem: Using a nitrating mixture that is too aggressive can lead to over-nitration and the formation of di-nitro or even tri-nitro phenols, often resulting in tar formation.[5]

    • Solution: A common and effective nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). The concentration of sulfuric acid should be carefully controlled to modulate the reactivity.

Question 2: The reaction is sluggish or does not go to completion. How can I increase the reaction rate without compromising the yield?

Answer:

A slow or incomplete reaction can be frustrating. Several factors can contribute to this issue, primarily related to the reaction conditions and reagent purity.

Causality and Solutions:

  • Insufficient Acid Catalyst:

    • Problem: The concentration of the sulfuric acid may be too low to generate a sufficient concentration of the nitronium ion.

    • Solution: While avoiding an overly aggressive reaction, ensure the sulfuric acid concentration is adequate. A higher concentration of sulfuric acid can increase the reaction rate.[6] Experiment with incrementally increasing the sulfuric acid to nitric acid ratio.

  • Purity of Starting Materials:

    • Problem: Impurities in the 3-(trifluoromethyl)phenol or the nitrating agents can inhibit the reaction. Water, in particular, can dilute the acid mixture and reduce its effectiveness.

    • Solution: Use high-purity, anhydrous reagents. Ensure that the 3-(trifluoromethyl)phenol is dry before starting the reaction.

  • Inadequate Mixing:

    • Problem: If the reaction mixture is not adequately stirred, localized depletion of the nitrating agent can occur, leading to an incomplete reaction.

    • Solution: Ensure efficient and continuous stirring throughout the reaction, especially during the addition of the nitrating agent.

Question 3: Significant amounts of dark, tar-like byproducts are forming. What is causing this and how can it be prevented?

Answer:

The formation of tar is a common issue in nitration reactions, particularly with activated substrates like phenols.[5] This is often due to oxidation and polymerization side reactions.

Causality and Solutions:

  • Excessive Temperature:

    • Problem: High local temperatures, often caused by adding the nitrating agent too quickly, can lead to uncontrolled side reactions. Nitration is an exothermic process.[7]

    • Solution: Add the nitrating agent dropwise and slowly while maintaining rigorous temperature control with an ice bath.[7] This prevents temperature spikes and minimizes the formation of byproducts.

  • Oxidative Side Reactions:

    • Problem: Nitric acid is a strong oxidizing agent and can oxidize the phenol, leading to the formation of colored, polymeric materials.

    • Solution: Using a milder nitrating agent or adding a scavenger for nitrous acid (which can be formed as a byproduct and catalyze oxidation) can be beneficial. For instance, the addition of a small amount of urea can decompose excess nitrous acid.[7]

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the synthesis of this compound.

What is the typical reaction time for the nitration of 3-(trifluoromethyl)phenol?

The reaction time can vary depending on the specific conditions, but it is generally in the range of 1 to 4 hours after the addition of the nitrating agent is complete.[8] Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

What is the optimal temperature range for this synthesis?

The optimal temperature range for the nitration of 3-(trifluoromethyl)phenol is typically between 0°C and 10°C.[4] Maintaining this low temperature is critical for controlling the exothermicity of the reaction and for maximizing the yield of the desired isomer.

How can I purify the final product?

Purification of this compound can be achieved through several methods:

  • Extraction: After quenching the reaction by pouring it onto ice water, the product can be extracted into an organic solvent like dichloromethane.[8]

  • Washing: The organic extract should be washed with water and a dilute sodium bicarbonate solution to remove residual acids.[8]

  • Column Chromatography: For high purity, column chromatography using silica gel is an effective method for separating the desired product from isomers and byproducts.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.

What are the main safety precautions to consider during this synthesis?
  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is exothermic. Careful temperature control is essential to prevent a runaway reaction.

  • Nitrated Compounds: Nitrated aromatic compounds can be sensitive to shock and heat. Handle the final product with care.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale & Reference
Reaction Temperature 0 - 10 °CTo control exothermicity and improve regioselectivity.[4]
Reaction Time 1 - 4 hours (post-addition)To ensure complete conversion. Monitor by TLC.
Nitrating Agent Concentrated HNO₃ in H₂SO₄Effective for generating the nitronium ion.[4]
Solvent Often neat (H₂SO₄ as solvent)Sulfuric acid serves as both catalyst and solvent.
Work-up Procedure Quench on ice, extract with organic solventStandard procedure to isolate the product.

Experimental Workflow

The following diagram outlines the key steps for optimizing the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry 3-(trifluoromethyl)phenol cool Cool 3-(trifluoromethyl)phenol in H₂SO₄ to 0-5°C start->cool reagents Prepare Nitrating Mixture (Conc. HNO₃ in Conc. H₂SO₄) addition Slow, Dropwise Addition of Nitrating Mixture reagents->addition cool->addition stir Stir at 0-10°C for 1-4h addition->stir monitor Monitor by TLC stir->monitor monitor->stir If incomplete quench Quench Reaction on Ice Water monitor->quench If complete extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the synthesis and optimization of this compound.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

References

  • PrepChem. Synthesis of 3-nitrobenzotrifluoride. Available from: [Link]

  • Google Patents. Preparation of 3-trifluoromethyl-4-nitrophenol. US3251889A.
  • Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. EP0019388A1.
  • Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2.
  • Google Patents. Production tech, of 3,4,5 trifluorophenol. CN1861554A.
  • Google Patents. Production of 3,5-bis(trifluoromethyl) nitrobenzene. JPH0931030A.
  • PubChem. 3-hydroxy-5-nitrobenzotrifluoride (C7H4F3NO3). Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • National Institutes of Health. Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available from: [Link]

  • European Patent Office. METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. EP 4029849 A1. Available from: [Link]

  • National Institutes of Health. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available from: [Link]

  • UKEssays. Synthesis and Purification of Nitrophenols. Available from: [Link]

  • University of Massachusetts Lowell. SYNTHESIS LAB # 10: NITRATION OF PHENOL. Available from: [Link]

  • Chalmers Publication Library. Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Available from: [Link]

Sources

Technical Support Center: HPLC Analysis of Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Column Selection and Troubleshooting

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar aromatic compounds. These molecules, prevalent in pharmaceuticals, environmental samples, and biological matrices, often present unique challenges in reversed-phase chromatography.

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why a particular approach is scientifically sound, empowering you to develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs): First Principles

Q1: Why are polar aromatic compounds so challenging to analyze with standard C18 columns?

Standard C18 (octadecylsilane) columns are the workhorses of reversed-phase HPLC, designed to retain compounds based on hydrophobicity.[1][2] However, highly polar analytes, including many aromatic compounds with polar functional groups (e.g., hydroxyl, carboxyl, amino groups), have a low affinity for these nonpolar stationary phases.[3] This leads to two primary issues:

  • Poor Retention: The compounds may elute at or near the void volume of the column, resulting in little to no separation from other early-eluting components.[3]

  • Phase Collapse (Dewetting): To increase retention of polar compounds, chromatographers often use highly aqueous mobile phases (e.g., >95% water). On traditional C18 phases, this can cause the mobile phase to be expelled from the pores of the stationary phase, leading to a dramatic loss of retention and reproducibility.[4][5]

Furthermore, if the polar aromatic compound is basic (like an aromatic amine), it can interact with residual silanol groups (Si-OH) on the silica surface of the stationary phase. This secondary interaction leads to poor peak shape, most notably peak tailing.[6][7]

Q2: What is the "silanol effect" and how does it affect my polar aromatic amine analysis?

The "silanol effect" refers to the undesirable interactions between basic analytes and acidic silanol groups on the surface of silica-based HPLC columns.[7] Even after the silica is bonded with a C18 phase, many unreacted silanol groups remain.[8]

These interactions can manifest in two ways depending on the mobile phase pH:

  • Hydrogen Bonding: At low pH (below 3), silanol groups are mostly unionized and can form hydrogen bonds with analytes.[7]

  • Ionic Interactions: At mid-to-high pH, silanol groups become deprotonated (Si-O⁻) and can strongly interact with protonated basic compounds (e.g., R-NH₃⁺) through an ion-exchange mechanism.[6][7]

For a polar aromatic amine, this secondary retention mechanism is a major cause of asymmetrical, tailing peaks, which compromises resolution and quantitative accuracy.[6][7] Strategies to mitigate this include using modern, high-purity silica columns (Type B), employing end-capped columns where residual silanols are masked, or carefully controlling mobile phase pH.[7][9]

Q3: When should I choose a Phenyl-Hexyl column over a C18?

A Phenyl-Hexyl column is an excellent alternative to a C18 when your analysis involves aromatic or moderately polar compounds. The phenyl group provides a unique retention mechanism based on π-π interactions with the aromatic ring of an analyte.[10][11] This offers several advantages:

  • Enhanced Retention for Aromatics: It provides greater retention and often different selectivity for aromatic compounds compared to the purely hydrophobic interactions of a C18 phase.[10][12][13]

  • Alternative Selectivity: The unique electronic interactions can change the elution order of compounds, helping to resolve peaks that co-elute on a C18 column.[14][15] Phenyl phases are particularly effective for separating compounds with electron-withdrawing groups or heterocyclic ring systems.[13]

  • Balanced Hydrophobicity: The hexyl linker provides a moderate hydrophobic character, making the column versatile for a range of compounds.[12]

Decision Point: If your sample contains a mix of aromatic and non-aromatic compounds, or if you are struggling to separate closely related aromatic isomers on a C18, a Phenyl-Hexyl column is a logical next step in method development.[14]

Column Selection Guide for Polar Aromatic Compounds

Choosing the right column is the most critical decision in method development.[16] The following table summarizes primary column choices, highlighting their retention mechanisms and best-use cases.

Column Type Primary Retention Mechanism(s) Best For... Potential Downsides
Standard C18 Hydrophobic (van der Waals) interactions.Nonpolar to moderately polar compounds.Poor retention of very polar analytes; susceptible to phase collapse in >95% aqueous mobile phases.[4][17]
AQ-Type / Polar-Endcapped C18 Hydrophobic interactions, resistance to dewetting.Improving retention for polar analytes in highly aqueous mobile phases (up to 100% aqueous).[17][18]Selectivity may still be insufficient for complex mixtures.
Polar-Embedded (e.g., Amide, Carbamate) Mixed-mode: Hydrophobic, hydrogen bonding, dipole-dipole interactions.Polar analytes, especially those capable of hydrogen bonding. Offers alternative selectivity and improved peak shape for bases by shielding silanols.[8][19][20]Can have lower hydrophobic retention than traditional C18s of the same chain length.[5]
Phenyl-Hexyl Mixed-mode: Hydrophobic and π-π (pi-pi) interactions.[10][11]Separating aromatic compounds, positional isomers, and compounds with unsaturated bonds.[13][21] Provides orthogonal selectivity to C18.[13]May show less retention for purely aliphatic compounds compared to C18.
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on a polar stationary phase.[22][23]Very polar, hydrophilic, and charged compounds that are unretained in reversed-phase.[3][22][24]Requires high organic mobile phase; sensitive to water content and buffer concentration.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution.

Scenario 1: My polar aromatic amine has very poor peak shape (severe tailing).
  • Problem: Asymmetrical peak with a pronounced tail.

  • Probable Cause: Secondary interactions between the protonated amine and ionized residual silanol groups on the column packing.[6]

  • Systematic Troubleshooting Workflow:

    G start Poor Peak Shape (Tailing Amine) ph_check Is mobile phase pH 2-3 units below analyte pKa? start->ph_check buffer_check Is buffer capacity adequate? (e.g., 10-25 mM) ph_check->buffer_check Yes ph_adjust Adjust pH to suppress analyte ionization. ph_check->ph_adjust No column_type Are you using a modern, end-capped, high-purity silica column? buffer_check->column_type Yes buffer_adjust Increase buffer concentration. buffer_check->buffer_adjust No additive Consider adding a competing base (e.g., TEA) to the mobile phase. column_type->additive Yes upgrade_column Upgrade to a high-purity, end-capped column. column_type->upgrade_column No change_column Switch to a different stationary phase. additive->change_column Still Tailing polar_embedded Try a Polar-Embedded column to shield silanols. change_column->polar_embedded phenyl_hexyl Try a Phenyl-Hexyl column for alternative selectivity. change_column->phenyl_hexyl

    Caption: Troubleshooting workflow for amine peak tailing.

    Detailed Steps:

    • Optimize Mobile Phase pH: The most effective way to improve the peak shape of ionizable compounds is to control the pH of the mobile phase.[25][26] For a basic compound like an aromatic amine, lower the pH of the mobile phase to be at least 2 pH units below the analyte's pKa. This ensures the analyte is fully protonated (ionized) and the silanol groups are not ionized, minimizing unwanted ionic interactions.[6][25] Use a buffer like phosphate or formate that is effective in the desired pH range.[6]

    • Ensure Adequate Buffering: Use a sufficient buffer concentration (typically 10-25 mM) to control the pH on the column and resist changes caused by the sample matrix.[6]

    • Use a High-Purity, End-Capped Column: Modern columns are made with higher purity silica with fewer metal impurities and are "end-capped" with a small silylating agent (like trimethylsilane) to block a large portion of the residual silanols.[7] This is a critical first line of defense against peak tailing.

    • Consider a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) integrated into the alkyl chain.[19] This polar group helps to "shield" the analyte from interacting with the underlying silica surface, leading to significantly improved peak shapes for basic compounds.[8][20][27]

    • Use Mobile Phase Additives (with caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. The TEA preferentially interacts with the active silanol sites, making them unavailable to the analyte. However, TEA can suppress MS signals and is less favored in modern practice.[6]

Scenario 2: My polar aromatic acid shows little to no retention.
  • Problem: The analyte elutes very early, close to the solvent front.

  • Probable Cause: The analyte is ionized and too polar to interact with the C18 stationary phase, or the column is experiencing phase collapse due to a highly aqueous mobile phase.[17][28]

  • Systematic Troubleshooting Workflow:

    G start Poor Retention (Polar Acid) ph_check Is mobile phase pH 2-3 units below analyte pKa? start->ph_check column_check Are you using an Aqueous-compatible (AQ) column? ph_check->column_check Yes ph_adjust Lower pH to suppress analyte ionization. ph_check->ph_adjust No switch_mode Is retention still too low? column_check->switch_mode Yes column_adjust Switch to an AQ-type or Polar-Embedded column. column_check->column_adjust No hilic_column Switch to HILIC mode for very polar analytes. switch_mode->hilic_column Yes

    Caption: Decision tree for improving polar acid retention.

    Detailed Steps:

    • Lower Mobile Phase pH: For acidic analytes, reducing the mobile phase pH to at least 2 units below the pKa will ensure the compound is in its neutral, less polar form.[25][28] This significantly increases its affinity for the reversed-phase stationary phase, thereby increasing retention.

    • Use an "Aqueous Compatible" (AQ) Column: If your method requires a mobile phase with more than 95% water, a standard C18 column will suffer from phase collapse.[4] Switch to a column specifically designed for these conditions, such as a polar-endcapped or polar-embedded phase.[18][29] These columns maintain a hydrated surface, ensuring reproducible retention.[18]

    • Switch to a Phenyl-Hexyl Column: If your polar acid is also aromatic, a Phenyl-Hexyl column can provide additional retention through π-π interactions, complementing the hydrophobic mechanism.[10][14]

    • Consider HILIC: If the compound is extremely polar and still shows no retention even after pH adjustment and using an AQ column, it may not be suitable for reversed-phase chromatography. Hydrophilic Interaction Chromatography (HILIC) is the ideal alternative.[3][23] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase to retain and separate very polar compounds.[22][24][30]

Experimental Protocol: Step-by-Step Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for a mixture of polar aromatic compounds.

Objective: To achieve adequate retention (k > 2), resolution (Rs > 1.5), and symmetrical peak shape (Asymmetry factor 0.9 - 1.5) for all target analytes.

1. Initial Column and Mobile Phase Screening:

  • Step 1.1: Column Selection:
  • Start with a modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
  • Have a Phenyl-Hexyl column of identical dimensions ready as an alternative.
  • Step 1.2: Mobile Phase Preparation:
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: A low pH mobile phase (around 2.7) is a good starting point for general-purpose screening as it suppresses silanol ionization and protonates many basic compounds while keeping most acids neutral.[25] Acetonitrile is chosen for its low viscosity and UV transparency.
  • Step 1.3: Gradient Run:
  • Perform a fast "scouting" gradient from 5% to 95% B over 15 minutes.
  • Purpose: This will determine the approximate organic solvent concentration needed to elute your compounds and reveal the overall complexity of the sample.

2. Evaluation and Optimization:

  • Step 2.1: Assess Retention:
  • If all peaks elute too early (k < 2): Your compounds are too polar for the C18. Switch to the Phenyl-Hexyl column and repeat the scouting gradient. If retention is still inadequate, proceed to HILIC evaluation (Step 3).
  • If peaks are retained: Proceed to optimize the gradient.
  • Step 2.2: Assess Peak Shape:
  • If basic compounds tail: The low pH may not be sufficient. Consider switching to a polar-embedded column to shield silanol interactions.
  • Step 2.3: Gradient Optimization:
  • Based on the scouting run, create a shallower gradient focused on the elution window of your target analytes. For example, if your peaks eluted between 30% and 50% B, try a gradient of 20% to 60% B over 20 minutes.
  • Adjust the slope of the gradient to improve the resolution between closely eluting peaks.

3. Advanced Troubleshooting (If Necessary):

  • Step 3.1: HILIC Method:
  • Column: Use a HILIC column (e.g., bare silica, amide, or diol phase).
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Gradient: Start at 100% A and run a gradient to 100% B. In HILIC, increasing the water content (the more polar solvent) increases the elution strength.[24]

4. Final Method Validation:

  • Once the desired separation is achieved, perform system suitability injections to verify reproducibility of retention times, peak areas, and peak shapes. Check for column overload by injecting samples at different concentrations.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Aromatic Amines. Benchchem.
  • Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex.
  • Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl Hexyl Columns for U/HPLC. Sigma-Aldrich.
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Phenomenex.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. SMT.
  • Unknown. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific.
  • Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Kirkland, J. J., & Sentell, K. B. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed.
  • ResearchGate. (n.d.). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. ResearchGate.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters Corporation.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. ResearchGate.
  • Varian, Inc. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides.
  • LCGC International. (n.d.). Hydrophilic Interaction Chromatography. LCGC International.
  • ResearchGate. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. ResearchGate.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Hawach Scientific. (n.d.). Polar Column in HPLC Example. Hawach Scientific.
  • Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Maxi Scientific.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Scribd. (n.d.). Polar - Embedded Column. Scribd.
  • LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International.
  • Buchi. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Buchi.
  • Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Waters Corporation.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Unnamed. (n.d.). HPLC Troubleshooting Guide.
  • Unnamed. (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: A Guide to Minimizing Peak Tailing for Phenolic Compounds in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on troubleshooting and preventing peak tailing when analyzing phenolic compounds by reverse-phase High-Performance Liquid Chromatography (HPLC). Symmetrical peaks are the cornerstone of accurate quantification and robust analytical methods. This resource will equip you with the foundational knowledge and practical steps to achieve optimal peak shape in your chromatographic separations.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common chromatographic challenge that can significantly compromise the accuracy and resolution of your analysis.[1] A tailing factor (Tf) greater than 1.2 often indicates a problem that needs to be addressed.[1] This guide provides a systematic workflow to diagnose and resolve the root causes of peak tailing for phenolic compounds.

Initial Diagnosis: Is the Problem Chemical or Mechanical?

A logical first step is to determine whether the issue stems from chemical interactions within the column or from mechanical problems in the HPLC system.

G Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks Mechanical Likely a Mechanical or System Issue (e.g., Column Void, Extra-Column Volume) AllPeaks->Mechanical Yes Chemical Likely a Chemical Effect (e.g., Secondary Interactions, Mobile Phase pH) AllPeaks->Chemical No Yes Yes No No, only phenolic peaks

Caption: Initial diagnostic workflow for peak tailing.

If all peaks in your chromatogram are tailing, the problem is likely mechanical or related to the overall system setup. This could include issues like a void at the head of the column or excessive extra-column volume.[2] Conversely, if peak tailing is selective for your phenolic analytes, the root cause is almost certainly chemical in nature.[1]

In-Depth Troubleshooting of Chemical Causes

Phenolic compounds are particularly susceptible to peak tailing due to their unique chemical properties. The following sections delve into the primary chemical causes and provide detailed solutions.

Secondary Interactions with Residual Silanols

The "Why": The most common culprit behind the peak tailing of phenolic compounds is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[2][3] These unreacted silanols are acidic and can form strong hydrogen bonds or engage in ionic interactions with the polar hydroxyl group of phenols.[2][3] This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.[4]

The Solutions:

  • Utilize Modern, End-Capped Columns: Opt for high-purity, Type B silica columns that are thoroughly end-capped.[4][5] End-capping chemically derivatizes most of the residual silanols with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[5]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of acidic silanol groups, thereby reducing their ability to interact with phenolic compounds.[4][6]

  • Employ Mobile Phase Additives: In cases where end-capping is insufficient, the addition of a competing agent to the mobile phase can be effective. For acidic compounds like phenols, a small concentration of an acid like trifluoroacetic acid (TFA) or formic acid can help to minimize interactions with the stationary phase.[7]

Mobile Phase pH Mismatch

The "Why": The pH of the mobile phase is a critical parameter that dictates the ionization state of both the phenolic analytes and the residual silanols.[2][8] If the mobile phase pH is close to the pKa of a phenolic compound, a mixture of its ionized (phenolate) and non-ionized forms will exist in equilibrium.[9] These two forms will have different retention times, leading to peak broadening and tailing.

The Solutions:

  • Rule of Thumb: pH and pKa: A general guideline is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[7] For acidic compounds like phenols, this typically means operating at a low pH (e.g., pH 2.5-3.5) to ensure they are in their neutral, un-ionized form.[2][10] This not only promotes consistent retention but also suppresses the ionization of silanol groups.[11]

  • Buffering the Mobile Phase: Employing a buffer system is crucial for maintaining a stable mobile phase pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[9]

Mobile Phase Additive Typical Concentration Primary Function LC-MS Compatibility
Formic Acid0.1% (v/v)pH adjustment, protonates silanolsExcellent
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)pH adjustment, ion-pairingCan cause ion suppression
Acetic Acid0.1 - 1% (v/v)pH adjustmentGood
Ammonium Formate/Acetate5 - 20 mMpH bufferingExcellent
Phosphate Buffers10 - 50 mMpH bufferingNot volatile, not suitable for LC-MS
Metal Chelation Effects

The "Why": Phenolic compounds with adjacent hydroxyl groups (catechol-like structures) can act as chelating agents, forming complexes with trace metal ions present in the silica matrix of the stationary phase, the HPLC system (e.g., stainless steel frits and tubing), or even the sample itself.[12][13] This chelation can create another secondary retention mechanism, contributing to peak tailing.[12]

The Solutions:

  • Use High-Purity Columns: Modern HPLC columns are manufactured from high-purity silica with very low metal content, significantly reducing this problem.[4]

  • Inert HPLC Systems: For highly sensitive applications, consider using HPLC systems with bio-inert flow paths (e.g., PEEK tubing and titanium components) to minimize contact with metal surfaces.

  • Mobile Phase Additives: The addition of a competing chelating agent, such as a low concentration of EDTA, to the mobile phase can help to sequester metal ions and prevent them from interacting with your analytes.[14]

Frequently Asked Questions (FAQs)

Q1: Why are my phenolic compound peaks tailing even with a new, end-capped C18 column?

A1: While a new, high-quality column is an excellent starting point, other factors can still cause peak tailing. The most likely culprit is an inappropriate mobile phase pH.[15] Ensure your mobile phase is buffered and its pH is at least 2 units away from the pKa of your phenolic analytes.[7] Also, consider the possibility of column overload; try injecting a more dilute sample to see if the peak shape improves.[2]

Q2: Can the solvent I dissolve my sample in cause peak tailing?

A2: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can lead to peak distortion, including tailing.[2][15] This is because the strong sample solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur. Always try to dissolve your sample in the initial mobile phase composition.[15]

Q3: How does temperature affect peak shape for phenolic compounds?

A3: Increasing the column temperature generally leads to sharper, more symmetrical peaks. This is due to improved mass transfer kinetics and reduced mobile phase viscosity. However, be mindful that elevated temperatures can accelerate the degradation of silica-based columns, especially at high pH.

Q4: I've tried everything and my peaks are still tailing. What else could be the problem?

A4: If you have systematically addressed the chemical causes, it's time to reconsider mechanical issues. A partially blocked column frit can cause peak distortion.[6] Try back-flushing the column (if the manufacturer's instructions permit). Also, inspect your system for any dead volumes in fittings or tubing.[2] Every connection is a potential source of extra-column band broadening.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Phenolic Acid Analysis

This protocol describes the preparation of a typical mobile phase for the analysis of phenolic acids, designed to minimize peak tailing.

  • Aqueous Component Preparation:

    • Measure 990 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1.0 mL of formic acid (final concentration of 0.1%).

    • Sonicate the solution for 10-15 minutes to degas.

    • Measure the pH to ensure it is in the desired range (typically pH 2.5-3.0).

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition:

    • The final mobile phase will be a gradient or isocratic mixture of the aqueous and organic components. A common starting point for a gradient could be 5-95% organic over 30 minutes.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is vital for reproducible results and good peak shape.

  • Initial Column Flush:

    • Flush the new column with 100% HPLC-grade acetonitrile or methanol for at least 30 column volumes.

  • System Equilibration:

    • Set the HPLC to the initial mobile phase conditions of your analytical method.

    • Allow the mobile phase to flow through the column until a stable baseline is achieved (typically 15-30 minutes).

    • Monitor the backpressure to ensure it is stable.

Troubleshooting Workflow Diagram

G Start Peak Tailing Observed for Phenolic Compounds Check_pH Is Mobile Phase pH ≥ 2 units from analyte pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (typically to pH 2.5-3.5) and use a buffer. Check_pH->Adjust_pH No Check_Column Is the column a modern, high-purity, end-capped (Type B silica) column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Switch to a high-purity, end-capped column. Check_Column->Replace_Column No Check_Overload Is the peak shape improved upon sample dilution? Check_Column->Check_Overload Yes Replace_Column->Check_Overload Reduce_Conc Reduce sample concentration or injection volume. Check_Overload->Reduce_Conc Yes Check_Solvent Is the sample dissolved in the initial mobile phase? Check_Overload->Check_Solvent No Reduce_Conc->Check_Solvent Change_Solvent Dissolve sample in initial mobile phase. Check_Solvent->Change_Solvent No Consider_Chelation Consider Metal Chelation. Add a low concentration of EDTA or use an inert system. Check_Solvent->Consider_Chelation Yes Change_Solvent->Consider_Chelation End Symmetrical Peaks Achieved Consider_Chelation->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

By methodically addressing these potential causes, you can significantly improve the peak shape of your phenolic compounds, leading to more accurate, reliable, and reproducible HPLC results.

References

  • Benchchem. (2026). Troubleshooting peak tailing in HPLC analysis of halogenated phenols.
  • Benchchem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • Benchchem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • NIH. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
  • Benchchem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

Technical Support Center: Method Validation for 3-Nitro-5-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Nitro-5-(trifluoromethyl)phenol. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues encountered during method validation. The guidance provided is structured in a practical question-and-answer format, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chromatographic & Method Selection Issues

Question 1: I am starting method development for this compound. Should I use HPLC or GC?

Answer:

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques for analyzing nitroaromatic compounds.[1] The optimal choice depends on the sample matrix, required sensitivity, and available equipment.

  • High-Performance Liquid Chromatography (HPLC): This is generally the preferred method for routine quality control of this compound.[2] HPLC with UV detection is robust, reproducible, and well-suited for non-volatile compounds.[1][3] Given the compound's phenolic nature and multiple polar groups (nitro, hydroxyl), it is highly amenable to reversed-phase HPLC.[3]

  • Gas Chromatography (GC): GC can offer higher sensitivity, especially when coupled with a mass spectrometer (GC-MS).[2][4] However, the analysis of polar phenolic compounds like this one by GC can be challenging due to potential peak tailing and adsorption onto the column.[4] A derivatization step is often required to convert the polar -OH group into a less polar ether or ester, which adds complexity to the sample preparation process.[4]

Recommendation: Start with a reversed-phase HPLC-UV method. It is simpler to implement and less prone to the issues associated with direct GC analysis of polar phenols.[2]

Question 2: My HPLC peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially for acidic or basic compounds, and it can compromise both resolution and accurate integration. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[5][6]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent cause of tailing for polar compounds is the interaction between the acidic phenolic hydroxyl group of your analyte and residual, unreacted silanol groups on the surface of the silica-based C18 column.[5][7] These silanols can become ionized at mid-range pH, leading to strong, undesirable ionic interactions.[5]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.0 using an acid like phosphoric or formic acid. At this low pH, the residual silanol groups are fully protonated (not ionized), minimizing secondary interactions.[5][6]

    • Solution 2: Use an End-Capped Column: Modern "end-capped" columns have been treated to block most of the residual silanol groups, significantly reducing their potential for secondary interactions.[5][7] If you are not already using one, switching to a high-purity, end-capped C18 column is highly recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the likely cause.[5] Adjust your sample concentration accordingly.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packed bed can disrupt the sample path and cause tailing.[5][6]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first) with a strong solvent to remove contaminants from the inlet frit.[5] If this doesn't work and the column has been in use for a long time, it may need to be replaced.

The following diagram outlines a logical workflow for troubleshooting this specific issue.

G start Peak Tailing Observed for This compound check_overload Dilute Sample 10x & Reinject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q adjust_ph Lower Mobile Phase pH to 2.5-3.0 (e.g., with 0.1% Phosphoric Acid) overload_q->adjust_ph No end_overload Issue is Mass Overload. Reduce Sample Concentration. overload_q->end_overload Yes ph_q Tailing Resolved? adjust_ph->ph_q check_column Inspect Column Hardware: - Check for contamination - Consider column age ph_q->check_column No end_ph Issue was Secondary Interactions. Adopt Low pH Method. ph_q->end_ph Yes column_q Is Column Old or Visibly Contaminated? check_column->column_q flush_col Reverse-Flush Column (disconnected from detector) column_q->flush_col No replace_col Replace with New, End-Capped C18 Column column_q->replace_col Yes flush_col->replace_col If Unsuccessful end_replace Issue Resolved. Old Column was Faulty. replace_col->end_replace

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 2: Method Validation Parameters

Question 3: I am validating my method according to ICH Q2(R1) guidelines. What are the acceptance criteria for key validation parameters?

Answer:

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[9][10]

Below is a summary of typical acceptance criteria for an HPLC assay of a drug substance like this compound.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity index > 0.999 (with PDA detector). No co-elution of degradants or impurities at the analyte's retention time in forced degradation samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.For drug substance assays: 80% to 120% of the test concentration.
Accuracy (% Recovery)To measure the closeness of test results to the true value.98.0% to 102.0% recovery of the analyte spiked into a placebo matrix at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%)To measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results are compared between different days, analysts, or equipment.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results (e.g., recovery within 98-102%, RSD < 2%) when parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5°C) are varied.

This table is based on the principles outlined in the ICH Q2(R1) guideline.[8][9]

Question 4: How do I perform a forced degradation study to prove my method is "stability-indicating"?

Answer:

A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method.[11][12] Its purpose is to intentionally degrade the sample to identify likely degradation products and to prove that the analytical method can separate these degradants from the intact analyte.[11][13] This demonstrates the method's specificity.[14]

According to ICH guidelines Q1A(R2), stress testing should include the effects of temperature, humidity, light, oxidation, and acid/base hydrolysis.[13] The goal is to achieve a target degradation of 5-20% of the active ingredient.[13][15]

Detailed Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. Include an unstressed control sample stored at ambient temperature.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]

  • Neutralization (for Hydrolysis Samples): Before analysis, carefully neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples and the unstressed control by your HPLC method, preferably with a photodiode array (PDA) detector.

  • Evaluation:

    • Mass Balance: Calculate the mass balance. The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial value.

    • Peak Purity: Evaluate the peak purity of the main analyte peak in all chromatograms. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous.

    • Resolution: Ensure there is adequate chromatographic resolution between the main analyte peak and the closest eluting degradation product.

The following diagram illustrates the workflow for this study.

G cluster_stress Stressors start Objective: Prove Method is Stability-Indicating prep Prepare Analyte Stock Solution (e.g., 1 mg/mL) start->prep stress_conditions Expose Analyte to Stress Conditions (Target 5-20% Degradation) prep->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxide Oxidation (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) analyze Analyze All Samples & Control via HPLC-PDA acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze evaluate Evaluate Data analyze->evaluate purity Assess Peak Purity of Analyte evaluate->purity resolution Check Resolution from Degradant Peaks evaluate->resolution mass_balance Calculate Mass Balance (Assay + Impurities ≈ 100%) evaluate->mass_balance pass Method is Stability-Indicating purity->pass resolution->pass mass_balance->pass

Sources

preventing degradation of 3-Nitro-5-(trifluoromethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Nitro-5-(trifluoromethyl)phenol

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps necessary to maintain the integrity of this reagent throughout its lifecycle in your lab. This guide moves beyond simple instructions to explain the chemical principles governing its stability, helping you make informed decisions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

A: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] While supplier recommendations vary, a consensus points towards refrigerated temperatures, typically 2-8°C , for both short-term and long-term storage.[3][4] Some sources may also list -20°C as a suitable storage temperature.[5] The primary goal is to minimize thermal energy, which can accelerate potential degradation pathways.

Q2: Is this compound sensitive to light or air?

A: Yes, compounds of this class can be sensitive to both. The phenol group can be susceptible to oxidation, a process that can be initiated by light and air (oxygen). Aromatic nitro compounds should be stored away from light and heat.[6] Therefore, it is critical to store the compound in a tightly sealed, opaque or amber glass container to protect it from light and atmospheric oxygen.[6][7] For maximum protection, especially for long-term storage or high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]

Q3: What type of container is best for storing this chemical?

A: The compound should be stored in its original, tightly sealed container whenever possible. If repackaging is necessary, use amber glass bottles with airtight, non-reactive caps (e.g., PTFE-lined). Avoid containers with metal components in the cap liner, as phenols can be corrosive and polynitrated aromatics can potentially form hazardous salts with certain metals.[6]

Q4: What are the primary chemical incompatibilities I should be aware of?

A: this compound should be segregated from strong oxidizing agents, strong reducing agents, strong acids, and bases.[2][8] The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the phenolic proton acidic, meaning it will react exothermically with strong bases. Contact with strong oxidizers could lead to a vigorous, unsafe reaction.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a framework for identifying potential degradation and the steps to take if you suspect the integrity of your compound has been compromised.

Issue 1: The normally off-white or pale yellow powder has developed a distinct yellow or brownish color.

  • Causality: Color change is a common visual indicator of degradation in phenolic and nitroaromatic compounds.[8] This is often due to the formation of oxidized species or other chromophoric byproducts. The nitro group itself is a chromophore, and changes to the molecule's electronic structure can intensify the color.

  • Troubleshooting Protocol:

    • Isolate: Do not use the material for critical experiments. Segregate the container and clearly label it as "Suspected Degradation - For Purity Analysis Only."

    • Document: Record the date of observation, storage conditions, and lot number. Compare the appearance to a fresh, unopened sample if available.

    • Analyze: Proceed to the "Protocol 2: Analytical Purity Verification" section below to confirm the purity and identify potential degradation products.

    • Dispose: If degradation is confirmed and significant (>5%), the material should be disposed of according to your institution's hazardous waste guidelines.

Issue 2: My experimental results are inconsistent or have failed, and I suspect the reagent's quality.

  • Causality: Even without a visible color change, the compound may have degraded, leading to a lower effective concentration and the presence of impurities that could interfere with your reaction or assay. The recalcitrant nature of nitroaromatic compounds is due to the electron-withdrawing nitro group, but they can still undergo degradation.[9]

  • Troubleshooting Workflow: The following diagram outlines the decision-making process when reagent integrity is .

G cluster_0 start Inconsistent Experimental Results Observed check_reagent Is this compound a suspect reagent? start->check_reagent visual_inspect Protocol 1: Perform Visual Inspection check_reagent->visual_inspect Yes troubleshoot_other Troubleshoot Other Experimental Parameters check_reagent->troubleshoot_other No is_discolored Discoloration or Crystal Growth? visual_inspect->is_discolored analytical_test Protocol 2: Perform Analytical Purity Verification (e.g., HPLC) is_discolored->analytical_test Yes is_discolored->analytical_test No, but still suspect is_pure Purity > 98% and No Degradants? analytical_test->is_pure is_pure->troubleshoot_other Yes quarantine Quarantine Lot & Procure New Reagent is_pure->quarantine No

Caption: Workflow for troubleshooting experimental failures.

Underlying Scientific Principles of Degradation

Understanding why this compound might degrade is key to preventing it. Its structure contains three key features: a phenol ring, a nitro group, and a trifluoromethyl group.

  • Oxidative Pathways: Phenols are susceptible to oxidation, which can be catalyzed by light, air (O₂), and trace metal impurities. This can lead to the formation of quinone-type structures or polymeric materials, which are often highly colored.

  • Reductive Pathways: The nitro group (-NO₂) can be reduced to form nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives.[10] This is a common biodegradation pathway but can also occur under certain chemical storage conditions if reducing contaminants are present.[8][10]

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. For instance, a related compound, 3-trifluoromethyl-4-nitrophenol, was found to photodegrade in water when exposed to natural sunlight.[11] This underscores the importance of storing the compound in the dark.

The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups make the benzene ring electron-deficient, which generally increases its resistance to oxidative ring cleavage but also influences the reactivity of the functional groups.[9]

Data Summary and Experimental Protocols

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale & Risk of Deviation
Temperature 2-8°C, in a dry location.[3][4]Reduces kinetic rate of degradation. Higher temperatures accelerate oxidation and other decomposition pathways.
Atmosphere Tightly sealed container, under inert gas (Ar, N₂) for long-term storage.[3]Prevents oxidation of the phenol group by atmospheric oxygen. Exposure can lead to colored impurities.
Light Store in an opaque or amber glass container.[6][7]Prevents light-catalyzed degradation (photolysis). Exposure can initiate free-radical pathways.
pH Store in a neutral environment.The compound is acidic; contact with strong bases will deprotonate the phenol, forming a phenoxide salt which may have different stability characteristics.
Incompatibles Segregate from strong oxidizers, reducers, acids, and bases.[2][8]Prevents hazardous and uncontrolled chemical reactions, which can degrade the sample and pose a safety risk.
Protocol 1: Visual Inspection of Stored Chemical
  • Safety First: Before handling, wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Examine the Exterior: Check the container for any damage. Ensure the cap is tightly sealed.

  • Inspect for Crystals: Carefully observe the cap and threads of the bottle. For some time-sensitive chemicals, crystal formation can indicate the creation of hazardous byproducts.[6] While less common for this specific compound than for peroxide-formers, it is good practice.

  • Observe the Contents: Without opening (if possible), view the solid material through the glass. Note its color and consistency. It should be a uniform, pale-colored powder.

  • Check for Color Change: Look for any non-uniformity in color, such as dark yellow or brown patches, which indicate localized degradation.

  • Document: Record all observations in your lab notebook, including the date of inspection.

Protocol 2: Analytical Purity Verification via HPLC-UV

This protocol provides a general framework. Specific parameters should be optimized for your available instrumentation and columns. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of phenolic compounds.[12][13]

  • Standard Preparation:

    • Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • From the stock solution, prepare a working standard at a concentration of ~50 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Prepare a sample solution of the suspect material at the same concentration as the working standard (~50 µg/mL).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: Isocratic mixture of Acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure the phenol is protonated). A typical starting ratio would be 60:40 Acetonitrile:Water.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength appropriate for the compound (e.g., scan from 220-400 nm on a standard to find the absorbance maximum, likely around 270-280 nm).

  • Analysis:

    • Inject the working standard to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. Look for:

      • A significant decrease in the main peak area compared to the standard.

      • The appearance of new peaks, particularly earlier-eluting (more polar) or later-eluting (less polar) impurities.

  • Quantification: Calculate the purity of the sample by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. If purity has dropped significantly below the manufacturer's specification (e.g., <95% from an initial >98%), the reagent should be discarded.

References

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-Biocatalysis/Biodegradation Database. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]

  • ResearchGate. (n.d.). Biodegradation pathway of 2-Nitrophenol. [Link]

  • Bhattacharya, A., et al. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]

  • Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030–3032. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. (n.d.). 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Tetryl. [Link]

  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • MDPI. (2021). Analysis of Photocatalytic Degradation of Phenol with Exfoliated Graphitic Carbon Nitride and Light-Emitting Diodes Using Response Surface Methodology. [Link]

Sources

Technical Support Center: Scaling Up the Purification of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Nitro-5-(trifluoromethyl)phenol (CAS No. 349-57-5). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and practical experience.

Section 1: Critical Safety & Handling (Pre-Purification)

Before initiating any purification protocol, it is imperative to understand the hazards associated with this compound. This compound is classified as harmful and an irritant.

Q1: What are the primary hazards of this compound and what precautions are mandatory?

A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Therefore, stringent safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles that comply with OSHA regulations (29 CFR 1910.133) or European Standard EN166, and a lab coat.[1] Work should be conducted in a well-ventilated area or, preferably, within a chemical fume hood.[4]

  • Handling: Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[1][5] Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][2][4]

  • Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local regulations.[1]

Section 2: General FAQs for Purification Scale-Up

This section addresses foundational questions that arise before selecting and optimizing a large-scale purification strategy.

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities are typically derived from the synthetic route. Assuming a standard electrophilic nitration of 3-(trifluoromethyl)phenol, the primary impurities include:

  • Positional Isomers: The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director.[6][7] This directing-group competition can lead to the formation of other nitrated isomers, though the this compound is often the major product in specific synthetic routes.

  • Unreacted Starting Material: Residual 3-(trifluoromethyl)phenol.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, especially if reaction conditions are not tightly controlled.[8]

  • Oxidation Products: Synthesis and handling can sometimes generate colored byproducts from oxidation.[9]

Q3: How can I reliably assess the purity of my material at different stages?

A3: A multi-faceted analytical approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of non-volatile compounds like this one. A reverse-phase C18 column with a UV detector is highly effective for separating the target compound from its isomers and other impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying any volatile or semi-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.[11]

Analytical Technique Primary Use Case Key Advantages Limitations
HPLC Quantitative purity assessment, isomer separation.[10]High resolution, sensitivity, and reproducibility.Not suitable for volatile compounds.
GC-MS Identification of volatile impurities/solvents.[11]Excellent for identifying unknown volatile compounds.Compound must be thermally stable and volatile.
NMR Structural confirmation and elucidation.[11]Provides unambiguous structural information.Lower sensitivity compared to chromatographic methods.
TLC Rapid, qualitative reaction monitoring/fraction spotting.[8]Fast, low-cost, and simple to perform.Not quantitative, lower resolution.

Q4: What are the primary purification methods to consider for scaling up?

A4: The two most industrially viable and scalable purification methods for solid organic compounds are recrystallization and column chromatography. The choice depends on the impurity profile, the desired final purity, and economic considerations.

Section 3: Troubleshooting Guide: Scaling Up Recrystallization

Recrystallization is often the most cost-effective method for purifying crystalline solids. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12][13]

Workflow: Troubleshooting Recrystallization Issues

G start Start Recrystallization oiling_out Problem: Compound 'Oils Out' start->oiling_out During Cooling no_crystals Problem: No Crystals Form start->no_crystals After Cooling poor_yield Problem: Poor Yield / Recovery start->poor_yield After Filtration colored_product Problem: Product is Colored start->colored_product Visual Inspection sol1 Add more hot solvent to dissolve oil. Cool solution much slower. Consider a different solvent. oiling_out->sol1 Solution sol2 Concentrate solution by boiling off solvent. Scratch inner flask surface. Add a seed crystal. no_crystals->sol2 Solution sol3 Ensure minimum hot solvent was used. Ensure complete cooling (ice bath). Wash crystals with minimal ice-cold solvent. poor_yield->sol3 Solution sol4 Add activated charcoal to hot solution. Perform hot gravity filtration before cooling. colored_product->sol4 Solution success Pure Crystals Obtained sol1->success sol2->success sol3->success sol4->success G start Start with Crude Material tlc Develop Solvent System using TLC start->tlc pack_column Pack Column Uniformly tlc->pack_column load_sample Load Sample in Concentrated Band pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze Analyze Fractions (TLC/HPLC) run_column->analyze Good Elution problem_sep Problem: Poor Separation run_column->problem_sep Broad Peaks problem_elute Problem: Compound Won't Elute run_column->problem_elute No Product combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate result Pure Product evaporate->result sol_sep Adjust Solvent Polarity. Check for Column Overloading. Repack Column if Channeling. problem_sep->sol_sep sol_elute Gradually Increase Solvent Polarity problem_elute->sol_elute sol_sep->tlc sol_elute->run_column

Sources

Technical Support Center: Managing Trifluoromethyl Group Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its reputation for inertness is conditional. Under certain basic conditions, this robust group can undergo hydrolysis, leading to unexpected product degradation and compromised yields.[4]

This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights into managing the stability of trifluoromethylated compounds. We will explore the "why" behind the hydrolysis mechanism and offer concrete troubleshooting strategies to ensure the integrity of your molecules throughout your synthetic campaigns.

Troubleshooting Guide: On-the-Bench Problem Solving

This section addresses specific experimental issues. Use it when you encounter unexpected results during your reactions.

Q1: I'm trying to saponify an ester on my molecule with LiOH/NaOH, but I'm seeing significant degradation of my starting material and the formation of a carboxylic acid where my CF₃ group used to be. What is happening?

A: You are likely observing base-mediated hydrolysis of the trifluoromethyl group. While strong, the C-F bonds are not invincible. The carbon atom of the CF₃ group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms.[5] Strong, hard nucleophiles like hydroxide ions (OH⁻) can attack this electrophilic carbon.

The reaction proceeds through a stepwise mechanism:

  • Nucleophilic Attack: A hydroxide ion attacks the carbon of the CF₃ group.

  • Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

  • Fluoride Elimination: This intermediate collapses, eliminating a fluoride ion (F⁻) to form a difluorocarbonyl compound (a phosgene equivalent).

  • Rapid Hydrolysis: This intermediate is extremely reactive and is rapidly hydrolyzed by excess base to the corresponding carboxylic acid.

This entire process converts the -CF₃ group into a -COOH group, which is the unexpected product you are observing.[4]

Q2: My reaction involves a CF₃ group attached to an aromatic ring. During a reaction with a strong base, I'm losing the CF₃ group. I thought aromatic CF₃ groups were more stable?

A: While CF₃ groups on aromatic rings are generally more stable than their aliphatic counterparts, they are not immune to hydrolysis, especially under harsh basic conditions.[4] The stability is highly dependent on the electronic environment of the ring.

  • Electron-Withdrawing Groups (EWGs): If the aromatic ring also contains other strong electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring becomes more electron-deficient. This can make the carbon of the CF₃ group even more susceptible to nucleophilic attack by a strong base, accelerating hydrolysis.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) on the ring can increase electron density, slightly reducing the electrophilicity of the CF₃ carbon and potentially slowing down hydrolysis.

Consider the overall electronic profile of your molecule. If it is highly electron-poor, you will need to employ milder basic conditions to preserve the CF₃ group.

Q3: I suspect my CF₃ group is degrading, but my TLC and LC-MS results are ambiguous. How can I definitively confirm that hydrolysis is occurring?

A: The most powerful and direct technique for monitoring the integrity of a trifluoromethyl group is ¹⁹F NMR spectroscopy .[6][7]

  • Quantitative Analysis: ¹⁹F NMR is inherently quantitative without the need for response factor correction, assuming proper acquisition parameters are used.[8] You can directly integrate the signal of your starting material's CF₃ group and compare it to an internal standard or the emergence of new fluorine-containing signals.

  • Signature of Degradation: The hydrolysis of a R-CF₃ group will result in the formation of free fluoride ions (F⁻). In ¹⁹F NMR, you will observe the disappearance of the characteristic singlet (or multiplet) for your CF₃ group and the appearance of a new, sharp signal for the fluoride ion. The chemical shift of F⁻ is solvent and pH-dependent but is typically distinct from covalently bound fluorine.[6]

By taking a ¹⁹F NMR spectrum of your reaction mixture, you can get a clear and unambiguous answer about the fate of your trifluoromethyl group.

Frequently Asked Questions (FAQs)

This section covers broader concepts and preventative strategies for planning your experiments.

Q1: How can I choose the right base to avoid CF₃ hydrolysis?

A: The choice of base is critical. The key is to select a base that is strong enough to perform the desired transformation (e.g., deprotonation, catalysis) but not nucleophilic enough to attack the CF₃ carbon.

Base CategoryExamplesRisk of CF₃ HydrolysisRationale
Strong Hydroxides LiOH, NaOH, KOHHigh Hard, highly nucleophilic anions directly attack the CF₃ group.
Carbonates K₂CO₃, Cs₂CO₃Low to Moderate Weaker bases and less nucleophilic. Generally safe at low to moderate temperatures.
Alkoxides NaOMe, KOtBuModerate Can cause hydrolysis, especially at elevated temperatures. Sterically hindered bases (KOtBu) are generally safer than smaller ones (NaOMe).
Amine Bases Et₃N, DIPEAVery Low Sterically hindered and non-nucleophilic. Primarily act as proton scavengers.
Bicarbonates NaHCO₃Very Low A very mild base, unlikely to promote CF₃ hydrolysis under most conditions.

Recommendation: For reactions like ester hydrolysis where a nucleophilic base is required, start with the mildest conditions possible. Consider using potassium carbonate in methanol at room temperature before resorting to stronger hydroxides. For general-purpose acid scavenging, sterically hindered amine bases are the safest choice.

Q2: Besides the choice of base, what other reaction parameters should I control?

A: Temperature and reaction time are crucial variables.

  • Temperature: Hydrolysis, like most reactions, is accelerated at higher temperatures. If you must use a strong base, running the reaction at 0°C or even lower temperatures can significantly suppress the rate of hydrolysis.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete. Unnecessarily long reaction times, even at lower temperatures, provide more opportunity for the undesired hydrolysis to occur.

Q3: Are there any structural features in my molecule that might make the CF₃ group more susceptible to hydrolysis?

A: Yes. The local electronic environment plays a significant role. A CF₃ group attached to a carbon that is also bonded to another strong electron-withdrawing group (e.g., a carbonyl, sulfone, or another geminal CF₃ group) will be significantly more electrophilic and thus more prone to hydrolysis.[9] This is an important consideration during the design of synthetic routes.

Experimental Workflow & Visualization

Troubleshooting Workflow for Unexpected CF₃ Group Degradation

This decision tree provides a systematic approach to diagnosing and solving CF₃ hydrolysis issues.

G start Unexpected Degradation or Low Yield Observed check_nmr Confirm CF3 Hydrolysis: Acquire 19F NMR of Crude Mixture start->check_nmr no_hydrolysis CF3 Group is Intact. Troubleshoot Other Reaction Pathways. check_nmr->no_hydrolysis No F- Signal hydrolysis_confirmed Hydrolysis Confirmed (CF3 signal decreased, F- signal appears) check_nmr->hydrolysis_confirmed F- Signal Present eval_base Evaluate Base Strength & Nucleophilicity hydrolysis_confirmed->eval_base eval_temp Evaluate Reaction Temperature & Time hydrolysis_confirmed->eval_temp solution_base Action: Switch to Milder Base (e.g., NaOH -> K2CO3) or a Non-Nucleophilic Base (e.g., Et3N, DIPEA) eval_base->solution_base solution_temp Action: Reduce Temperature (e.g., RT -> 0 °C) & Monitor for Faster Quench eval_temp->solution_temp re_run Re-run Optimized Reaction solution_base->re_run solution_temp->re_run

Caption: Troubleshooting Decision Tree for CF₃ Hydrolysis.

References

  • BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Accessed January 11, 2026.
  • Giménez-Vidal, K. et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • J.P. Begue, D. Bonnet-Delpon. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
  • Wikipedia. Trifluoromethylation. Accessed January 11, 2026. [Link]

  • McGuire, M. K. et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Wikipedia. Trifluoromethyl group. Accessed January 11, 2026. [Link]

  • Pu, Y. et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]

  • Scriven, E. F. V. & Murugan, R. (2008).
  • Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Devillers, E. et al. (2022). (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem. [Link]

  • ChemScience. The Impact of Trifluoromethyl Groups in Organic Synthesis. Accessed January 11, 2026. [Link]

  • Gross, I. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

  • University of Sheffield. 19Flourine NMR. Accessed January 11, 2026. [Link]

Sources

improving resolution in the NMR spectrum of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting and Improving Resolution for 3-Nitro-5-(trifluoromethyl)phenol

Welcome to the technical support guide for optimizing the NMR analysis of this compound. This document is designed for researchers and drug development professionals seeking to overcome common challenges in obtaining high-resolution NMR spectra for this and structurally similar molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices.

Introduction: The Challenge of this compound

Obtaining a sharp, well-resolved NMR spectrum for this compound can be challenging due to a combination of factors inherent to its molecular structure. The presence of a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a phenolic hydroxyl (-OH) group on an aromatic ring creates a complex electronic environment. This can lead to broad peaks, complex coupling patterns, and sensitivity issues. This guide provides a structured approach to systematically identify and resolve these issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and easily solvable issues that can lead to poor spectral resolution.

Question 1: My baseline is noisy and my peaks look broad. Where should I start?

Answer: The primary suspect is often the sample preparation itself. Before adjusting complex instrument parameters, always verify the quality of your sample.

  • Concentration: The concentration of your sample is a critical parameter. For a molecule with a molecular weight of 207.11 g/mol , a concentration range of 5-25 mg in 0.5-0.7 mL of deuterated solvent is a typical starting point for ¹H NMR.

    • Too Dilute: A sample that is too dilute will result in a low signal-to-noise ratio (S/N), making it difficult to distinguish real peaks from the baseline noise.

    • Too Concentrated: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which in turn cause line broadening. In some cases, aggregation or precipitation can occur, which severely degrades spectral quality.

  • Solid Particulates: The presence of undissolved material in your NMR tube is a common cause of poor resolution. These particulates disrupt the magnetic field homogeneity within the sample volume.

    • Solution: Always filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any suspended particles.

Question 2: I've filtered my sample and the concentration is optimal, but the resolution is still poor. What's the next logical step?

Answer: The next step is to evaluate your choice of solvent and consider potential contaminants.

  • Solvent Choice: The deuterated solvent you choose can have a significant impact. For this compound, the acidic phenolic proton can undergo chemical exchange with residual protons in the solvent or with water.

    • Protic vs. Aprotic Solvents: Solvents like CDCl₃ may show a broad -OH peak, or the peak may not be visible at all due to exchange. Using a more polar, aprotic solvent like DMSO-d₆ can help to slow down this exchange by forming hydrogen bonds, resulting in a sharper -OH peak.

    • Solvent Viscosity: High-viscosity solvents can restrict molecular tumbling, leading to broader lines. While DMSO-d₆ is more viscous than CDCl₃, this is often a worthwhile trade-off for its ability to sharpen exchangeable protons.

  • Water Contamination: The presence of water can significantly broaden the peak of the exchangeable phenolic proton.

    • Solution: Use high-purity deuterated solvents and consider drying the solvent with molecular sieves if necessary.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can cause significant line broadening due to their effects on nuclear relaxation times.

    • Solution: Degas your sample by bubbling an inert gas like nitrogen or argon through it for several minutes before capping the NMR tube.

Question 3: My aromatic peaks are resolved, but they look like complex multiplets rather than the simple pattern I expected. Why is that?

Answer: This is likely due to J-coupling between the protons and the fluorine atoms of the -CF₃ group.

  • ¹H-¹⁹F Coupling: The three magnetically equivalent fluorine atoms of the trifluoromethyl group will couple to the nearby aromatic protons. This is known as long-range coupling. For your molecule, the proton at position 4 will be split by the three fluorine atoms, resulting in a quartet (or a more complex pattern if other couplings are also present). The protons at positions 2 and 6 will also experience this coupling, though to a lesser extent.

  • ¹⁹F NMR: To confirm this, you can acquire a ¹⁹F NMR spectrum. You should observe a single resonance for the -CF₃ group, which will be split into a multiplet by the neighboring aromatic protons.

Part 2: Advanced Troubleshooting and Optimization Workflow

If the initial troubleshooting steps have not resolved the issue, a more systematic approach to instrument optimization is required. This workflow focuses on shimming and acquisition parameters.

Workflow for Optimizing Resolution

G cluster_0 Phase 1: Sample & Solvent cluster_1 Phase 2: Instrument Optimization cluster_2 Phase 3: Advanced Experiments A Prepare Sample (5-25 mg in 0.6 mL solvent) B Filter Sample (Remove Particulates) A->B C Select Solvent (e.g., DMSO-d6 for -OH) B->C D Degas Sample (Bubble N2/Ar) C->D E Lock & Shim (Automated/Manual) D->E Proceed if resolution is still poor F Check Linewidth (Solvent Peak) E->F G Adjust Acquisition Time (AQ) (Increase for better resolution) F->G Linewidth > 1 Hz H Apply Window Function (e.g., Gaussian for resolution enhancement) G->H I Run 19F NMR (Confirm H-F Coupling) H->I For complex multiplets J Consider 1H-19F Decoupling (Simplifies 1H Spectrum) I->J K Temperature Study (Check for dynamic processes)

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the LC-MS/MS analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the pervasive issue of matrix effects. Here, we will dissect the causes of this phenomenon and provide practical, field-proven troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.[1]

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[2][3] These components can include salts, proteins, lipids, and other endogenous substances.[3][4] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[5][2][3] This alteration of ionization efficiency is a primary source of imprecision and inaccuracy in quantitative analyses.[6][1][7]

The consequences of unaddressed matrix effects are significant, potentially leading to erroneous results by negatively impacting the method's reproducibility, linearity, selectivity, accuracy, and sensitivity.[4][8]

Troubleshooting Guide: From Diagnosis to Resolution

This section is structured to help you identify the root cause of suspected matrix effects and implement effective solutions.

Problem 1: Poor reproducibility and accuracy in my quantitative results for phenolic compounds.

Possible Cause: Undiagnosed or uncompensated matrix effects are a likely culprit. The complex nature of biological and environmental samples often introduces a high concentration of interfering compounds.[3]

Solution Pathway:

Step 1: Assess the Presence and Magnitude of Matrix Effects.

Before you can solve the problem, you need to confirm its existence and understand its impact. Two primary methods are used for this assessment:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[9][10] It involves a constant infusion of your analyte solution into the mobile phase after the analytical column, followed by the injection of a blank matrix extract. Any deviation in the baseline signal of your analyte indicates the presence of matrix effects at that retention time.[5][9]

  • Post-Extraction Spike Method: This provides a quantitative assessment of matrix effects.[4][9] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solvent standard at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (ion suppression if <100%, ion enhancement if >100%).[2][9]

Step 2: Implement a Mitigation Strategy.

Based on the assessment, choose one or more of the following strategies. The choice will depend on the severity of the matrix effect, the complexity of your sample, and the required sensitivity of your assay.[8]

Matrix_Effect_Mitigation_Workflow cluster_assessment Step 1: Assess Matrix Effect cluster_mitigation Step 2: Mitigation Strategies cluster_validation Step 3: Validate Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) SamplePrep Optimize Sample Preparation Assess->SamplePrep Significant ME detected Chromatography Refine Chromatographic Conditions Assess->Chromatography Significant ME detected Compensation Utilize Compensation Techniques Assess->Compensation Significant ME detected Validate Validate Method SamplePrep->Validate Chromatography->Validate Compensation->Validate

Caption: Workflow for addressing matrix effects.

Problem 2: I've identified significant ion suppression. How can I clean up my sample more effectively?

Possible Cause: Your current sample preparation protocol is insufficient for removing interfering matrix components like phospholipids, proteins, or pigments.[11][12][13][14]

Solution Pathway:

A more rigorous sample preparation is often the most effective way to minimize matrix effects.[2][3][15] Consider the following techniques, moving from simpler to more selective methods:

  • Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing matrix components, frequently leaving behind phospholipids and other interferences.[9][16]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may suffer from low recovery for more polar phenolic compounds.[16]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples.[2][3][12] Different sorbent chemistries can be employed for targeted removal of interferences.

    • Reversed-Phase (e.g., C18): Good for retaining non-polar to moderately polar phenolic compounds while allowing polar interferences like salts to pass through.[12]

    • Polymeric Sorbents (e.g., Oasis HLB): Offer a broader retention range for various phenolic compounds and can be a good alternative to C18, sometimes providing better recoveries and sensitivity.

    • Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange mechanisms, providing the cleanest extracts by removing a wider range of interferences.[15][16]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been successfully adapted for the extraction of phenolic compounds from various matrices, offering good recoveries and cleanup.[14][17][18][19]

  • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): Phospholipids are a major cause of ion suppression in biological samples.[11][15] Specialized products are designed to selectively remove both phospholipids and precipitated proteins, leading to a significant reduction in matrix effects and improved signal intensity.[11][13][20][21]

Sample Preparation Technique Primary Application/Advantage Potential Limitations Reference
Protein Precipitation (PPT) Fast and simple for biological fluids.Ineffective at removing phospholipids; high matrix effects.[9][16]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Lower recovery for polar analytes; can be labor-intensive.[16]
Solid-Phase Extraction (SPE) Highly selective cleanup; various sorbents available.Requires method development; can be more time-consuming.[2][3][12]
QuEChERS Fast, simple, and effective for various matrices.May require optimization for specific phenolic compounds.[17][18][19]
Phospholipid Removal Specifically targets a major source of ion suppression.Primarily for biological matrices.[11][13][20]
Problem 3: My sample cleanup is optimized, but I still see some matrix effects. What else can I do?

Possible Cause: Co-elution of analytes with residual matrix components that have similar physicochemical properties.

Solution Pathway:

1. Modify Chromatographic Conditions:

The goal is to chromatographically separate your phenolic analytes from the interfering matrix components.[10]

  • Change Mobile Phase Composition: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may shift the elution of interfering peaks away from your analyte.[9]

  • Adjust Gradient Profile: A shallower gradient can improve the resolution between your analyte and closely eluting interferences.

  • Modify Mobile Phase pH: For ionizable phenolic compounds, adjusting the pH of the mobile phase can significantly change their retention time, potentially moving them away from the region of ion suppression.[16]

  • Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as Phenyl-Hexyl, which offers alternative selectivity for aromatic compounds.[22]

2. Adjust Mass Spectrometer Settings:

  • Switch Ionization Polarity: If your analyte can be ionized in both positive and negative modes, check which polarity is less susceptible to matrix effects. Often, negative ionization experiences fewer interferences.[9]

  • Use a Divert Valve: Program the divert valve to send the eluent to waste during the initial and final stages of the run when highly retained or unretained matrix components are eluting, thus reducing ion source contamination.[9]

3. Compensate for Matrix Effects:

When matrix effects cannot be completely eliminated, compensation strategies are necessary for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[2] This helps to ensure that the standards and samples experience the same degree of ion suppression or enhancement, leading to more accurate results.[5][2]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[6][10][23] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H). Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same matrix effects.[23][24] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects is effectively normalized.[25]

Caption: Co-elution of analyte, interference, and SIL-IS.

Frequently Asked Questions (FAQs)

Q1: Is it possible to completely eliminate matrix effects?

No, it is often not possible to completely eliminate matrix effects, especially in highly complex matrices.[10] The goal is to minimize them to a level where they do not compromise the accuracy and reproducibility of the method, and then to compensate for the remaining effects using techniques like SIL internal standards or matrix-matched calibration.[8]

Q2: My SIL internal standard is not perfectly co-eluting with my analyte. Is this a problem?

Yes, this can be a significant problem. The effectiveness of a SIL-IS to compensate for matrix effects is highly dependent on its co-elution with the unlabeled analyte.[23][24] Even slight differences in retention time can lead to the analyte and the SIL-IS experiencing different degrees of ion suppression, which can compromise quantitation. This is sometimes observed with deuterated standards due to the "deuterium isotope effect," which can alter the compound's lipophilicity and chromatographic behavior.[23] If you observe this, it may be necessary to use a column with lower resolution to ensure the peaks completely overlap or to use a ¹³C- or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[24]

Q3: Can I just dilute my sample to reduce matrix effects?

Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9][10] However, this approach is only feasible if the concentration of your target phenolic compound is high enough that it remains well above the method's limit of quantification after dilution.[9][10] For trace-level analysis, dilution may compromise the sensitivity of the assay.[9]

Q4: How do I choose the right SPE sorbent for my phenolic compounds?

The choice of SPE sorbent depends on the physicochemical properties of your analytes and the nature of the matrix interferences.

  • For a broad range of phenolic compounds, a polymeric reversed-phase sorbent is often a good starting point.

  • If your sample contains significant amounts of basic or acidic interferences, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can provide superior cleanup.[16]

  • It is always recommended to perform some initial scouting experiments with different sorbents to determine which provides the best recovery for your analytes and the most effective removal of interferences.

Q5: Are there any software tools that can help me manage matrix effects?

While there are no software tools that can eliminate matrix effects at the source, modern chromatography data systems (CDS) and mass spectrometer software include features to help you assess and manage them. For example, software can automate the calculation of matrix effect factors from post-extraction spike experiments and can easily calculate analyte-to-internal standard ratios for quantification.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Retrieved from [Link]

  • Selvan, R. S., & Sze, S. K. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Biomolecular Techniques, 26(4), 116–120. Retrieved from [Link]

  • Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1083–1086. Retrieved from [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC–MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3). Retrieved from [Link]

  • Selvan, R. S., & Sze, S. K. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Biomolecular Techniques: JBT, 26(4), 116. Retrieved from [Link]

  • Chambers, E. E., & Diehl, D. M. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Retrieved from [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(11), 524-529. Retrieved from [Link]

  • Song, N., Cao, Y., Li, J., Xu, F., & Liu, X. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry, 67(14), 4105–4112. Retrieved from [Link]

  • Song, N., Cao, Y., Li, J., Xu, F., & Liu, X. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry, 67(14), 4105–4112. Retrieved from [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5795–5805. Retrieved from [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? Journal of Chromatography A, 1216(39), 6708–6712. Retrieved from [Link]

  • Selvan, R. S., & Sze, S. K. (2015). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Biomolecular Techniques: JBT, 26(4), 121. Retrieved from [Link]

  • Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 25(13), 3046. Retrieved from [Link]

  • Pohl, C. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques, 14(3). Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95–111. Retrieved from [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatographic Science, 48(9), 717–724. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020). Restek. Retrieved from [Link]

  • OU Shuo-Jun. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Retrieved from [Link]

  • Justino, A. B., Florentino, I. F., & de Fátima, A. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Analytical and Bioanalytical Chemistry, 405(29), 9479–9491. Retrieved from [Link]

  • Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. (2019). ResearchGate. Retrieved from [Link]

  • Alañón, M. E., Ivanovic, M., Gómez-Caravaca, A. M., Arráez-Román, D., & Segura-Carretero, A. (2016). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 12(4), 183-190. Retrieved from [Link]

  • Kim, D. O., Jeong, S. W., & Lee, C. Y. (2003). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 12(5), 514-518. Retrieved from [Link]

  • Patel, D. N., & Shah, S. A. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 3(6), 387–395. Retrieved from [Link]

  • Rostkowski, A., Haglund, P., & O'Brien, K. M. (2022). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(19), 13867–13877. Retrieved from [Link]

  • Nicácio, A. E. G., Rodrigues, C. E. C., Visentainer, J. V., & Maldaner, L. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry, 12(8), 4939-4948. Retrieved from [Link]

  • Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. (2019). ResearchGate. Retrieved from [Link]

  • Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. (2016). Semantic Scholar. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2016). ResearchGate. Retrieved from [Link]

  • Castillo-Muñoz, N., Gómez-Alonso, S., García-Romero, E., & Hermosín-Gutiérrez, I. (2007). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 55(23), 9390–9396. Retrieved from [Link]

  • Petkova, M., Teneva, D., Denev, P., & Ognyanov, M. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Foods, 10(12), 3045. Retrieved from [Link]

  • Targeted analysis of phenolic compounds by LC-MS. (2020). Protocols.io. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D., Lu, Z., & Mazzeo, J. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B, 852(1-2), 22–34. Retrieved from [Link]

  • Zhang, Y., Chen, J., Zhang, C., Wu, D., & Sun, J. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056. Retrieved from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. Retrieved from [Link]

  • Application of different extraction techniques and HPLC-PDA-ESI/MS methods to the analysis of phenolic compounds in food samples. (2017). IRIS. Retrieved from [Link]

  • Determination of phenolic compounds in wines by novel matrix solid-phase dispersion extraction and gas chromatography/mass spectrometry. (2008). ResearchGate. Retrieved from [Link]

  • Ali, A., Wu, H., Ponnampalam, E. N., Cottrell, J. J., Dunshea, F. R., & Suleria, H. A. R. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2645. Retrieved from [Link]

  • Shelat, K. J., & Continuo, E. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1548. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]

  • Bolf, M., Voća, S., & Brnčić, M. (2022). Optimization of Microwave-Assisted Extraction and Matrix Solid-Phase Dispersion for the Extraction of Polyphenolic Compounds from Grape Skin. Foods, 11(17), 2673. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 3-Nitro-5-(trifluoromethyl)phenol by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technical comparison of spectroscopic methodologies for the structural elucidation of 3-Nitro-5-(trifluoromethyl)phenol. Moving beyond a simple recitation of protocols, we will delve into the causal relationships behind experimental choices and the interpretation of spectral data, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Challenge

This compound (C₇H₄F₃NO₃, Molar Mass: 207.11 g/mol ) is a substituted aromatic compound featuring three key functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) on a benzene ring.[1][2] The relative positions of these substituents create a unique electronic environment that is reflected in its spectroscopic signature. Our objective is to leverage a suite of spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm this structure. This guide will provide both the theoretical underpinnings and practical protocols for this analytical endeavor.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Structural Confirmation Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Electronic Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic confirmation of this compound.

I. Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a powerful first-pass technique to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorptions for this compound

Based on its structure, we anticipate the following key absorption bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Phenolic HydroxylO-H stretch3500-3200Strong, Broad
Aromatic C-HC-H stretch3100-3000Medium to Weak
Nitro GroupN-O asymmetric stretch1550-1475Strong
N-O symmetric stretch1360-1290Strong
Aromatic RingC=C stretch1600-1400Medium
Trifluoromethyl GroupC-F stretch1350-1100Strong

Causality Behind Expectations: The broadness of the O-H stretch is due to hydrogen bonding. The two distinct N-O stretching bands are characteristic of the nitro group. The C-F stretches are typically very strong and appear in the fingerprint region, often as multiple bands.

Comparative IR Data of Related Compounds
CompoundKey Absorption Bands (cm⁻¹)Source
3-NitrophenolO-H stretch (~3400), N-O stretches (~1530, ~1350), Aromatic C=C (~1600)[3]
3-(Trifluoromethyl)phenolO-H stretch (~3300), C-F stretches (1350-1100), Aromatic C=C (~1600)[4]

The spectrum of this compound is expected to be a composite of these features, exhibiting characteristic absorptions for all three functional groups.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder.

    • Place the KBr pellet in the holder and acquire the sample spectrum.

    • Typically, a scan range of 4000-400 cm⁻¹ is used, with 16-32 scans co-added to improve the signal-to-noise ratio.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Expected ¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum is particularly informative for confirming the substitution pattern.

Caption: Structure of this compound with proton and carbon numbering.

  • Aromatic Protons (H2, H4, H6): Due to the meta-substitution pattern, we expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the nitro and trifluoromethyl groups will deshield these protons, shifting them downfield.

    • H2: Will likely appear as a singlet or a narrow triplet (due to small meta-couplings to H4 and H6).

    • H4: Will likely appear as a singlet or a narrow triplet.

    • H6: Will also likely appear as a singlet or a narrow triplet.

  • Hydroxyl Proton (OH): The chemical shift of the phenolic proton is variable and concentration-dependent, typically appearing as a broad singlet between δ 4-8 ppm. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

A predicted ¹H NMR spectrum suggests signals around δ 8.07 (s, 1H), 7.88 (t, 1H), and 7.43 (s, 1H), with a broad singlet for the hydroxyl proton.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

  • Aromatic Carbons:

    • C1 (bearing -OH): Expected around δ 155-160 ppm.

    • C3 (bearing -NO₂): Expected around δ 140-150 ppm.

    • C5 (bearing -CF₃): Will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), expected around δ 120-130 ppm.

    • C2, C4, C6: Expected in the range of δ 110-130 ppm.

  • Trifluoromethyl Carbon (-CF₃): Will appear as a quartet with a large coupling constant (¹JCF > 250 Hz).

Comparative NMR Data of Related Compounds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
3-NitrophenolAromatic protons in the range of 7.0-8.0C-OH (~156), C-NO₂ (~149), other aromatics (110-130)[5]
3-(Trifluoromethyl)phenolAromatic protons in the range of 7.0-7.5C-OH (~157), C-CF₃ (~132, q), other aromatics (115-130)[6]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 1D proton pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 207, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A fragment ion at m/z = 161 ([M - 46]⁺) due to the loss of a nitro group.

    • Loss of CO: A fragment ion at m/z = 179 ([M - 28]⁺) from the phenolic ring.

    • Loss of CF₃: A fragment ion at m/z = 138 ([M - 69]⁺).

The relative abundances of these fragment ions will provide further structural confirmation.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Source
3-Nitrophenol139109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 65[7]
3-(Trifluoromethyl)phenol162143, 112[6]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC to ensure purity before it enters the mass spectrometer.

  • MS Data Acquisition:

    • The EI source is typically operated at 70 eV.

    • Scan a mass range of m/z 40-250 to detect the molecular ion and key fragments.

Conclusion: A Self-Validating Approach to Structural Confirmation

The combination of IR, NMR, and MS provides a powerful and self-validating toolkit for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key functional groups. ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. Finally, mass spectrometry provides the definitive molecular weight and fragmentation patterns consistent with the proposed structure. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds.

References

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • 3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Prode Properties. Retrieved January 10, 2026, from [Link]

  • This compound. Stenutz. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-5-nitro-2-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 10, 2026, from [Link]

  • Zghari, H., et al. (2017). GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(12), 4496-4509.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved January 10, 2026, from [Link]

  • Zhang, J., Oxley, J., Smith, J., Bedford, C., & Chapman, R. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.
  • Chen, Y., et al. (2022).
  • Wikipedia. (n.d.). Nuclear chemistry. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved January 10, 2026, from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1967). The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic, 5, 982-989.
  • Mass Spectrometry: Fragmentation. University of Arizona. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. NIST WebBook. Retrieved January 10, 2026, from [Link]

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comparing the reactivity of 3-Nitro-5-(trifluoromethyl)phenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reactivity of 3-Nitro-5-(trifluoromethyl)phenol

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Role of Electronic Effects in Phenol Reactivity

Substituted phenols are fundamental building blocks in organic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and polymers. Their reactivity is exquisitely controlled by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), in particular, can dramatically alter a phenol's properties, most notably its acidity and susceptibility to aromatic substitution reactions. This guide focuses on this compound, a molecule featuring two powerful EWGs—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—and compares its reactivity profile to that of 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. Understanding these differences is critical for predicting reaction outcomes and designing rational synthetic routes.

Acidity and pKa: A Quantitative Measure of Reactivity

The acidity of a phenol, quantified by its pKa value, is a primary indicator of its chemical reactivity. It reflects the stability of the corresponding phenoxide conjugate base. Electron-withdrawing groups increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion through inductive and/or resonance effects.

  • Inductive Effect (-I): An through-sigma-bond electron withdrawal caused by electronegative atoms. Both the nitro and trifluoromethyl groups exert strong -I effects.

  • Resonance Effect (-M or -R): A through-pi-system delocalization of electrons. The nitro group exerts a strong -M effect when positioned ortho or para to the hydroxyl group, allowing it to directly participate in the resonance stabilization of the phenoxide. The trifluoromethyl group, lacking p-orbitals, does not have a significant resonance effect.

The positioning of these groups is paramount. While the inductive effect attenuates with distance, the resonance effect is only operative from the ortho and para positions.

In This compound , both the -NO₂ and -CF₃ groups are meta to the hydroxyl group. Consequently, they can only stabilize the phenoxide conjugate base via their inductive (-I) effects. The powerful resonance (-M) effect of the nitro group is not engaged in stabilizing the negative charge on the oxygen atom. This is a crucial distinction when comparing it to other nitrophenols.

CompoundpKa ValueKey Electronic Effects Stabilizing Phenoxide
Phenol9.95Baseline (no EWGs)
4-Nitrophenol7.15[1][2][3]-I, -M of nitro group
2-Nitrophenol7.23[4][5]-I, -M of nitro group (partially offset by H-bonding)
This compound 7.34 (Predicted) [6]-I of nitro group, -I of trifluoromethyl group
2,4-Dinitrophenol4.09[7][8]-I, -M of two nitro groups

Analysis: As the data shows, 2,4-dinitrophenol is exceptionally acidic due to the combined resonance and inductive effects of two nitro groups positioned at ortho and para locations.[7][8] 4-Nitrophenol and 2-nitrophenol are also significantly more acidic than phenol, with the para-isomer being slightly more acidic due to the absence of intramolecular hydrogen bonding that stabilizes the neutral form of the ortho-isomer.[1][2][3][4][5]

Interestingly, despite having two potent EWGs, the predicted pKa of this compound is higher than that of 2- and 4-nitrophenol.[6] This underscores the dominance of the resonance effect. The single, resonance-capable nitro group in 4-nitrophenol provides more stabilization to the phenoxide than the purely inductive stabilization from two meta-oriented EWGs in our target molecule.

Below is a diagram illustrating how substituent position dictates the mode of electronic stabilization in the phenoxide anion.

G cluster_para para-Substitution (e.g., 4-Nitrophenol) cluster_meta meta-Substitution (e.g., this compound) p_phenol Phenoxide Anion p_stabilization Stabilization Mechanisms p_phenol->p_stabilization p_inductive Inductive Effect (-I) p_stabilization->p_inductive p_resonance Resonance Effect (-M) p_stabilization->p_resonance p_result Strong Stabilization (Lower pKa) p_inductive->p_result p_resonance->p_result m_phenol Phenoxide Anion m_stabilization Stabilization Mechanisms m_phenol->m_stabilization m_inductive Inductive Effect (-I) Only m_stabilization->m_inductive m_result Moderate Stabilization (Higher pKa vs. para) m_inductive->m_result

Caption: Influence of Substituent Position on Phenoxide Stabilization.

Reactivity in Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation), the phenol's hydroxyl group is a powerful activating, ortho, para-directing group.[9] Conversely, both -NO₂ and -CF₃ groups are strongly deactivating, meta-directing groups.[10]

  • Reactivity of this compound: The ring is exceptionally deactivated towards electrophilic attack. The activating influence of the -OH group (directing to positions 2, 4, and 6) is overwhelmed by the deactivating effects of the two EWGs at positions 3 and 5. Any substitution would be extremely sluggish and require harsh conditions.

  • Comparison: 4-Nitrophenol is also deactivated but will undergo EAS more readily than our target molecule. The -OH group directs incoming electrophiles to positions 2 and 6, which are meta to the deactivating nitro group, a less unfavorable arrangement.[11][12]

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions require a good leaving group (like a halide) and strong EWGs positioned ortho or para to it to stabilize the negative charge in the Meisenheimer intermediate.[13][14]

  • Reactivity of this compound: This phenol itself will not undergo SₙAr at the hydroxyl position. However, if we consider a hypothetical analogue like 1-chloro-3-nitro-5-(trifluoromethyl)benzene, the EWGs are meta to the leaving group. They would fail to provide the necessary resonance stabilization for the Meisenheimer complex, rendering the molecule unreactive towards SₙAr.

  • Comparison: The classic substrate for SₙAr, 2,4-dinitrochlorobenzene, reacts readily because both nitro groups are positioned to stabilize the intermediate through resonance. This highlights the critical importance of substituent placement in enabling this reaction class.

Experimental Protocol: Spectrophotometric pKa Determination

To empirically validate the predicted acidity and compare it with other phenols, a spectrophotometric titration is the method of choice. This technique leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻). The phenoxide ion of nitrophenols typically has a strong absorbance in the visible range (around 400 nm), making it appear yellow, while the protonated form does not.[3]

Objective: To determine the pKa of a given nitrophenol by measuring the absorbance of its solution across a range of pH values.

Materials:

  • Nitrophenol of interest

  • Spectrophotometer

  • pH meter

  • Series of buffer solutions (e.g., phosphate, borate) with known pH values spanning the expected pKa (e.g., pH 6.0 to 8.5)

  • Volumetric flasks and pipettes

  • Deionized water

  • Ethanol or DMSO (for initial stock solution)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the nitrophenol in a minimal amount of ethanol or DMSO, then dilute with deionized water.

  • Sample Preparation: For each buffer solution, pipette a precise volume of the stock solution into a volumetric flask and dilute to the mark with the buffer. This creates a series of solutions with a constant total phenol concentration but varying pH.

  • Spectrophotometric Measurement:

    • Determine the λ_max (wavelength of maximum absorbance) for the phenoxide form by measuring the spectrum of the sample in the most alkaline buffer (e.g., pH > 9).

    • Measure the absorbance of each buffered solution at this fixed λ_max. Use the corresponding buffer solution as the blank.

  • Data Analysis: The pKa is the pH at which the concentrations of the acidic (ArOH) and basic (ArO⁻) forms are equal. At this point, the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. The pKa can be determined by plotting Absorbance vs. pH and finding the pH at the inflection point of the resulting sigmoid curve.

The following workflow diagram illustrates this experimental process.

G start Start prep_stock Prepare Phenol Stock Solution start->prep_stock create_samples Create Samples: Mix Stock with Buffers prep_stock->create_samples prep_buffers Prepare Buffer Series (Varying pH) prep_buffers->create_samples find_lambda Determine λmax of Phenoxide create_samples->find_lambda measure_abs Measure Absorbance of all Samples at λmax find_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa from Inflection Point plot_data->calc_pka end_node End calc_pka->end_node

Caption: Experimental Workflow for Spectrophotometric pKa Determination.

Conclusion

The reactivity of this compound is a compelling case study in the principles of physical organic chemistry. While it possesses two of the strongest electron-withdrawing groups, its reactivity profile is dictated by their meta orientation to the hydroxyl group.

  • Acidity: It is a moderately strong acid, comparable to simple nitrophenols, but its acidity stems entirely from inductive effects, making it less acidic than ortho- or para-substituted nitrophenols where resonance stabilization is possible.

  • Aromatic Substitution: The phenol ring is severely deactivated, rendering it largely inert to electrophilic aromatic substitution and poorly configured for nucleophilic aromatic substitution.

For researchers and drug development professionals, this means that while this compound can serve as an acidic scaffold, its aromatic ring is not amenable to further functionalization via standard substitution chemistries. Its synthesis and subsequent use in multi-step sequences must account for this inherent lack of reactivity.

References

  • PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Cormier, K. W., & Williams, A. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Molecules, 17(12), 14337–14353. Retrieved from [Link]

  • Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Sarthaks eConnect. (2019). Assertion: p-Nitrophenol gives more electrophilic substituted compound than m -methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

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A Comprehensive Guide to the Validation of an HPLC Method for 3-Nitro-5-(trifluoromethyl)phenol Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Nitro-5-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its purity and concentration are critical quality attributes that necessitate a robust and reliable analytical method for routine quality control.

This document moves beyond a simple recitation of procedural steps. It delves into the rationale behind the experimental design and acceptance criteria, drawing from internationally recognized guidelines to ensure scientific integrity and regulatory compliance. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the reported results.

The Foundational Importance of Method Validation

In the pharmaceutical industry, analytical method validation is a regulatory requirement and a cornerstone of quality assurance.[2] It provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis for this validation study.[4][5][6][7][8] The primary objective is to demonstrate that the HPLC method for this compound is specific, linear, accurate, precise, sensitive, and robust.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate HPLC conditions is paramount for achieving optimal separation and detection of this compound. A reversed-phase C18 column is a common and effective choice for the analysis of moderately polar aromatic compounds like the target analyte.[1] The following table outlines a comparison of two potential starting conditions, highlighting the rationale for the selected method.

ParameterMethod AMethod B (Selected)Rationale for Selection
Column C8, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18 offers greater hydrophobicity, leading to better retention and potential resolution from polar impurities.
Mobile Phase 50:50 Acetonitrile:Water60:40 Acetonitrile:0.1% Phosphoric Acid in WaterThe addition of phosphoric acid helps to suppress the ionization of the phenolic group, resulting in a sharper, more symmetrical peak shape. The higher percentage of acetonitrile provides a suitable retention time.[9]
Flow Rate 1.2 mL/min1.0 mL/minA flow rate of 1.0 mL/min is a standard starting point that balances analysis time with system pressure.
Detection 254 nm275 nmWavelength selection should be based on the UV absorbance maximum of this compound for optimal sensitivity. 275 nm is a hypothetical maximum that would be determined experimentally.
Column Temp. 25°C30°CA slightly elevated and controlled temperature ensures better reproducibility of retention times.

The Validation Workflow: A Visual Overview

The validation process follows a logical sequence of experiments designed to assess the performance of the analytical method.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Opt Optimization of Chromatographic Conditions Dev->Opt System Suitability Testing Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Sources

A Comparative Guide to the Biological Activities of Trifluoromethylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the biological activities of ortho-, meta-, and para-trifluoromethylphenol isomers. The strategic incorporation of a trifluoromethyl (CF3) group into a phenolic scaffold is a well-established method in medicinal chemistry to modulate a molecule's physicochemical properties.[1] The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can significantly enhance biological activity, binding affinity, and pharmacokinetic profiles.[2][3] However, the positional isomerism of the CF3 group relative to the hydroxyl group can lead to distinct biological effects. This document synthesizes available data on structurally related compounds to offer a predictive overview and guide future experimental design.

The Influence of Isomerism on Biological Activity

The position of the electron-withdrawing trifluoromethyl group on the phenol ring alters the electronic distribution, pKa of the hydroxyl group, and the molecule's overall shape. These changes directly impact interactions with biological targets such as enzymes and cellular membranes, leading to variations in antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting activities. Positional isomerism has been shown to strongly influence the regulation of antibacterial activity and toxicity in other molecular scaffolds.[4]

Antimicrobial Activity

Halogenated and trifluoromethyl-containing phenols often exert antimicrobial effects by disrupting cell membranes and interfering with essential enzymatic functions.[5][6] The potency is dependent on factors like lipophilicity, which influences membrane permeability. The CF3 group generally increases lipophilicity, which can enhance uptake by microbial cells.[2]

Comparative Data Summary: Antimicrobial Activity Note: The following data is a predictive summary based on structure-activity relationships of related phenolic and trifluoromethyl compounds, as direct comparative studies are limited. Values are presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

IsomerPredicted MIC vs. S. aureus (Gram-positive)Predicted MIC vs. E. coli (Gram-negative)Rationale for Predicted Activity
2-Trifluoromethylphenol (ortho) 16 - 64 µg/mL32 - 128 µg/mLThe ortho-isomer may facilitate intramolecular hydrogen bonding, potentially reducing interaction with bacterial membranes but offering a unique steric profile for enzyme active sites. Its selective activity might be higher against specific bacterial strains over mammalian cells.[4]
3-Trifluoromethylphenol (meta) 8 - 32 µg/mL16 - 64 µg/mLThe meta-position provides a balance of electronic effects and steric hindrance, often resulting in potent, broad-spectrum activity. The CF3 group's electron-withdrawing effect is pronounced, potentially disrupting bacterial electron transport chains.
4-Trifluoromethylphenol (para) 4 - 16 µg/mL8 - 32 µg/mLThe para-isomer often exhibits the strongest activity due to maximal electronic influence on the phenolic hydroxyl group and a linear molecular shape that can facilitate membrane intercalation. This configuration can effectively disrupt membrane potential and integrity.
Antioxidant Activity

Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[7] The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). The position of the electron-withdrawing CF3 group influences the BDE. Furthermore, studies on other phenolic isomers have shown that the position of substituents heavily influences radical scavenging ability.[8]

Comparative Data Summary: Antioxidant Activity Note: Data is illustrative, based on general principles of phenolic antioxidants. Activity is represented by the IC50 value from a DPPH radical scavenging assay; a lower IC50 indicates higher antioxidant activity.

IsomerPredicted DPPH Scavenging (IC50)Rationale for Predicted Activity
2-Trifluoromethylphenol (ortho) Moderate (e.g., 75-150 µM)The proximity of the CF3 group can cause steric hindrance, potentially impeding the interaction with the DPPH radical. Intramolecular hydrogen bonding could also increase the O-H bond strength, reducing hydrogen-donating ability.
3-Trifluoromethylphenol (meta) Low (e.g., >200 µM)The strong electron-withdrawing nature of the CF3 group in the meta position significantly increases the O-H bond dissociation enthalpy, making hydrogen atom donation less favorable.
4-Trifluoromethylphenol (para) Moderate to High (e.g., 50-100 µM)In the para position, the CF3 group can stabilize the resulting phenoxyl radical through resonance, which is a key factor for antioxidant efficacy.[7] This stabilization can compensate for the increased O-H bond strength, leading to effective radical scavenging.
Cytotoxicity Against Cancer Cell Lines

Trifluoromethyl-containing phenols are known to exhibit anticancer potential, often by inducing apoptosis and inhibiting key signaling pathways such as the NF-κB pathway.[1][5] The cytotoxicity is measured by the half-maximal inhibitory concentration (IC50), indicating the concentration required to inhibit cell growth by 50%.

Comparative Data Summary: Cytotoxicity Note: The following IC50 values (in µM) against a representative human cancer cell line (e.g., HeLa) are predictive and intended to guide research.

IsomerPredicted Cytotoxicity (IC50 vs. HeLa)Rationale for Predicted Activity
2-Trifluoromethylphenol (ortho) 15 - 40 µMThe ortho configuration may allow for specific interactions within the active sites of enzymes crucial for cancer cell survival, but its activity can be highly target-dependent.
3-Trifluoromethylphenol (meta) 25 - 60 µMThe meta-isomer's electronic properties can influence interactions with various biological targets, though it may lack the optimal geometry for high-affinity binding compared to the para-isomer.
4-Trifluoromethylphenol (para) 5 - 20 µMThe para-isomer often shows the highest potency. Its linear structure and enhanced lipophilicity can facilitate cell membrane passage and stronger binding to intracellular targets, effectively inhibiting signaling pathways that drive proliferation.[3]

Experimental Protocols: A Self-Validating Approach

The following protocols are standard, validated methodologies for assessing the biological activities discussed. The inclusion of positive and negative controls is critical for self-validation and ensuring the reliability of the generated data.

General Experimental Workflow

The evaluation of trifluoromethylphenol isomers follows a logical progression from initial screening assays to more complex cellular and mechanistic studies.

G cluster_prep Compound Preparation cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Comparison A Obtain Isomers (ortho, meta, para) B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Antimicrobial Assay (MIC Determination) B->C D Antioxidant Assay (DPPH Scavenging) B->D E Cytotoxicity Assay (MTT on Cancer Cells) B->E F Calculate IC50 / MIC Values C->F D->F E->F G Comparative Analysis of Isomer Potency F->G H Structure-Activity Relationship (SAR) Study G->H

Caption: Workflow for comparative biological evaluation of trifluoromethylphenol isomers.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of each isomer that visibly inhibits microbial growth.[9]

Causality: This broth microdilution method is a gold standard for quantifying antimicrobial potency. It provides a clear endpoint (visible growth inhibition) that directly correlates with the compound's bacteriostatic or bactericidal activity at specific concentrations.

Methodology:

  • Preparation: Prepare a two-fold serial dilution of each trifluoromethylphenol isomer in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli at ~5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A drug control (e.g., Vancomycin for S. aureus) should also be included for validation.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Objective: To measure the capacity of the isomers to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]

Causality: The DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured by a spectrophotometer, is directly proportional to the radical scavenging activity of the compound.

Methodology:

  • Preparation: Prepare various concentrations of each isomer in methanol.

  • Reaction: Add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) in a 96-well plate.

  • Controls: Use a blank (methanol only) and a control (DPPH solution with methanol instead of the test compound). Ascorbic acid or BHT can be used as a positive control.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol: MTT Assay (Cytotoxicity)

Objective: To assess the cytotoxic effect of the isomers on cancer cell lines by measuring metabolic activity.[10]

Causality: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Treat the cells with various concentrations of the trifluoromethylphenol isomers for 24-48 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Mechanistic Insights: Enzyme Inhibition

Fluorinated compounds are potent enzyme inhibitors.[11] The trifluoromethyl group can enhance binding affinity to an enzyme's active site through favorable hydrophobic and electrostatic interactions.[2] Trifluoromethylphenols may act as competitive or non-competitive inhibitors, depending on the target enzyme.[11] For instance, phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation.

Potential Mechanism of Action: COX Inhibition

The inhibition of enzymes like COX is a plausible mechanism for the anti-inflammatory and certain anticancer effects of phenolic compounds. The trifluoromethylphenol isomers could interfere with the enzyme's catalytic activity, blocking the conversion of arachidonic acid to prostaglandins.

G cluster_key Interaction Key AA Arachidonic Acid (Substrate) COX COX Enzyme (Target) AA->COX Binds to Active Site PGs Prostaglandins (Inflammatory Mediators) COX->PGs Catalyzes Conversion Inhibitor Trifluoromethylphenol Isomer Inhibitor->COX Inhibits A Normal Pathway B Inhibitory Action

Caption: Simplified diagram of competitive inhibition of a COX enzyme by a trifluoromethylphenol isomer.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of trifluoromethylphenol isomers. The available evidence and established structure-activity relationships suggest that the para-isomer is likely the most potent across antimicrobial and cytotoxic assays, while the antioxidant potential may be more nuanced. These predictions, however, must be validated through direct, side-by-side experimental testing using the standardized protocols outlined herein.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for each isomer. Investigating their effects on a broader range of microbial strains and cancer cell lines, as well as exploring their potential as inhibitors for specific enzymes like tyrosinase or kinases, will provide a more complete picture of their therapeutic potential.

References

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A Comparative Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of nitro and trifluoromethyl groups onto a phenolic scaffold offers a powerful tool for modulating a molecule's physicochemical and biological properties. This guide provides an in-depth, objective comparison of two constitutional isomers, 3-Nitro-5-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.

Introduction: The Significance of Trifluoromethyl and Nitro Functional Groups

The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets through strong dipole interactions. Concurrently, the nitro group (-NO₂) is a potent electron-withdrawing group that can significantly influence a molecule's acidity, reactivity, and potential for bio-reduction, a mechanism often exploited in the design of prodrugs. The relative positioning of these two functional groups on a phenol ring, as seen in this compound and 4-Nitro-3-(trifluoromethyl)phenol, gives rise to distinct chemical personalities that dictate their utility in synthesis and their biological activity profiles.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physicochemical properties of these isomers is paramount for their effective application. The following table summarizes key data points for each compound.

PropertyThis compound4-Nitro-3-(trifluoromethyl)phenol
CAS Number 349-57-5[1]88-30-2[2]
Molecular Formula C₇H₄F₃NO₃[1]C₇H₄F₃NO₃[2]
Molecular Weight 207.11 g/mol [1]207.11 g/mol [2]
Appearance Beige SolidYellow to orange crystalline powder[3][4]
Melting Point 89-92 °C76-80 °C[3][4]
Boiling Point 258.9 °C (Predicted)135-138 °C at 0.01 mmHg
pKa 7.34 (Predicted)6.07[5]
Solubility Slightly soluble in DMSO and MethanolSparingly soluble in water (5000 mg/L at 25°C), soluble in ethanol and acetone[3]

Key Insights: The most striking difference lies in their acidity, with 4-Nitro-3-(trifluoromethyl)phenol being a significantly stronger acid (lower pKa) than its 3-nitro isomer. This can be attributed to the para-position of the powerful electron-withdrawing nitro group relative to the hydroxyl group, which allows for greater stabilization of the corresponding phenoxide ion through resonance.[6][7][8][9] In contrast, the meta-positioned nitro group in the 3-nitro isomer can only exert its electron-withdrawing effect through induction, a less potent stabilizing influence.[8] This difference in acidity has profound implications for their reactivity in base-catalyzed reactions and their interactions with biological targets.

Chemical Structures

The distinct arrangement of the nitro and trifluoromethyl groups on the phenol ring is visualized below.

Caption: Chemical structures of the two isomers.

Synthesis and Reactivity: A Comparative Analysis

Both isomers can be synthesized from 3-(trifluoromethyl)phenol via electrophilic aromatic nitration. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and trifluoromethyl groups.[10][11] The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.[11]

G Start 3-(Trifluoromethyl)phenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Isomer_3_Nitro This compound (meta to -OH, ortho to -CF₃) Nitration->Isomer_3_Nitro Minor Product Isomer_4_Nitro 4-Nitro-3-(trifluoromethyl)phenol (para to -OH, meta to -CF₃) Nitration->Isomer_4_Nitro Major Product

Caption: Predicted outcome of the nitration of 3-(trifluoromethyl)phenol.

Given the powerful ortho-, para-directing nature of the hydroxyl group, the major product of the nitration of 3-(trifluoromethyl)phenol is expected to be 4-Nitro-3-(trifluoromethyl)phenol, where the nitro group is directed to the position para to the hydroxyl group. The formation of this compound would be a minor product, as this would require substitution meta to the activating hydroxyl group.

Experimental Protocol: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol

A plausible synthesis route for 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline followed by hydrolysis.[12]

Materials:

  • 3-(Trifluoromethyl)-4-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Urea

  • Xylene

  • Copper Sulfate Pentahydrate

  • Water

  • Sodium Hydroxide

  • Benzene (or a suitable alternative solvent for extraction)

Procedure:

  • Diazotization:

    • Dissolve 3-(trifluoromethyl)-4-nitroaniline in a mixture of water and concentrated sulfuric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture at 5°C for one hour.

    • Add a small amount of urea to quench any excess nitrous acid.

  • Hydrolysis:

    • In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.

    • Slowly add the diazonium salt solution to the boiling mixture with vigorous stirring over one hour.

    • Continue heating and stirring for an additional 30 minutes.

  • Work-up and Purification:

    • Separate the xylene layer and extract it with a dilute aqueous sodium hydroxide solution.

    • Acidify the alkaline extract and then extract with benzene.

    • Remove the solvent by distillation to obtain the crude 4-Nitro-3-(trifluoromethyl)phenol.

    • Further purification can be achieved by crystallization from a benzene/petroleum ether mixture.[4]

Spectroscopic Data Comparison

The structural differences between the two isomers are reflected in their NMR spectra.

This compound:

  • ¹H NMR (Predicted): Signals are expected for the three aromatic protons, with their chemical shifts influenced by the meta- and para-relationships to the nitro and trifluoromethyl groups.

4-Nitro-3-(trifluoromethyl)phenol:

  • ¹H NMR: The proton ortho to the hydroxyl group and meta to the nitro group will appear at a distinct chemical shift compared to the other two aromatic protons.

  • ¹³C NMR: The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.[13]

Applications and Biological Activity: A Comparative Perspective

The distinct electronic and steric properties of these isomers translate into different applications and potential biological activities.

4-Nitro-3-(trifluoromethyl)phenol:

  • Established Application: This isomer is a well-known and effective lampricide, used to control the population of invasive sea lampreys in the Great Lakes.[4] Its toxicity is selective, with a higher impact on lampreys than on many other fish species.

  • Pharmaceutical and Agrochemical Intermediate: It serves as a versatile building block in the synthesis of various pharmaceuticals with potential antimicrobial, antiviral, or anti-inflammatory properties.[3] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.[3]

This compound:

  • Research Chemical: This isomer is primarily utilized as a fluorinated building block in synthetic chemistry.[14] Its unique substitution pattern offers a different steric and electronic profile for the development of novel compounds.

  • Potential Biological Activity: While less studied than its 4-nitro counterpart, the presence of both the nitro and trifluoromethyl groups suggests potential for biological activity. Nitroaromatic compounds are known to have a wide range of bioactivities, often mediated by their reduction to reactive intermediates within target organisms.[15] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of potential drug candidates.

Structure-Activity Relationship (SAR) Insights: The greater acidity and the para-relationship of the electron-withdrawing groups in 4-Nitro-3-(trifluoromethyl)phenol likely contribute to its specific biological activity as a lampricide. This arrangement may facilitate stronger interactions with its biological target or influence its uptake and metabolism in the target organism. The meta-substitution pattern in this compound results in a different charge distribution and molecular shape, which would lead to different interactions with biological macromolecules and, consequently, a different biological activity profile.

Conclusion: Guiding Your Research

The choice between this compound and 4-Nitro-3-(trifluoromethyl)phenol should be guided by the specific goals of your research.

  • For applications requiring a proven and potent bioactive compound, particularly in the realm of pest control, 4-Nitro-3-(trifluoromethyl)phenol is the well-established choice. Its utility as a synthetic intermediate in pharmaceuticals and agrochemicals is also well-documented.

  • For exploratory research and the development of novel compounds where a different substitution pattern is desired to probe structure-activity relationships, This compound offers a valuable alternative. Its distinct electronic and steric properties may lead to the discovery of new bioactive molecules with unique modes of action.

This guide has provided a comprehensive comparison of these two important isomers, highlighting their key differences in physicochemical properties, synthesis, and potential applications. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies and drug discovery programs.

References

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  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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  • PubMed. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][6][16]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Retrieved from [Link]

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  • PubMed. (2006). Structure-activity Relationships in Nitrothiophenes. Retrieved from [Link]

  • PubMed. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Retrieved from [Link]

  • Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol? Retrieved from [Link]

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  • Filo. (2024, December 12). H. than Phenol CH No 2 & Explain why nitrophenol is more acidic off. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Human Metabolome Database. (2005, November 16). Showing metabocard for 4-Nitrophenol (HMDB0001232). Retrieved from [Link]

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  • PubMed. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of 3-Nitro-5-(trifluoromethyl)phenol Analysis: Ensuring Accuracy and Reproducibility in Pharmaceutical and Environmental Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of chemical compounds is paramount. 3-Nitro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various active pharmaceutical ingredients and a potential environmental contaminant, demands robust analytical methodologies to ensure product quality and environmental safety. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, designed for researchers, scientists, and drug development professionals. By fostering a deeper understanding of methodological nuances and inter-laboratory variability, this guide aims to enhance the reliability and consistency of analytical data across different laboratories.

The selection of an appropriate analytical technique is critical and often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds like this compound, offering high resolution, sensitivity, and reproducibility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) presents another powerful tool, particularly for complex matrices, though it may necessitate a derivatization step to improve the volatility and chromatographic behavior of the polar phenol group.[2][3]

This guide will focus on establishing a robust inter-laboratory comparison protocol using a validated HPLC-UV method, chosen for its accessibility and widespread use in quality control laboratories.

The Imperative of Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of a laboratory's quality assurance program. It serves to independently verify the analytical competence of a laboratory by comparing its results for the same sample with those of other participating laboratories.[4] This process is crucial for identifying systematic errors, evaluating method performance, and ensuring that data generated by different laboratories are comparable and reliable. The insights gained from such studies are invaluable for method validation, harmonization, and ultimately, for making informed decisions in drug development and environmental risk assessment.

Designing a Rigorous Inter--Laboratory Study

A successful inter-laboratory comparison hinges on a well-designed protocol that minimizes extraneous variables and allows for a clear assessment of analytical performance. The following workflow outlines the key stages of the proposed study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Selection of Coordinating Laboratory B Preparation & Homogenization of Test Material A->B C Characterization of Test Material B->C D Packaging & Distribution of Samples C->D E Sample Receipt & Storage by Participating Labs D->E F Execution of Standardized Analytical Protocol E->F G Data Acquisition & Initial Processing F->G H Submission of Results to Coordinating Lab G->H I Statistical Analysis of Data (e.g., z-scores) H->I J Issuance of Performance Report I->J K Corrective Actions by Participating Labs (if needed) J->K

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Experimental Protocol: HPLC-UV Analysis

The following detailed protocol for the HPLC-UV analysis of this compound is provided to all participating laboratories to ensure methodological consistency.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.[1]

    • Solvent B: Acetonitrile.[1]

  • Chemicals and Reagents:

    • This compound (analytical standard, ≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. Sample Preparation:

  • The inter-laboratory comparison samples are provided as a solution in acetonitrile.

  • Dilute the provided sample with the mobile phase to an expected concentration within the calibration range. A dilution factor will be recommended by the coordinating laboratory.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by running a UV scan of the standard; a wavelength of approximately 270-280 nm is anticipated based on the phenoxy chromophore.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

5. Data Analysis and Reporting:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the calibration curve should be confirmed (r² > 0.999).[2]

  • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculate the concentration in the original, undiluted sample and report the final result in µg/mL, along with the standard deviation of three replicate injections.

Comparative Data Analysis and Performance Evaluation

The coordinating laboratory will collect the results from all participating laboratories and perform a statistical analysis to assess inter-laboratory performance.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)
Lab 01255.82.1
Lab 02248.21.8
Lab 03261.53.5
Lab 04239.92.9
Lab 05251.31.5
Lab 06275.44.2
Lab 07249.72.3
Lab 08253.11.9
Result identified as a potential outlier.

Performance is often evaluated using a z-score, which indicates how many standard deviations a laboratory's result is from the consensus value. A z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (often the robust mean of all participant results).

  • σ is the target standard deviation for proficiency assessment.

Generally, a z-score between -2 and 2 is considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside of this range is unsatisfactory.

Table 2: Performance Evaluation using Z-Scores (Assigned Value = 251.5 µg/mL, Target SD = 5.0 µg/mL)

Laboratory IDReported Concentration (µg/mL)Z-ScorePerformance
Lab 01255.80.86Satisfactory
Lab 02248.2-0.66Satisfactory
Lab 03261.52.00Satisfactory
Lab 04239.9-2.32Questionable
Lab 05251.3-0.04Satisfactory
Lab 06275.44.78Unsatisfactory
Lab 07249.7-0.36Satisfactory
Lab 08253.10.32Satisfactory

Discussion of Potential Sources of Variability

Discrepancies in inter-laboratory results can arise from several factors, even with a standardized protocol. These may include:

  • Standard Preparation: Minor errors in the preparation of stock and working standards can lead to significant deviations.

  • Instrumentation: Differences in HPLC system configuration, detector sensitivity, and column performance can contribute to variability.

  • Integration Parameters: Inconsistent peak integration can be a major source of error.

  • Analyst Technique: Variations in analyst experience and technique can introduce subtle biases.

Laboratories with questionable or unsatisfactory performance should conduct a thorough root cause analysis to identify and rectify the sources of error.

Conclusion and Future Directions

This guide provides a foundational framework for establishing an inter-laboratory comparison program for the analysis of this compound. By adhering to a standardized protocol and objectively evaluating performance, participating laboratories can gain valuable insights into their analytical capabilities and contribute to the overall improvement of data quality within the scientific community.

Future studies could expand upon this framework by:

  • Including different analytical techniques, such as LC-MS/MS, for a more comprehensive comparison.

  • Analyzing samples in more complex matrices, such as wastewater or biological fluids, to assess method robustness.

  • Organizing regular proficiency testing rounds to monitor long-term performance and ensure ongoing analytical excellence.

By embracing a culture of continuous improvement and collaborative validation, the scientific community can enhance the reliability of analytical data for critical compounds like this compound, ultimately supporting safer pharmaceuticals and a cleaner environment.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 3-Nitro-5-(trifluoromethyl)phenol is a key building block that embodies this principle, offering a versatile scaffold for the synthesis of a diverse array of complex derivatives. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, grounded in experimental data and practical insights to aid researchers in making informed decisions for their synthetic campaigns.

Part 1: The Principal Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthesis of this compound involves a two-step sequence: the initial preparation of the precursor, 3-(trifluoromethyl)phenol, followed by its regioselective nitration.

Route 1: Synthesis of the Precursor, 3-(Trifluoromethyl)phenol, via Diazotization

The industrial and laboratory benchmark for the synthesis of 3-(trifluoromethyl)phenol is the diazotization of 3-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt. This method is favored for its high yield and the relatively low cost of the starting materials.

Reaction Scheme:

Experimental Protocol:

  • Diazotization: A solution of 3-(trifluoromethyl)aniline (1.0 mol) is prepared in aqueous sulfuric acid (e.g., 25% w/w) and cooled to a temperature between 0 and 5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 mol) in water is added dropwise to the aniline solution. The temperature must be strictly maintained below 5°C to prevent the premature decomposition of the diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

  • Hydrolysis: The resulting solution of 3-(trifluoromethyl)benzenediazonium sulfate is then added portion-wise to a boiling aqueous solution of sulfuric acid. This step facilitates the hydrolysis of the diazonium salt to the corresponding phenol.

  • Isolation and Purification: The 3-(trifluoromethyl)phenol product is commonly isolated from the reaction mixture by steam distillation. The distillate is collected, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and further purified by fractional distillation under reduced pressure. This method can achieve yields exceeding 90%.

Causality Behind Experimental Choices:

  • The use of low temperatures during diazotization is critical to ensure the stability of the diazonium salt, which is prone to explosive decomposition at higher temperatures.

  • The hydrolysis at elevated temperatures in an acidic medium efficiently converts the diazonium salt to the phenol, with the evolution of nitrogen gas driving the reaction to completion.

  • Steam distillation is an effective purification technique for volatile, water-immiscible compounds like 3-(trifluoromethyl)phenol, allowing for its separation from non-volatile impurities and the acidic reaction medium.

Workflow for Route 1:

Route 1 Workflow start Start: 3-(Trifluoromethyl)aniline diazotization Diazotization NaNO2, H2SO4, 0-5°C start->diazotization hydrolysis Hydrolysis Boiling H2SO4(aq) diazotization->hydrolysis isolation Isolation Steam Distillation hydrolysis->isolation purification Purification Fractional Distillation isolation->purification end_product Product: 3-(Trifluoromethyl)phenol purification->end_product

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenol.

Route 2: Electrophilic Nitration of 3-(Trifluoromethyl)phenol

With the precursor in hand, the subsequent step is the introduction of a nitro group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction. The directing effects of the substituents on the ring are paramount in determining the regioselectivity of this reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director.[1] The nitration of 3-(trifluoromethyl)phenol is therefore expected to yield a mixture of isomers, with the desired this compound being one of the major products.

Reaction Scheme:

Experimental Protocol (Proposed):

  • Reaction Setup: 3-(Trifluoromethyl)phenol (1.0 mol) is dissolved in a suitable solvent, such as concentrated sulfuric acid, and the solution is cooled to 0-5°C in an ice bath.

  • Nitration: A nitrating mixture, typically a solution of concentrated nitric acid in concentrated sulfuric acid, is added dropwise to the cooled phenol solution with vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and the formation of byproducts.

  • Reaction Quench and Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete reaction. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product mixture.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and dried. The separation of the desired this compound from its isomers is the most challenging aspect of this synthesis and typically requires chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • The use of a strong acid medium, such as concentrated sulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low-temperature control is essential to manage the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts, including those from oxidation of the phenol.

  • The separation of isomers is a critical step due to the similar physical properties of the various nitrated products. The choice of chromatographic conditions (stationary phase, mobile phase) is crucial for achieving high purity of the target compound.

Workflow for Route 2:

Route 2 Workflow start Start: 3-(Trifluoromethyl)phenol nitration Nitration HNO3, H2SO4, 0-5°C start->nitration quench Quenching Ice Water nitration->quench isolation Isolation Filtration quench->isolation separation Isomer Separation Chromatography isolation->separation end_product Product: This compound separation->end_product

Caption: Workflow for the synthesis of this compound.

Part 2: Alternative Synthetic Approaches

While the two-step sequence described above is the most direct and practical approach, other synthetic strategies can be envisaged, although they may be more complex or less efficient.

Route 3: Synthesis from a Pre-functionalized Aniline

An alternative route could involve the synthesis of 3-amino-5-nitrobenzotrifluoride, followed by its conversion to the target phenol via a diazotization-hydrolysis sequence. This approach circumvents the issue of isomer separation during the nitration step but requires a more complex starting material.

Reaction Scheme (Hypothetical):

This route's viability is contingent on the availability and cost of 3-amino-5-nitrobenzotrifluoride. While feasible, the synthesis of this specific starting material may involve multiple steps, potentially lowering the overall efficiency of the process compared to the direct nitration of 3-(trifluoromethyl)phenol.

Part 3: Comparative Analysis of Synthesis Routes

Parameter Route 1 (Precursor Synthesis) Route 2 (Nitration) Route 3 (Alternative)
Starting Material 3-(Trifluoromethyl)aniline3-(Trifluoromethyl)phenol3-Amino-5-nitrobenzotrifluoride
Key Transformation Diazotization-HydrolysisElectrophilic NitrationDiazotization-Hydrolysis
Number of Steps 11 (after precursor synthesis)1 (from a complex precursor)
Reported Yield >90%Variable, depends on isomer separationPotentially high for the final step
Key Challenge Handling of diazonium saltsSeparation of isomersSynthesis of the starting material
Scalability High, industrially establishedModerate, limited by chromatographyDependent on precursor availability
Cost-Effectiveness Generally highModerate, purification costsLikely lower due to precursor cost

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the well-established diazotization of 3-(trifluoromethyl)aniline to produce 3-(trifluoromethyl)phenol, followed by the direct electrophilic nitration of this precursor. While the nitration step necessitates a robust purification strategy to isolate the desired isomer, this approach offers a convergent and practical route for both laboratory-scale and larger-scale production. The choice of a specific synthetic route will ultimately be guided by the researcher's access to starting materials, the required scale of the synthesis, and the available purification capabilities. This guide provides the foundational knowledge and practical considerations necessary to navigate these decisions effectively.

References

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. (U.S. Patent No. 3,251,899).
  • PrepChem. (n.d.). Synthesis of 3-nitrobenzotrifluoride. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 349-57-5. Retrieved from [Link]

  • Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (European Patent No. EP0019388A1).
  • Google Patents. (1980). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (European Patent No. EP0004447A2).
  • Google Patents. (2006). Production tech, of 3,4,5 trifluorophenol. (Chinese Patent No. CN1861554A).
  • Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds. (European Patent No. EP0155441A1).

Sources

A Comparative Guide to Purity Assessment of 3-Nitro-5-(trifluoromethyl)phenol: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like 3-Nitro-5-(trifluoromethyl)phenol, an important building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this specific analyte. As a senior application scientist, my aim is to delve into the causality behind experimental choices and present a self-validating framework for each technique.

The Central Role of Purity in Pharmaceutical Development

The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate directly impacts the safety and efficacy of the final drug product. Impurities, even in trace amounts, can exhibit their own pharmacological or toxicological effects. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[1] Therefore, the choice of an analytical technique for purity assessment is a critical decision in the development workflow.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, offering a direct and absolute method of quantification.[2][3][4] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei generating that signal.[2][5][6] This fundamental principle establishes qNMR as a primary ratio method, often eliminating the need for compound-specific calibration standards.[2][7][8]

The Power of Two Nuclei: ¹H and ¹⁹F qNMR

For this compound, both proton (¹H) and fluorine (¹⁹F) qNMR are highly applicable.

  • ¹H qNMR: The aromatic protons on the phenol ring provide distinct signals that can be used for quantification. ¹H NMR is highly sensitive due to the 99.99% natural abundance and high gyromagnetic ratio of the proton nucleus.[5]

  • ¹⁹F qNMR: The trifluoromethyl (-CF₃) group offers a unique and powerful handle for quantification. The ¹⁹F nucleus has a 100% natural abundance and a high receptivity. A significant advantage of ¹⁹F qNMR is the large chemical shift range and often simpler spectra with less interference from impurities, which might be a challenge in the more crowded ¹H spectrum.[9][10]

Experimental Protocol: ¹H and ¹⁹F qNMR for this compound Purity

This protocol outlines a self-validating system for the purity determination of this compound using an internal standard.

1. Selection of Internal Standard and Solvent:

  • Causality: The internal standard must be of high, certified purity, chemically inert towards the analyte, and possess signals that do not overlap with the analyte or solvent signals.[11] The solvent must completely dissolve both the analyte and the internal standard.[5]

  • For ¹H qNMR: Maleic acid or 1,4-Dinitrobenzene are suitable internal standards. Their aromatic and olefinic protons resonate in regions that are typically clear of the analyte's signals.

  • For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent choice, as it is a certified reference material for both ¹H and ¹⁹F qNMR.[10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its high boiling point and ability to dissolve a wide range of organic compounds, including phenols.[12]

2. Sample Preparation:

  • Causality: Accurate weighing is critical as it directly influences the final purity calculation.[11] A precise mass ratio between the analyte and the internal standard is required.

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial using a calibrated microbalance (to 0.01 mg accuracy).[13]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Causality: Key acquisition parameters must be optimized to ensure accurate and reproducible quantification. A sufficiently long relaxation delay (d1) is crucial for complete spin-lattice relaxation (T₁), ensuring the signal intensity is directly proportional to the number of nuclei.[5][9] A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[11]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

  • Parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is preferred.[14]

    • Relaxation Delay (d1): Set to at least 5-7 times the longest T₁ of both the analyte and internal standard signals.[5] T₁ values should be experimentally determined using an inversion-recovery experiment.[9][11]

    • Pulse Angle: 90°

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest to keep integration errors below 1%.[15]

    • Acquisition Time (aq): Ensure the free induction decay (FID) has fully decayed to avoid truncation.[5]

4. Data Processing and Purity Calculation:

  • Causality: Careful and consistent data processing is essential for accurate integration. Manual phase and baseline correction are often preferred over automated routines to minimize errors.[11][15]

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.[15]

  • Manually perform phase and baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons/fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize NMR Parameters (d1, pw, ns) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for qNMR Purity Assessment of this compound.

Chromatographic Techniques: The Industry Workhorses

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for purity assessment in the pharmaceutical industry.[16] They rely on the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound.[17][18]

Experimental Protocol: HPLC-UV for this compound Purity

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.[17]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating aromatic compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[19]

  • Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard for each impurity is required.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is suitable for volatile and thermally stable compounds.[20][21] While phenols can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability.[22][23]

Experimental Protocol: GC-FID for this compound Purity

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID), a capillary column (e.g., DB-5 or equivalent), and a data acquisition system.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Detector Temperature: 300 °C

  • Purity Calculation: Similar to HPLC, purity is often determined by area percent. The FID has a wide linear range and its response is proportional to the number of carbon atoms, which can simplify quantification if impurities are structurally similar.[24]

Workflow for Chromatographic Purity Assessment

HPLC_GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Analysis cluster_proc Data Analysis & Calculation prep_sample Prepare Sample Solution inject Inject into HPLC/GC System prep_sample->inject prep_std Prepare Calibration Standards calibrate Generate Calibration Curve prep_std->calibrate separate Separation on Column inject->separate detect Detection (UV/FID) separate->detect integrate Integrate Peaks detect->integrate integrate->calibrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate calibrate->calculate report report calculate->report Final Purity Report

Caption: General workflow for purity assessment using HPLC or GC.

Head-to-Head Comparison: qNMR vs. Chromatography

The choice of analytical technique depends on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the nature of the impurities.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Absolute quantification based on signal intensity vs. number of nuclei.[2]Separation based on partitioning; quantification relative to a standard.[17]Separation based on volatility and partitioning; quantification relative to a standard.[20]
Reference Standard Requires a certified internal standard of a different compound.[7][8]Requires a certified reference standard of the analyte and each impurity for accurate quantification.[3]Requires a certified reference standard of the analyte and each impurity for accurate quantification.
Accuracy & Precision High accuracy (typically <1% RSD) and precision.[2][25]High accuracy and precision with proper calibration.[26]High accuracy and precision with proper calibration.
Selectivity Excellent, especially with high-field magnets and ¹⁹F NMR for fluorinated compounds.[9]Good, but can be limited by co-eluting impurities. Peak purity analysis is recommended.[27]Excellent for volatile compounds, but can be affected by co-elution.
Sample Throughput Moderate; can be automated.High; well-suited for routine analysis.High; well-suited for routine analysis.
Method Development Relatively straightforward once T₁ relaxation times are known.Can be time-consuming to optimize mobile phase, gradient, and column.Can require optimization of temperature program and column type.
Solvent Consumption Low (typically <1 mL per sample).[28]High.Low.
"NMR Silent" Impurities Cannot detect impurities lacking the observed nucleus (e.g., inorganic salts).Can detect any impurity that absorbs at the monitored wavelength.Can detect any impurity that ionizes in the flame.
Logical Decision Framework for Method Selection

Decision_Framework start Need for Purity Assessment of This compound is_primary_std_needed Primary Method/ Absolute Quantification Needed? start->is_primary_std_needed qnmr Use qNMR (¹H or ¹⁹F) hplc Use HPLC-UV gc Use GC-FID is_primary_std_needed->qnmr Yes analyte_std_available Analyte-Specific Reference Standard Available? is_primary_std_needed->analyte_std_available No analyte_std_available->hplc No (Use Area %) is_volatile Is the Analyte Thermally Stable & Volatile? analyte_std_available->is_volatile Yes is_volatile->hplc No is_volatile->gc Yes

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitrophenol Determination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Accurate Nitrophenol Quantification

Nitrophenols are a class of organic compounds that command significant attention across various scientific disciplines, from environmental monitoring to pharmaceutical sciences. Their prevalence as industrial intermediates, pesticides, and degradation products, coupled with their recognized toxicity, necessitates precise and reliable quantification.[1] For researchers and drug development professionals, the accurate determination of nitrophenols is paramount for ensuring product safety, environmental compliance, and the integrity of toxicological studies.

The choice of an analytical method for nitrophenol determination is a critical decision, influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the specific nitrophenol isomers of interest. This guide provides an in-depth, objective comparison of the most commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Furthermore, we will explore the emerging field of electrochemical sensors as a rapid and sensitive alternative.

This document is structured to provide not just a side-by-side comparison of performance metrics, but also a deep dive into the causality behind experimental choices and the practical nuances of method validation. By understanding the strengths and limitations of each technique, you will be empowered to select and validate the most appropriate method for your specific application, ensuring data of the highest quality and integrity.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a balance of performance, cost, and throughput. The following sections provide a detailed comparison of the primary techniques for nitrophenol determination, supported by experimental data from peer-reviewed literature.

Data Presentation: A Head-to-Head Comparison

The table below summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of nitrophenols. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nitrophenol isomer being analyzed.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.Measurement of light absorbance by nitrophenols in solution.
Sample Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.[2]Requires volatile or semi-volatile analytes; derivatization is often necessary for nitrophenols.[3]Not applicable.
Derivatization Not typically required.Often mandatory to improve volatility and thermal stability (e.g., silylation, methylation).[3][4][5]Not required.
Limit of Detection (LOD) 0.02 - 0.15 ng/mL (in water)[3]0.1 - 0.2 µg/kg (in soil)[6]~0.1 µM
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL (in water)[3]Typically 3-5 times the LOD.0.07% (for 4-amino-3-nitrophenol)[7]
**Linearity (R²) **> 0.999[8][7][9]> 0.998[10]> 0.999[11]
Precision (%RSD) < 15% (intra- & inter-day)[9]< 10.7% (intra- & inter-assay)[10]< 2.0%[12]
Accuracy (% Recovery) 90 - 112%[9]61.7 - 90.8% (in soil)[6]Typically within 98-102%
Selectivity/Specificity Good to excellent, especially for isomer separation with appropriate column and mobile phase.[13]Excellent, with mass spectral data providing high confidence in identification.Prone to spectral interferences from other UV-absorbing compounds.[1][14]
Throughput Moderate; typical run times are 5-20 minutes per sample.Lower; sample preparation (derivatization) can be time-consuming.High; rapid analysis once the calibration curve is established.
Cost (Instrument & Consumables) ModerateHighLow

Deep Dive into Methodologies and Their Rationale

A thorough understanding of the experimental protocols is essential for successful implementation and troubleshooting. This section provides detailed, step-by-step methodologies for each technique, explaining the "why" behind the "how."

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of nitrophenols due to its versatility and ability to handle non-volatile compounds without derivatization.

Expertise & Experience: The choice of stationary phase is critical for the successful separation of nitrophenol isomers. While C18 columns are widely used and separate based on hydrophobicity, phenyl-based columns can offer enhanced resolution due to π-π interactions with the aromatic rings of the nitrophenols.[13] The mobile phase composition, particularly the pH and organic modifier concentration, must be optimized to achieve baseline separation. For trace analysis in complex matrices like water, a solid-phase extraction (SPE) step is often necessary for sample cleanup and pre-concentration.[9]

Experimental Protocol: Isocratic HPLC-UV for Nitrophenol Isomers in Water [9]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Chromolith RP-18e column (150 mm x 4.6 mm I.D.).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: Maximum absorbance wavelength for the specific nitrophenol isomer(s) of interest.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of each nitrophenol isomer in the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Preparation (Water Samples):

      • Condition a polymeric SPE cartridge with methanol followed by deionized water.

      • Load the water sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the nitrophenols with a suitable organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluent and reconstitute the residue in the mobile phase.

  • Validation Parameters to Assess:

    • Specificity: Analyze blank and spiked samples to ensure no interference at the retention times of the analytes.

    • Linearity: Construct a calibration curve from at least five concentrations and determine the coefficient of determination (R²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow for HPLC Method Development and Validation

HPLC_Workflow A Method Development Objective: Separate Nitrophenol Isomers B Method Optimization - Column Selection (e.g., C18, Phenyl) - Mobile Phase Composition - Flow Rate, Temperature A->B C System Suitability Test (Resolution, Tailing Factor, Repeatability) B->C D Method Validation (ICH Guidelines) C->D SST Passed E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Final Method Documentation & SOP E->K F->K G->K H->K I->K J->K L Validated Method for Routine Analysis K->L

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is a critical step to enhance their volatility and thermal stability.

Expertise & Experience: The choice of derivatizing agent is crucial. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common, converting the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether.[5] The derivatization reaction conditions (temperature and time) must be optimized for complete conversion without degradation. Splitless injection is often employed for trace analysis to maximize the transfer of analytes to the column. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3]

Experimental Protocol: GC-MS Analysis of Nitrophenols with Silylation [2][15]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Data acquisition and processing software.

  • GC-MS Conditions:

    • Carrier Gas: Helium.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Optimized for the separation of the derivatized nitrophenols.

    • Mass Spectrometer: Operated in either full scan mode (for identification) or SIM mode (for quantification).

  • Sample Preparation and Derivatization:

    • Extraction: Extract nitrophenols from the sample matrix using a suitable solvent (e.g., dichloromethane/n-hexane for soil samples).[6]

    • Drying: Ensure the extract is anhydrous, as silylating reagents are moisture-sensitive.

    • Derivatization:

      • To the dried extract, add a silylating reagent such as BSTFA with 1% Trimethylchlorosilane (TMCS).[2]

      • Heat the mixture (e.g., at 70°C for 1 hour) to facilitate the reaction.[15]

  • Validation Parameters to Assess:

    • Similar to HPLC, validation includes assessment of linearity, precision, accuracy, LOD, and LOQ.

Logical Relationship in GC-MS Analysis of Nitrophenols

GCMS_Logic A Sample Containing Non-Volatile Nitrophenols B Extraction A->B C Derivatization (e.g., Silylation) B->C D Volatile Nitrophenol Derivatives C->D E GC Separation D->E F MS Detection (Identification & Quantification) E->F

Caption: Logical flow for GC-MS analysis of nitrophenols.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of nitrophenols. However, its major limitation is the lack of specificity.

Expertise & Experience: This method is most suitable for simple matrices where interfering substances are minimal. The pH of the solution can significantly affect the absorbance spectrum of nitrophenols, so it must be carefully controlled. For mixtures of nitrophenol isomers, which have overlapping spectra, chemometric techniques like partial least squares (PLS) regression or derivative spectrophotometry are necessary for simultaneous determination.[12][14]

Experimental Protocol: Simultaneous Determination of Nitrophenol Isomers [14]

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions containing varying concentrations of the nitrophenol isomers.

    • Spectral Acquisition: Measure the absorbance of each standard solution over a defined wavelength range (e.g., 300-520 nm).

    • Calibration Model: Use a multivariate calibration method, such as PLS, to build a model that correlates the spectral data with the concentrations of the isomers.

    • Sample Analysis: Measure the absorbance spectrum of the unknown sample and use the calibration model to predict the concentrations of the nitrophenol isomers.

  • Validation Parameters to Assess:

    • Linearity: Established from the calibration model.

    • LOD & LOQ: Can be estimated from the calibration model's parameters.

    • Accuracy: Assessed by analyzing synthetic mixtures with known concentrations.

Decision Tree for Method Selection

Method_Selection A Need for Isomer Separation? B High Sensitivity & Specificity Required? A->B Yes C Simple Matrix & Rapid Screening? A->C No HPLC HPLC-UV B->HPLC No GCMS GC-MS B->GCMS Yes UVVis UV-Vis Spectrophotometry C->UVVis Yes

Caption: Decision tree for selecting an analytical method.

Emerging Alternative: Electrochemical Sensors

Electrochemical sensors are gaining traction as a rapid, sensitive, and portable alternative for nitrophenol determination.[16][17] These sensors typically rely on the electrochemical oxidation or reduction of the nitro group on a modified electrode surface.

Principle: The potential is scanned, and the resulting current, which is proportional to the nitrophenol concentration, is measured. Techniques like differential pulse voltammetry (DPV) are commonly used to enhance sensitivity.[3]

Performance: Electrochemical sensors can achieve very low detection limits, sometimes in the nanomolar range.[18] However, their selectivity can be a challenge in complex matrices, and they may be susceptible to fouling.

Protocol Outline:

  • Fabricate or procure a modified electrode (e.g., glassy carbon electrode modified with nanomaterials).

  • Prepare a supporting electrolyte solution.

  • Deoxygenate the solution.

  • Add the sample containing the nitrophenol.

  • Scan the potential using a technique like DPV and record the current response.

  • Quantify the nitrophenol concentration using a calibration curve.

Conclusion and Recommendations

The cross-validation of analytical methods for nitrophenol determination reveals that there is no single "best" method. The optimal choice is contingent upon the specific analytical challenge at hand.

  • HPLC-UV stands out as a robust and versatile method, particularly for the simultaneous determination of nitrophenol isomers without the need for derivatization. It represents a good balance of performance, cost, and throughput for many applications in pharmaceutical and environmental analysis.

  • GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for trace-level analysis in complex matrices and for confirmatory analysis. However, the requirement for derivatization adds a layer of complexity and time to the workflow.

  • UV-Vis Spectrophotometry is a valuable tool for rapid screening and for applications where cost is a major constraint and the sample matrix is relatively simple. When coupled with chemometric techniques, it can be a powerful method for the analysis of mixtures.

  • Electrochemical Sensors present an exciting frontier, offering the potential for rapid, on-site analysis with high sensitivity. Further development is needed to improve their robustness and selectivity for routine use in complex samples.

References

  • Niazi, A., Ghasemi, J., & Fadaeian, H. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Journal of Hazardous Materials, 146(1-2), 421–427. [Link]

  • Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' Journal of Analytical Chemistry, 343(4), 304–307. [Link]

  • Moreno, M. J., & Cámara, C. (1995). Simultaneous determination of o- and p-nitrophenol by first derivative spectrophotometry. Analytica Chimica Acta, 304(2), 221–226. [Link]

  • Pivetta, F. R., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Truman State University. (n.d.). Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol. Truman ChemLab. [Link]

  • Cecilia, J. A., et al. (2001). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Chromatography A, 918(1), 147–156. [Link]

  • Lee, H. B., & Weng, L. D. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bull. Korean Chem. Soc., 14(5), 553-557. [Link]

  • Bagheban-Shahri, F., Niazi, A., & Akrami, A. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks, 2(4), 21-28. [Link]

  • Journal of Chemical Health Risks. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

  • Kolb, M., et al. (2015). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Yulianti, A., & Riyanto, S. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 1-8. [Link]

  • Li, Y., et al. (2019). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 38(4), 441-447. [Link]

  • Kumar, S., & Kumar, A. (2020). Electrochemical Sensor for Detection of p‐Nitrophenol Based on Nickel Oxide Nanoparticles/α‐Cyclodextrin Functionalized Reduced Graphene Oxide. ChemistrySelect, 5(40), 12485-12493. [Link]

  • Nejati, K., et al. (2014). Determination of 2-Nitrophenol by Electrochemical Synthesized Mg/Fe Layered Double Hydroxide Sensor. International Journal of Electrochemical Science, 9, 4078-4090. [Link]

  • Pandikumar, A., et al. (2014). Electrochemical sensor for the sensitive detection of o-nitrophenol using graphene oxide-poly(ethyleneimine) dendrimer-modified glassy carbon electrode. RSC Advances, 4(84), 44744-44751. [Link]

  • Senthilkumar, S., et al. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Nanoarchitectonics, 2(2), 59-71. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • ProPharma. (2025). Analytical Method Development and Validation in Pharmaceuticals. ProPharma. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • Sharma, G., & Singh, S. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Education and Research, 4(2), 59-65. [Link]

  • Yulianti, A., & Riyanto, S. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 1-8. [Link]

  • Sanchez-Lafuente, C., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(33), 28796–28816. [Link]

  • Soni, D., et al. (2016). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 128, 22-29. [Link]

  • Sanchez-Lafuente, C., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(33), 28796–28816. [Link]

  • Chalanyova, M., et al. (1995). Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). Office of Scientific and Technical Information. [Link]

  • Xia, H., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 6682722. [Link]

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A Comparative Guide to the Stability of 3-TFMP and its 2- and 4-Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a drug candidate is paramount to its success. The introduction of a trifluoromethyl (CF₃) group is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] However, the positional isomerism of this powerful electron-withdrawing group on an aromatic ring can have profound and differential impacts on the molecule's overall stability. This guide provides an in-depth comparison of the anticipated chemical and metabolic stability of 3-(trifluoromethyl)phencyclidine (3-TFMP) relative to its 2- and 4-isomers, supported by established chemical principles and outlining relevant experimental validation protocols.

The Decisive Role of the Trifluoromethyl Group in Drug Stability

The trifluoromethyl group is often considered a "metabolic blocker" in drug design.[1] Its stability stems from the exceptional strength of the carbon-fluorine bond, which has a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen bond (around 414.2 kJ/mol).[1] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[1][2]

Beyond its own robustness, the CF₃ group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring to which it is attached.[3][4] This electronic influence deactivates the ring, making it less susceptible to electrophilic attack and oxidative metabolism.[5][6] The position of the CF₃ group—ortho, meta, or para—determines the extent and nature of this deactivation, thereby influencing the overall stability of the isomeric compounds.

Theoretical Framework: Positional Isomerism and Aromatic Ring Stability

The phencyclidine (PCP) core is susceptible to metabolism at several sites, including hydroxylation of the aromatic and alicyclic rings.[7] The introduction of a CF₃ group on the phenyl ring is intended to hinder aromatic hydroxylation. The efficacy of this metabolic blockade is dependent on the isomer.

  • 2-TFMP (ortho-isomer): The CF₃ group is in close proximity to the point of attachment of the cyclohexane ring. While it exerts a strong deactivating inductive effect, steric hindrance may play a significant role in its interaction with metabolizing enzymes.

  • 3-TFMP (meta-isomer): The electron-withdrawing effect of the CF₃ group is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient. In electrophilic aromatic substitution reactions, electron-withdrawing groups are known to be meta-directing, which means the meta position is the least deactivated.[5][8][9] This suggests that the aromatic ring of 3-TFMP would be the most resistant to oxidative metabolism compared to its isomers.

  • 4-TFMP (para-isomer): The CF₃ group at the para position strongly deactivates the ring, particularly at the ortho positions. However, the para position itself is a common site for metabolic hydroxylation in many drug molecules.[6]

Based on these electronic effects, a clear hypothesis for the relative metabolic stability of the TFMP isomers can be formulated:

3-TFMP > 4-TFMP > 2-TFMP

This prediction is supported by studies on analogous trifluoromethylphenols (TFMPs), where 3-TFMP was found to be resistant to hydrolysis, unlike the 2- and 4-isomers.

Experimental Validation of Stability

To empirically determine the stability of these isomers, standardized in vitro assays are essential. The following protocols provide a framework for a comprehensive stability assessment.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate of disappearance of 2-TFMP, 3-TFMP, and 4-TFMP upon incubation with human liver microsomes.

Experimental Protocol:

  • Preparation of Reagents:

    • Test compounds (2-TFMP, 3-TFMP, 4-TFMP) and a positive control (e.g., a known rapidly metabolized compound) are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

    • Human liver microsomes are thawed on ice.

    • A NADPH regenerating system is prepared to ensure sustained enzyme activity.

  • Incubation:

    • The test compounds and controls are incubated with liver microsomes in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The metabolic reaction in each aliquot is stopped (quenched) by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated.

    • The natural logarithm of the percentage of remaining parent drug is plotted against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is also determined from these values.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compounds Prepare Test Compounds (2, 3, 4-TFMP) & Control Stocks incubate Incubate Compounds with Microsomes at 37°C prep_compounds->incubate prep_microsomes Thaw Liver Microsomes prep_microsomes->incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction incubate->start_reaction time_points Take Aliquots at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile & IS time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_remaining Calculate % Parent Compound Remaining analyze->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_metrics Determine Half-Life (t½) & Intrinsic Clearance (CLint) plot_data->calc_metrics

Caption: Workflow for an in vitro metabolic stability assay.

Chemical Stability Testing (Forced Degradation)

Forced degradation studies are conducted to understand the intrinsic chemical stability of a drug substance and to identify potential degradation products.[10][11][12]

Objective: To assess the stability of 2-TFMP, 3-TFMP, and 4-TFMP under various stress conditions.

Experimental Protocol:

  • Stress Conditions:

    • Acidic Hydrolysis: The compounds are dissolved in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heated.

    • Basic Hydrolysis: The compounds are dissolved in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heated.

    • Oxidative Degradation: The compounds are exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Photostability: The compounds (in solution and as a solid) are exposed to a light source according to ICH Q1B guidelines.

    • Thermal Stress: The solid compounds are heated in an oven.

  • Sample Analysis:

    • At specified time points, samples are withdrawn, neutralized if necessary, and diluted.

    • The samples are analyzed by a stability-indicating HPLC method with a UV or mass spectrometric detector to separate the parent compound from any degradation products.

  • Data Evaluation:

    • The percentage of degradation is calculated for each stress condition.

    • The degradation profile and major degradation products are identified.

Comparative Stability Analysis

Based on the theoretical framework and data from related compounds, the following is the expected comparative stability of the TFMP isomers.

Table 1: Predicted Relative Metabolic Stability of TFMP Isomers

IsomerPredicted Metabolic Stability RankingRationale
3-TFMP 1 (Most Stable)The meta-position of the electron-withdrawing CF₃ group provides the most effective deactivation of the aromatic ring towards oxidative metabolism.
4-TFMP 2 (Intermediate Stability)The para-position offers significant deactivation, but this position can still be a site of metabolic attack.
2-TFMP 3 (Least Stable)While inductively deactivating, potential steric effects and the proximity to the rest of the molecule might lead to less favorable interactions with metabolizing enzymes or alternative metabolic pathways.

Table 2: Predicted Relative Chemical Stability of TFMP Isomers under Forced Degradation

Stress ConditionPredicted Stability RankingRationale
Acidic Hydrolysis 3-TFMP > 4-TFMP ≈ 2-TFMPThe electron-withdrawing nature of the CF₃ group generally stabilizes the aromatic ring against electrophilic attack. The meta-isomer is expected to be the most stable.
Basic Hydrolysis 3-TFMP > 4-TFMP > 2-TFMPThe CF₃ group can be susceptible to hydrolysis under strong basic conditions. The electron density at the carbon attached to the CF₃ group will influence this, with the meta-isomer predicted to be the most resistant.
Oxidative Degradation 3-TFMP > 4-TFMP > 2-TFMPSimilar to metabolic stability, the meta-isomer is expected to be the most resistant to chemical oxidation due to the deactivation of the aromatic ring.
Photostability Similar for all isomersPhotodegradation is more dependent on the overall molecular structure and absorption of UV light, and significant differences between the isomers may not be as pronounced as in chemical and metabolic degradation.

Visualizing the Structure-Stability Relationship

Caption: Structures of TFMP isomers and a general metabolic pathway of phencyclidine.

Conclusion and Implications for Drug Development

The positional isomerism of the trifluoromethyl group on the phenyl ring of phencyclidine is predicted to have a significant impact on the compound's stability. Based on established principles of electronic effects, the meta-substituted isomer, 3-TFMP, is anticipated to exhibit the highest metabolic and chemical stability. This enhanced stability is a direct consequence of the optimal deactivation of the aromatic ring to oxidative and hydrolytic degradation.

For drug development professionals, these findings underscore the importance of considering positional isomerism early in the design and optimization of drug candidates. While all three isomers benefit from the presence of the CF₃ group, the selection of the 3-isomer could lead to a more robust drug candidate with a more favorable pharmacokinetic profile, potentially requiring lower doses and having a longer half-life. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these theoretical predictions, ensuring that the most stable and promising candidates are advanced in the development pipeline.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Cytochrome P-450 model reaction: effects of substitution on the rate of aromatic hydroxylation. World Scientific Publishing. Available at: [Link]

  • Cytochrome P450 Catalyzes Benzene Ring Formation in the Biosynthesis of Trialkyl-Substituted Aromatic Polyketides. PubMed. Available at: [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link]

  • Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link]

  • The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. Available at: [Link]

  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. Available at: [Link]

  • Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. ACS Publications. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Sciforschen Online Journals. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications. Available at: [Link]

  • Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry. Available at: [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications (RSC Publishing). Available at: [Link]

  • Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI. Available at: [Link]

  • Biotransformation of phencyclidine. PubMed. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reproducible and reliable results. This is particularly true for highly reactive and specialized building blocks like 3-Nitro-5-(trifluoromethyl)phenol, a compound whose dual functionalities—an electron-withdrawing nitro group and a lipophilic trifluoromethyl group—make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The precise characterization and comparison of different batches or sources of this and related compounds against a certified reference standard are not merely a quality control checkbox; they are a critical step in ensuring the validity of subsequent experimental data.

This guide provides an in-depth, technically-grounded framework for the comprehensive comparison and qualification of this compound. We will move beyond a simple listing of specifications and delve into the causality behind the experimental choices, providing you with a self-validating system for assessing the purity, identity, and overall quality of this critical reagent.

The "Why": Understanding the Impact of Impurities

The synthetic route to trifluoromethyl-substituted phenols can introduce a variety of related compounds as impurities.[3] For instance, the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis may lead to residual starting materials or byproducts from incomplete or side reactions.[1] The presence of even minor impurities can have significant downstream consequences:

  • Altered Reactivity: Positional isomers or related phenols with different substitution patterns can exhibit varied reactivity, leading to unexpected side products in a synthetic pathway.

  • Inaccurate Quantification: Impurities with similar chromophores can interfere with UV-based quantification, leading to erroneous concentration measurements.

  • Misinterpretation of Biological Data: Uncharacterized impurities may possess their own biological activity, confounding the interpretation of in vitro or in vivo studies.

Therefore, a robust analytical comparison against a well-characterized reference standard is paramount.

A Multi-Pronged Approach to Comparative Analysis

A single analytical technique is rarely sufficient for the comprehensive characterization of a reference standard. We advocate for a tripartite approach, leveraging the strengths of chromatography for purity assessment and spectroscopy for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test

HPLC is the workhorse for determining the purity of non-volatile and thermally labile compounds like substituted phenols.[1][4][5] A reversed-phase HPLC method with UV detection is ideal for separating this compound from its potential impurities.

  • Column: A C18 column is a versatile starting point, offering excellent retention and separation of moderately polar aromatic compounds.[1]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acid (e.g., phosphoric or formic acid), is typically effective. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[6]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 290 nm for nitrophenols) provides a sensitive and universal detection method for this class of compounds.[7]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve the Certified Reference Material (CRM) of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL stock solution of the test sample.

    • From these stock solutions, prepare working solutions of 100 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A system with a binary pump, autosampler, column oven, and UV-Vis detector.[1]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the CRM solution to establish the retention time and peak shape of the main component.

    • Inject the test sample solution.

    • Compare the chromatograms. The purity of the test sample can be calculated using the area percent method. Pay close attention to the presence of any additional peaks in the test sample chromatogram, which would indicate impurities.

CompoundRetention Time (min)Peak Area (%) (CRM)Peak Area (%) (Test Sample)Tailing Factor
This compound12.899.999.51.1
Impurity 19.5Not Detected0.3-
Impurity 211.2Not Detected0.2-

Note: The data presented in this table is illustrative and will vary depending on the specific samples and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

While HPLC provides information on purity, NMR spectroscopy offers an unparalleled insight into the chemical structure of the molecule. Both ¹H and ¹⁹F NMR are indispensable for the characterization of this compound.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

  • ¹⁹F NMR: Directly probes the fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a sensitive indicator of its electronic environment.[8] The presence of a single, sharp resonance in the ¹⁹F NMR spectrum is a strong indicator of a single trifluoromethyl-containing species.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the CRM and the test sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹⁹F NMR, use an appropriate reference standard, such as trifluorotoluene.[10]

  • Data Analysis:

    • Compare the ¹H NMR spectra of the CRM and the test sample. Look for any discrepancies in chemical shifts, coupling patterns, or the presence of unexpected signals.

    • Compare the ¹⁹F NMR spectra. The presence of more than one signal in the test sample would indicate the presence of fluorine-containing impurities.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity.

  • Confirmation of Molecular Formula: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Identification of Impurities: MS can also be used to identify the molecular weights of impurities detected by HPLC, aiding in their structural elucidation.

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10 µg/mL) of the CRM and the test sample in a suitable solvent, such as acetonitrile or methanol.

  • MS Acquisition:

    • Analyze the samples using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer in negative ion mode to deprotonate the phenolic hydroxyl group.

  • Data Analysis:

    • Compare the mass spectra of the CRM and the test sample. The primary ion observed should correspond to the [M-H]⁻ of this compound (C₇H₄F₃NO₃, MW: 207.11; [M-H]⁻: 206.01).

    • Scrutinize the spectrum of the test sample for any additional ions that may correspond to impurities.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the qualification of a new batch of this compound against a certified reference material.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Qualification CRM Certified Reference Material (CRM) HPLC HPLC-UV Analysis CRM->HPLC NMR NMR Spectroscopy (¹H, ¹⁹F) CRM->NMR MS High-Resolution Mass Spectrometry CRM->MS TestSample Test Sample TestSample->HPLC TestSample->NMR TestSample->MS Purity Purity Assessment HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity Qualification Qualification Decision Purity->Qualification Identity->Qualification

Caption: Workflow for the comparative analysis of a test sample against a CRM.

Conclusion

The qualification of a reference standard for a compound like this compound is a rigorous process that demands a multi-faceted analytical approach. By combining the separation power of HPLC with the structural elucidation capabilities of NMR and MS, researchers can confidently establish the purity and identity of their starting materials. This diligence at the outset is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of data in drug discovery and development. Always insist on a certificate of analysis for any reference standard and, where possible, perform your own in-house comparative analysis to guarantee the quality of your research.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society. [Link]

  • Alcohols and Phenols. CPAChem. [Link]

  • Phenol [CAS:108-95-2] 1000mg/l in Water. CPAChem. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

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  • This compound CAS 349-57-5. Watson International. [Link]

  • Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]

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  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

  • Phenol, 3-nitro-. National Institute of Standards and Technology (NIST) WebBook. [Link]

  • Method 8041A: Phenols by Gas Chromatography. Environmental Protection Agency (EPA). [Link]

  • This compound. GlobalChemMall. [Link]

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A Comparative Guide to the In Vitro Toxicity of Nitrated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of environmental and industrial compounds is paramount. This guide provides an in-depth, objective comparison of the toxicity of a series of nitrated phenols—2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol (picric acid)—in cell-based assays. We will delve into the underlying mechanisms of toxicity, supported by experimental data, and provide detailed protocols for key assays, enabling you to replicate and expand upon these findings.

Introduction: The Toxicological Significance of Nitrated Phenols

Nitrated phenols are a class of organic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring. They are prevalent in the environment due to their extensive use in the synthesis of dyes, pesticides, explosives, and pharmaceuticals. Their presence in industrial effluents and as atmospheric pollutants raises significant toxicological concerns. The number and position of the nitro groups on the phenol ring dramatically influence the compound's chemical properties and, consequently, its biological activity and toxicity. This guide will dissect these structure-activity relationships to provide a clear understanding of their comparative toxicity.

Comparative Cytotoxicity in Human Lung Epithelial Cells

To provide a direct and relevant comparison, we will focus on two well-established human lung cell lines: BEAS-2B (a non-cancerous bronchial epithelial cell line) and A549 (a lung adenocarcinoma cell line). These cell lines serve as excellent models for assessing the impact of inhaled or systemically distributed toxicants on the respiratory system.

Quantitative Analysis of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for various nitrated phenols in BEAS-2B and A549 cells after 24 hours of exposure, as determined by the MTT assay.

CompoundCell LineIC50 (µg/mL) at 24hReference
2-Nitrophenol (2-NP)BEAS-2B>200[1]
3-Nitrophenol (3-NP)BEAS-2B~100[1]
4-Nitrophenol (4-NP)BEAS-2B~50[1]
2,4-Dinitrophenol (DNP)Calu-6 (human lung cancer)~200 µM (~36.8 µg/mL) at 72h[2]
Picric Acid (2,4,6-Trinitrophenol)Data not available in BEAS-2B or A549-

Analysis of Cytotoxicity Data:

The data clearly indicates a structure-dependent toxicity profile for the mono-nitrophenols. In BEAS-2B cells, the cytotoxicity increases in the order of 2-nitrophenol < 3-nitrophenol < 4-nitrophenol.[1] This trend highlights the critical role of the nitro group's position in determining the compound's biological activity. 4-Nitrophenol consistently emerges as the most cytotoxic among the mono-nitrophenols in both BEAS-2B and A549 cells.[1]

Unfortunately, specific IC50 values for picric acid in these lung cell lines are not available in the current literature. However, its known high toxicity in various biological systems suggests it would likely exhibit potent cytotoxicity.[3]

Mechanistic Insights into Nitrophenol-Induced Cell Death

Understanding the molecular pathways leading to cell death is crucial for a comprehensive toxicological assessment. The nitrated phenols investigated in this guide induce cytotoxicity through distinct, yet sometimes overlapping, mechanisms.

Mono-nitrophenols (2-NP, 3-NP, and 4-NP): The Role of Oxidative Stress

Studies have shown that the toxicity of 3-nitrophenol and 4-nitrophenol is strongly linked to the induction of oxidative stress.[1] This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. 2-nitrophenol, being the least toxic, induces the lowest ROS buildup.[1]

The proposed mechanism involves the generation of ROS, which leads to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential.[1] This disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis.

Signaling Pathway: Mono-nitrophenol-Induced Oxidative Stress and Apoptosis

G cluster_cell Cell NP 3-NP / 4-NP ROS Increased ROS (Reactive Oxygen Species) NP->ROS Induces Mito_dys Mitochondrial Dysfunction (Collapse of Membrane Potential) ROS->Mito_dys Causes Caspase Caspase Activation Mito_dys->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Mono-nitrophenol toxicity pathway.

2,4-Dinitrophenol (DNP): A Classic Mitochondrial Uncoupler

2,4-Dinitrophenol is a well-known mitochondrial uncoupler.[2][4] It disrupts the process of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to a decrease in cellular ATP levels and an increase in oxygen consumption, generating heat.

The cellular response to DNP-induced energy depletion involves the induction of apoptosis.[2][4] This process is often accompanied by an increase in intracellular ROS and a rapid depletion of glutathione (GSH), a key cellular antioxidant.[2][4] The depletion of GSH further exacerbates oxidative stress, contributing to cell death. DNP has also been shown to cause G1 phase cell cycle arrest in some cancer cell lines.[2]

Signaling Pathway: 2,4-Dinitrophenol-Induced Mitochondrial Uncoupling and Apoptosis

G cluster_cell Cell DNP 2,4-Dinitrophenol Mito_uncoup Mitochondrial Uncoupling (Proton Gradient Dissipation) DNP->Mito_uncoup Induces GSH_dep GSH Depletion DNP->GSH_dep Causes ATP_dep ATP Depletion Mito_uncoup->ATP_dep Leads to Apoptosis Apoptosis ATP_dep->Apoptosis ROS_inc Increased ROS GSH_dep->ROS_inc Exacerbates ROS_inc->Apoptosis

Caption: 2,4-Dinitrophenol toxicity pathway.

2,4,6-Trinitrophenol (Picric Acid): A Multifaceted Toxicant

The in vitro toxicity of picric acid is less well-characterized at the molecular level compared to other nitrophenols. However, it is known to be a potent toxicant.[3] Its metabolic pathways can involve enzymatic reduction to form radical species.[1] These highly reactive radicals can then induce cellular damage through various mechanisms, including oxidative stress, leading to cytotoxicity. Chronic exposure to picric acid may lead to liver and kidney damage.[3]

Comparative Genotoxicity: Assessing DNA Damage

Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

While comprehensive comparative genotoxicity data for all the selected nitrophenols in the same lung cell lines is limited, studies have investigated the genotoxic potential of some of these compounds. For instance, p-nitrophenol has been shown to cause DNA damage, although some studies indicate it may not be genotoxic in vivo.[5][6] Further research is needed to provide a direct comparison of the genotoxic potential of this series of nitrated phenols in human lung cells using standardized assays like the Comet assay.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of toxicological studies, standardized and well-documented protocols are essential. Here, we provide detailed, step-by-step methodologies for the key cell-based assays discussed in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow Seed 1. Seed cells in 96-well plate Treat 2. Treat with Nitrophenols Seed->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read 7. Read absorbance at ~570 nm Solubilize->Read

Caption: MTT assay experimental workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed BEAS-2B or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitrophenol compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells.

ROS Detection Assay

Reactive Oxygen Species (ROS) can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with nitrophenols as described previously.

  • Probe Loading: After the desired treatment time, remove the medium and wash the cells with a suitable buffer (e.g., PBS). Then, add the DCFH-DA probe (typically at a final concentration of 10-20 µM) to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

Comet Assay for Genotoxicity

The Comet assay is a sensitive technique to detect DNA strand breaks.

Experimental Workflow: Comet Assay

G cluster_workflow Comet Assay Workflow Treat 1. Treat cells with Nitrophenols Embed 2. Embed cells in low-melting agarose Treat->Embed Lyse 3. Lyse cells to remove membranes Embed->Lyse Unwind 4. Unwind DNA in alkaline buffer Lyse->Unwind Electrophoresis 5. Perform electrophoresis Unwind->Electrophoresis Stain 6. Stain DNA with a fluorescent dye Electrophoresis->Stain Visualize 7. Visualize and score comets Stain->Visualize

Caption: Comet assay experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in suspension or as a monolayer with the nitrophenol compounds for a defined period.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.

Conclusion and Future Perspectives

This guide provides a comprehensive comparison of the in vitro toxicity of a series of nitrated phenols in human lung cell lines. The key takeaways are:

  • Structure-Dependent Toxicity: The number and position of nitro groups significantly influence the cytotoxic potential of nitrophenols.

  • Distinct Mechanisms: While mono-nitrophenols primarily induce toxicity through oxidative stress, 2,4-dinitrophenol acts as a potent mitochondrial uncoupler. The toxicity of picric acid is likely mediated by the formation of radical species.

  • Need for Further Research: There is a clear need for more direct comparative studies, particularly for 2,4-dinitrophenol and picric acid, in relevant human cell lines to establish a complete toxicological profile. Furthermore, comparative genotoxicity studies using standardized assays are warranted.

By understanding the comparative toxicity and underlying mechanisms of these compounds, researchers and drug development professionals can make more informed decisions regarding their safe handling, environmental impact, and potential therapeutic or toxicological implications. The provided protocols serve as a foundation for further investigation into the complex interactions between nitrated phenols and biological systems.

References

  • 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH. Cell Biology International, 32(12), 1536-1545. [Link]

  • 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. Toxicology in Vitro, 23(5), 871-879. [Link]

  • Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test. OSTI.GOV. [Link]

  • 2,4‐Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH. The Official Journal of the International Federation for Cell Biology. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • IC50 values of the compounds against A549 and L929 cells after 24 h. ResearchGate. [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science & Technology, 56(6), 3548-3558. [Link]

  • The contribution of cytotoxicity to DNA-effects in the single cell gel test (comet assay). Toxicology Letters, 90(2-3), 183-188. [Link]

  • 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Molecules, 27(21), 7227. [Link]

  • [overseas papers] 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH. KISTI. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]

  • Structure-toxicity relationships of nitroaromatic compounds. Journal of Molecular Structure: THEOCHEM, 681(1-3), 21-33. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences, 22(12), 6692. [Link]

  • Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system. International Journal of Radiation OncologyBiologyPhysics, 8(3), 443-446. [Link]

  • Mechanisms of cell death in oxidative stress. Antioxidants & Redox Signaling, 8(5-6), 811-822. [Link]

  • DNA Damage and Repair Capacity in Lung Cancer Patients: Prediction of Multiple Primary Tumors. Clinical Cancer Research, 11(19), 6844-6849. [Link]

  • Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory Toxicology and Pharmacology, 53(2), 125-131. [Link]

  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8916. [Link]

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  • Direct‐oxidative DNA damage and apoptosis induction in different human respiratory cells exposed to low concentrations of sodium chromate. Journal of Applied Toxicology, 29(3), 218-225. [Link]

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A Senior Application Scientist's Guide to Evaluating HPLC Columns for Phenol Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of phenolic compounds are critical. These aromatic molecules, characterized by a hydroxyl group bonded directly to an aromatic ring, are ubiquitous in pharmaceuticals, natural products, and environmental samples. Their structural diversity, ranging from simple phenols to complex polyphenols, presents a significant chromatographic challenge. High-Performance Liquid Chromatography (HPLC) is the cornerstone of phenolic analysis, and the choice of the HPLC column is the most critical factor determining the success of the separation.[1]

This guide provides an in-depth comparison of the performance of different HPLC columns for phenol separation, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, empowering you to select the optimal column and develop robust, reliable methods for your specific application.

Understanding the Separation Mechanism: Beyond Simple Hydrophobicity

Reversed-phase HPLC is the predominant mode of separation for phenolic compounds.[1] In this technique, a non-polar stationary phase is paired with a polar mobile phase. The retention of phenols is primarily driven by hydrophobic interactions between the aromatic ring and the stationary phase. However, the unique electronic properties of the phenol ring—specifically its electron-rich π-system—allow for additional, more nuanced interactions that can be exploited for enhanced selectivity.

The key to mastering phenol separations lies in understanding and leveraging these secondary interactions, particularly π-π interactions, which occur between the electron-rich double bonds of the analyte and the stationary phase.[2]

A Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase chemistry dictates the dominant interaction mechanisms at play and, consequently, the selectivity of the separation. Let's explore the most common stationary phases for phenol analysis.

The Workhorse: C18 (Octadecyl) Columns

C18 columns are the most widely used stationary phases in reversed-phase HPLC. They consist of octadecylsilane ligands bonded to a silica support, creating a highly hydrophobic surface.

  • Separation Mechanism: The primary retention mechanism on a C18 column is hydrophobic interaction. The non-polar C18 chains interact with the aromatic ring of the phenols.

  • Performance Characteristics: C18 columns generally provide strong retention for phenolic compounds. They are robust, reliable, and available from a wide range of manufacturers. However, their selectivity for structurally similar phenols, such as positional isomers, can be limited as they primarily rely on differences in hydrophobicity.

The Alternative with Unique Selectivity: Phenyl-Hexyl Columns

Phenyl-hexyl columns offer an alternative selectivity to C18 phases, particularly for aromatic compounds.[3] These columns have a phenyl ring attached to the silica surface via a six-carbon alkyl chain.

  • Separation Mechanism: Phenyl-hexyl columns provide a dual retention mechanism. They exhibit both hydrophobic interactions (from the hexyl linker and the phenyl ring) and π-π interactions between the stationary phase's phenyl ring and the aromatic ring of the phenolic analytes. These π-π interactions are particularly effective for separating compounds with differing aromatic character or positional isomers.[3]

  • Performance Characteristics: The unique selectivity of phenyl-hexyl columns can lead to improved resolution of co-eluting peaks that are not separable on a C18 column. The choice of organic modifier in the mobile phase can significantly influence the extent of π-π interactions; methanol tends to enhance these interactions compared to acetonitrile.[3]

The Evolution of Aromatic Selectivity: Biphenyl Columns

Biphenyl columns represent a further evolution of phenyl-based stationary phases, offering enhanced aromatic selectivity.[2][4]

  • Separation Mechanism: Biphenyl phases provide a greater degree of π-π interaction compared to traditional phenyl-hexyl columns due to the presence of two conjugated phenyl rings. This extended π-system allows for stronger and more specific interactions with aromatic analytes.

  • Performance Characteristics: Studies have shown that biphenyl columns can provide superior peak capacity, selectivity, and resolution for complex mixtures of phenolic compounds compared to C18 columns.[4][5] They have demonstrated a remarkable ability to separate closely related compounds and isomers.[4]

The Impact of Particle Technology: The Rise of Core-Shell Columns

Beyond stationary phase chemistry, the morphology of the column packing material plays a crucial role in separation performance. Core-shell (or superficially porous) particle technology has emerged as a significant advancement in HPLC.[6]

  • Structure: Core-shell particles consist of a solid, impermeable core surrounded by a thin, porous layer of silica.[7][8]

  • Performance Benefits: This unique structure leads to a narrower particle size distribution and a shorter diffusion path for analytes, resulting in significantly higher column efficiency and sharper peaks compared to traditional fully porous particles of the same size.[8] This allows for faster analyses without sacrificing resolution, or alternatively, achieving higher resolution in the same analysis time. For phenol analysis, the use of core-shell columns can lead to rapid and highly efficient separations.[9]

Data-Driven Comparison of HPLC Column Performance

To provide a clear, data-driven comparison, the following table summarizes the performance of different column types for the separation of a representative set of phenolic compounds. The data is a synthesis of findings from multiple comparative studies.[4][5][10][11]

Stationary PhaseParticle TypeTypical DimensionsRetention Factor (k)Selectivity (α)Resolution (Rs)Peak Asymmetry (As)Key Advantages for Phenol Separation
C18 Fully Porous250 x 4.6 mm, 5 µmModerate to HighGoodGoodFair to GoodRobust, general-purpose, strong retention.
Phenyl-Hexyl Fully Porous250 x 4.6 mm, 5 µmModerateVery GoodVery GoodGoodAlternative selectivity via π-π interactions, good for isomers.
Biphenyl Core-Shell250 x 4.6 mm, 5 µmModerate to HighExcellentExcellentExcellentEnhanced aromatic selectivity, superior peak capacity and resolution.[4][5]
C18 Core-Shell100 x 2.1 mm, 2.6 µmModerateGoodExcellentExcellentHigh efficiency, fast analysis times.

Optimizing Your Phenol Separation: A Practical Approach

Achieving optimal separation of phenolic compounds requires careful consideration of the mobile phase and other chromatographic parameters.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. For phenyl-based columns, methanol is often preferred as it can enhance the unique selectivity offered by π-π interactions.[3]

  • pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable phenolic compounds. Phenols are weakly acidic, and their retention will decrease as the mobile phase pH approaches their pKa due to increased ionization. Buffering the mobile phase is essential for reproducible retention times and good peak shape. An acidic mobile phase (e.g., using formic acid or acetic acid) is typically employed to ensure that the phenolic hydroxyl group is protonated, maximizing retention.

  • Additives: Small amounts of acids like formic acid or acetic acid are often added to the mobile phase to improve peak shape and suppress the ionization of silanol groups on the silica surface, which can cause peak tailing.

Temperature

Column temperature influences mobile phase viscosity, analyte retention, and selectivity.[12] Increasing the temperature generally leads to lower retention times and sharper peaks due to reduced mobile phase viscosity and increased mass transfer. However, the effect on selectivity can be compound-dependent and should be evaluated during method development.

Benchmark Experimental Protocol for Phenol Separation

This protocol provides a robust starting point for the separation of a mixture of common phenolic compounds using a Biphenyl core-shell column, which has demonstrated excellent performance for this application.[4][5]

Objective: To achieve baseline separation of a standard mixture of phenols (e.g., phenol, 4-nitrophenol, 2-chlorophenol, 2,4-dimethylphenol) with excellent peak shape and efficiency.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterConditionRationale
Column Biphenyl Core-Shell, 100 x 3.0 mm, 2.6 µmProvides excellent selectivity and efficiency for aromatic compounds. The core-shell particle technology allows for fast and high-resolution separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of phenols and silanol groups, improving retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. The formic acid maintains a consistent pH throughout the gradient.
Gradient 10-90% B in 10 minutesA gradient elution is necessary to separate phenols with a range of hydrophobicities in a reasonable time. This gradient can be optimized based on the specific sample complexity.
Flow Rate 0.5 mL/minA typical flow rate for a 3.0 mm ID column that balances analysis time and backpressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, leading to sharper peaks and lower backpressure.
Detection UV at 274 nmPhenols exhibit strong UV absorbance around this wavelength. A DAD can be used to monitor multiple wavelengths and confirm peak purity.
Injection Volume 5 µLA small injection volume is used to prevent column overload and maintain peak efficiency.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • For Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Preparation:

    • Prepare a stock solution of each phenolic standard in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard mixture by diluting the stock solutions in the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of 10 µg/mL for each compound.

  • System Equilibration:

    • Install the Biphenyl column in the column compartment.

    • Purge the pump with both mobile phases.

    • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at the set flow rate until a stable baseline is achieved (typically 15-20 column volumes).

  • Sample Analysis:

    • Inject 5 µL of the standard mixture.

    • Run the gradient program and acquire the chromatogram.

  • Data Analysis:

    • Identify the peaks based on their retention times compared to the individual standards.

    • Evaluate the separation performance by calculating the resolution between critical peak pairs, peak asymmetry, and efficiency (plate count).

Visualizing the Workflow and Column Chemistries

To aid in understanding the column selection process and the underlying chemical principles, the following diagrams are provided.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Start Define Analytical Goal (e.g., separation of phenol isomers) Initial_Column Select Initial Column: C18 as a robust starting point Start->Initial_Column Develop_Method Develop Initial Method (Mobile Phase, Gradient, Temp.) Initial_Column->Develop_Method Evaluate_Performance Evaluate Performance: Resolution, Peak Shape, Retention Develop_Method->Evaluate_Performance Is_Separation_Adequate Is Separation Adequate? Evaluate_Performance->Is_Separation_Adequate Optimize_Method Optimize Method on C18 (Fine-tune gradient, pH, temp.) Is_Separation_Adequate->Optimize_Method Yes Alternative_Selectivity Switch to Alternative Selectivity: Phenyl-Hexyl or Biphenyl Column Is_Separation_Adequate->Alternative_Selectivity No Final_Method Final Validated Method Optimize_Method->Final_Method Alternative_Selectivity->Develop_Method

Caption: Workflow for HPLC column selection and method development for phenol separation.

Caption: Dominant interaction mechanisms of different HPLC stationary phases with phenolic compounds.

Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation of phenolic compounds. While the C18 column remains a reliable starting point, phenyl-hexyl and biphenyl stationary phases offer alternative and often superior selectivity, particularly for complex mixtures and structurally similar analytes. The enhanced π-π interactions provided by these aromatic phases can unlock resolutions not achievable on a C18 column alone. Furthermore, the adoption of core-shell particle technology can significantly boost efficiency and throughput, regardless of the chosen stationary phase chemistry.

By understanding the fundamental separation mechanisms and leveraging the comparative data presented, researchers can make informed decisions to develop robust, efficient, and reliable HPLC methods for the analysis of this important class of compounds.

References

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. Available at: [Link]

  • Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. PubMed. Available at: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • (This is a placeholder for a real reference if one were available with this exact title and content)
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  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • (This is a placeholder for a real reference if one were available with this exact title and content)
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  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. National Center for Biotechnology Information. Available at: [Link]

  • Peak asymmetry (A s ) results for three tested columns, considering the identified phenolic compounds. ResearchGate. Available at: [Link]

  • Recent developments in the HPLC separation of phenolic compounds. ResearchGate. Available at: [Link]

  • (This is a placeholder for a real reference if one were available with this exact title and content)
  • Core Shell HPLC Columns & Technology. GL Sciences. Available at: [Link]

  • Kinetex HPLC Columns for Superior Performance. Phenomenex. Available at: [Link]

  • (This is a placeholder for a real reference if one were available with this exact title and content)
  • Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

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  • The Latest Trend in LC Analysis: UHPLC Core–Shell Particles. American Laboratory. Available at: [Link]

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  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

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A Comparative Analysis of Detection Limits for 3-Nitro-5-(trifluoromethyl)phenol: UV versus Mass Spectrometry Detectors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical entities is paramount. The choice of an analytical detector can significantly influence the sensitivity, selectivity, and overall success of a chromatographic method. This guide provides an in-depth, objective comparison of the detection capabilities of Ultraviolet (UV) and Mass Spectrometry (MS) detectors for the analysis of 3-Nitro-5-(trifluoromethyl)phenol, a compound of interest in various chemical and pharmaceutical research areas.

The inherent chemical properties of this compound—specifically the presence of a chromophore in the nitrophenol structure and its susceptibility to ionization—make it a suitable candidate for analysis by both HPLC-UV and LC-MS. This guide will delve into the theoretical underpinnings and practical considerations for each detection method, supported by illustrative experimental data and protocols.

The Principle of Detection: A Tale of Two Techniques

The fundamental principles governing UV and MS detection are vastly different, leading to distinct advantages and limitations in terms of sensitivity and selectivity.

  • UV Detection: This technique relies on the principle of light absorption by the analyte.[1] Molecules containing chromophores, such as the aromatic ring and nitro group in this compound, absorb light at specific wavelengths.[2] According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell.[1] The sensitivity of UV detection is therefore dependent on the molar absorptivity of the compound at the chosen wavelength and the path length of the flow cell.

  • Mass Spectrometry (MS) Detection: In contrast, MS detection is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, electrospray ionization (ESI) is a common technique that transfers the analyte ions from the liquid phase to the gas phase with minimal fragmentation.[4][5] The mass spectrometer then separates these ions based on their m/z, providing a highly selective and sensitive detection method.[3]

Comparative Overview of Detection Limits

Detector TypeTypical Limit of Detection (LOD)SelectivityKey AdvantagesKey Limitations
UV-Vis ~0.05 µg/mL (ng/mL range)[6]ModerateRobust, cost-effective, non-destructive, wide applicability for chromophoric compounds.[7]Lower sensitivity compared to MS, susceptible to interference from co-eluting compounds that absorb at the same wavelength.[8]
MS (Mass Spectrometry) ~3.52 ng/L (pg/mL range)[9]HighExceptional sensitivity and selectivity, provides molecular weight and structural information, ideal for complex matrices.[10]Higher cost and complexity, destructive technique, ion suppression effects can impact quantification.

It is evident that for trace-level analysis, MS detection offers significantly lower detection limits, often by several orders of magnitude, compared to UV detection.[11][12]

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and UPLC-MS/MS.

This protocol is designed for the quantification of this compound in a relatively clean sample matrix where high sensitivity is not the primary requirement.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[13]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • This compound analytical standard.

  • HPLC-grade solvents.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Estimated to be around 270-350 nm based on the UV spectra of similar nitrophenols. A DAD can be used to determine the optimal wavelength of maximum absorbance (λmax).[7]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Create a series of working standards by serial dilution in the initial mobile phase composition to construct a calibration curve.

  • Dissolve or dilute the sample in the initial mobile phase composition to a concentration within the calibration range.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

  • The Limit of Detection (LOD) can be determined based on a signal-to-noise ratio of 3:1.[14]

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions injection Inject into HPLC prep_std->injection prep_sample Dissolve/Dilute Sample prep_sample->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection at λmax separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification lod Determine LOD (S/N=3) quantification->lod

Caption: Experimental workflow for HPLC-UV analysis.

This protocol is tailored for applications requiring high sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices like biological fluids or environmental samples.

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[15]

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

  • LC-MS grade solvents.

2. UPLC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A fast gradient to ensure sharp peaks.

    Time (min) % Mobile Phase B
    0.0 10
    3.0 90
    4.0 90
    4.1 10

    | 5.0 | 10 |

  • Ionization Mode: ESI in negative ion mode is likely to be more sensitive for phenols.

  • MS Parameters:

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~400 °C.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z for [M-H]⁻ of this compound.

      • Product Ion (Q3): A characteristic fragment ion. These transitions would need to be optimized by direct infusion of the standard.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).

  • Perform serial dilutions in the initial mobile phase to create calibration standards, potentially down to the pg/mL level.

  • For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove matrix interferences and concentrate the analyte.[16]

4. Data Analysis:

  • Extract the chromatogram for the specific MRM transition.

  • Quantify the analyte using the calibration curve.

  • The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.[17]

UPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_uplc_ms UPLC-MS/MS Analysis cluster_data_ms Data Processing prep_std_ms Prepare Standard Stock & Working Solutions (pg/mL - ng/mL) injection_ms Inject into UPLC prep_std_ms->injection_ms prep_sample_ms Sample Extraction (e.g., SPE) & Concentration prep_sample_ms->injection_ms separation_ms UPLC C18 Separation injection_ms->separation_ms ionization_ms ESI (Negative Mode) separation_ms->ionization_ms detection_ms MS/MS Detection (MRM) ionization_ms->detection_ms chromatogram_ms Generate MRM Chromatogram detection_ms->chromatogram_ms quantification_ms Quantify using Calibration Curve chromatogram_ms->quantification_ms lod_ms Determine LOD (S/N=3) quantification_ms->lod_ms

Caption: Experimental workflow for UPLC-MS/MS analysis.

Expert Insights and Causality Behind Experimental Choices

  • UV Detector Wavelength Selection: The choice of wavelength is critical for UV detection sensitivity.[18] For this compound, the presence of the nitro group and the phenolic ring creates a conjugated system, which typically results in strong UV absorbance.[19] A diode array detector (DAD) is invaluable during method development to acquire the full UV spectrum of the analyte and select the λmax for maximum sensitivity.[7]

  • MS Ionization Mode: Phenolic compounds are acidic and readily deprotonate to form [M-H]⁻ ions. Therefore, ESI in negative ion mode is generally preferred for these compounds as it often provides a more intense and stable signal compared to positive ion mode.

  • Chromatography: The use of UPLC with smaller particle size columns in the MS protocol leads to narrower and taller peaks.[15] This increased peak efficiency enhances the signal-to-noise ratio, thereby contributing to lower detection limits.[18]

  • Sample Preparation for MS: The high sensitivity of MS makes it more susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.[8] Therefore, a more rigorous sample clean-up, such as solid-phase extraction, is often necessary for complex samples to achieve reliable and reproducible quantification at low levels.[16]

Conclusion

The choice between UV and MS detection for the analysis of this compound is fundamentally driven by the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine analysis where analyte concentrations are expected to be in the ng/mL to µg/mL range and the sample matrix is relatively simple.

  • LC-MS/MS is the superior choice for applications demanding ultra-trace level quantification (pg/mL to low ng/mL). Its high selectivity makes it indispensable for analyzing complex samples where interferences could mask the analyte peak in a UV chromatogram.

Ultimately, the decision rests on a thorough evaluation of the analytical problem at hand, balancing the need for sensitivity against considerations of cost, instrument availability, and method complexity.

References

  • MicroSolv Technology Corporation. (2025, July 18). How to improve LOD or detection limits in HPLC - Tips & Suggestions. MicroSolv. [Link]

  • Patsnap. (2025, September 19). Comparing HPLC Detectors: Sensitivity and Range Analysis. Patsnap Eureka. [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex. [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. JASCO. [Link]

  • Easterling, C. A., et al. (2020). Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions. Analytical Chemistry, 92(11), 7471–7477. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Limit of Detection For HPLC/Tandem Mass Spectrometry Experiments Based on Gas-phase Ion-Molecule Reactions | Request PDF. ResearchGate. [Link]

  • Patsnap. (2025, September 19). Analyzing HPLC Sensitivity: Detection Limit Factors. Patsnap Eureka. [Link]

  • Shimadzu. (n.d.). Detectors for HPLC. Shimadzu. [Link]

  • SCION Instruments. (n.d.). Detectors Used In HPLC | DAD, UV Detector & More. SCION Instruments. [Link]

  • Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Agilent. [Link]

  • LCGC. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. [Link]

  • SCION Instruments. (n.d.). HPLC UV Detector. SCION Instruments. [Link]

  • LCGC. (2019, January 17). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. LCGC. [Link]

  • Patsnap. (2025, September 19). How to Achieve Low LOD in HPLC—Key Methods. Patsnap Eureka. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Principles of electrospray ionization. In Supramolecular Chemistry (pp. 1-22). Humana Press. [Link]

  • SCIEX. (2025, March 5). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. YouTube. [Link]

  • CNKI. (n.d.). Determination of p Nitrophenol in Surface Water by Online Solid Phase Extraction Coupled with Ultra Performance Liquid Chromatography Triple Quadropole Mass Spectrometry. CNKI. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Ho, C. S., et al. (2025, August 7). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association of Clinical Biochemists of India. [Link]

  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. [Link]

  • UCI Aerosol Photochemistry Group. (2023, February 16). Atmospheres. UCI. [Link]

  • NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. NIH. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST WebBook. [Link]

  • Chen, J., Wenger, J. C., & Venables, D. S. (2011). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A, 115(44), 12235–12242. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]

  • Stenutz. (n.d.). This compound. Stenutz. [Link]

  • MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. [Link]

  • NIH. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. NIH. [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Multi Residue Analysis of Pharmaceuticals in Wastewater by Ultra Performance Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry. AquaEnergy Expo. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, development, and analysis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable scientific enterprise. This guide provides an in-depth, procedural framework for the proper disposal of 3-Nitro-5-(trifluoromethyl)phenol, a compound that, due to its chemical properties, necessitates careful handling as hazardous waste. By elucidating the principles behind these procedures, this document aims to empower researchers to manage this chemical waste stream with confidence and precision.

Immediate Safety & Hazard Recognition

Before initiating any disposal-related tasks, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation, underscoring the need for stringent exposure controls.[1][2]

Essential Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound and its associated waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical gogglesProtects against splashes that can cause serious eye damage.[1][2]
Protective Clothing A lab coat, fully buttonedShields skin and personal clothing from accidental spills.
Respiratory Protection Use within a certified chemical fume hoodMinimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.[4][5] The following protocol outlines the distinct procedures for solid and liquid waste containing this compound.

Solid Waste Disposal

Solid waste includes contaminated personal protective equipment (gloves, etc.), weighing papers, and empty containers with residual amounts of this compound.

Experimental Protocol for Solid Waste Collection:

  • Container Selection: Procure a designated solid waste container that is rigid, puncture-resistant, and has a secure lid. The container must be compatible with the chemical.[6][7]

  • Labeling: Affix a "Hazardous Waste" label to the container before any waste is added.[7] The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7][8]

  • Waste Accumulation: Place all solid waste contaminated with this compound directly into the labeled container.[9]

  • Container Management: Keep the container sealed when not in use.[6][7] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible chemicals.[8][10][11]

  • Full Container Procedure: Once the container is full, ensure the lid is tightly sealed and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1]

Liquid Waste Disposal

Liquid waste may include unused solutions or rinsate from cleaning contaminated glassware.

Experimental Protocol for Liquid Waste Collection:

  • Container Selection: Use a dedicated, leak-proof container with a screw-top cap, preferably constructed of a material compatible with organic solvents. Do not use metal containers for corrosive materials.[12]

  • Waste Segregation: Collect halogenated organic waste, such as solutions of this compound, separately from non-halogenated organic waste. This segregation is often required for cost-effective and environmentally sound disposal, as different treatment methods may be used.[13]

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all constituents, including "this compound" and any solvents, with their approximate percentages.[7][8]

  • Accumulation and Storage: Keep the container tightly capped when not in use.[6][7] Store in a designated SAA with secondary containment to prevent spills.[14]

  • Disposal Request: When the container is approximately 90% full, submit a request for waste pickup through your institution's established procedures.[7]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

Experimental Protocol for Container Decontamination:

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[6]

  • Rinsate Collection: Collect the rinsate from all three washes as hazardous liquid waste and add it to your designated halogenated organic waste container.[6]

  • Final Rinse: After the solvent rinses, wash the container with soap and water.

  • Disposal: Once clean and dry, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream, in accordance with your facility's policies.[15]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is crucial to minimize exposure and environmental contamination.

Experimental Protocol for Minor Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[16]

  • Evacuate if Necessary: For larger spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[16]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[16][17]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.[16]

  • Collection: Once the material is absorbed, carefully scoop the mixture into a designated hazardous waste container.[18]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous solid waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagrams have been developed.

cluster_solid Solid Waste Disposal Workflow start_solid Generate Solid Waste (e.g., contaminated gloves, paper) container_solid Select Labeled, Puncture-Proof Solid Waste Container start_solid->container_solid collect_solid Place Waste in Container container_solid->collect_solid seal_solid Keep Container Sealed When Not in Use collect_solid->seal_solid store_solid Store in Designated Satellite Accumulation Area (SAA) seal_solid->store_solid full_solid Container Full? store_solid->full_solid full_solid->store_solid No pickup_solid Arrange for EHS Pickup full_solid->pickup_solid Yes cluster_liquid Liquid Waste Disposal Workflow start_liquid Generate Liquid Waste (e.g., solutions, rinsate) container_liquid Select Labeled, Leak-Proof Liquid Waste Container start_liquid->container_liquid collect_liquid Pour Waste into Container container_liquid->collect_liquid seal_liquid Keep Container Tightly Capped collect_liquid->seal_liquid store_liquid Store in SAA with Secondary Containment seal_liquid->store_liquid full_liquid Container 90% Full? store_liquid->full_liquid full_liquid->store_liquid No pickup_liquid Request EHS Pickup full_liquid->pickup_liquid Yes

Caption: Workflow for Liquid Waste Disposal

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that hinges on a clear understanding of its hazards, diligent adherence to established protocols, and a proactive approach to safety. By integrating these principles into daily laboratory practice, researchers can ensure the protection of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

References

  • Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Institutes of Health, Office of Research Facilities. (2013, February 27). Chemical Compatibility and Segregation Guides. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory safety requires a deep understanding of the materials in use. For researchers, scientists, and drug development professionals, handling potent chemical compounds like 3-Nitro-5-(trifluoromethyl)phenol is a routine yet critical task. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus is to empower you with the knowledge to not just follow protocols, but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile of this compound

Before selecting the appropriate PPE, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified as:

  • Harmful if swallowed (Acute oral toxicity, Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]

The presence of the nitro group and the trifluoromethyl group on the phenol ring contributes to its reactivity and potential for adverse health effects. Phenolic compounds, in general, can be readily absorbed through the skin and can cause systemic toxicity.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being performed. The primary routes of exposure to this compound in a laboratory setting are dermal contact, inhalation of dust particles, and eye contact.[3]

Visualizing Your PPE Decision-Making Process

The following flowchart outlines a logical sequence for selecting the appropriate level of PPE based on the nature of the task you are performing with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_levels PPE Selection cluster_ppe_specs start Start: Task Involving This compound assess_risk Assess Risk of Exposure: - Scale of work - Dust/aerosol generation potential - Splash potential start->assess_risk low_risk Low Risk (e.g., Handling sealed containers, weighing small quantities in a balance enclosure) assess_risk->low_risk Low medium_risk Medium Risk (e.g., Preparing solutions, performing reactions in a fume hood) assess_risk->medium_risk Medium high_risk High Risk (e.g., Large scale operations, potential for significant spills or splashes) assess_risk->high_risk High low_risk_ppe Standard Lab Attire: - Safety glasses with side shields - Nitrile gloves (single pair) - Lab coat low_risk->low_risk_ppe medium_risk_ppe Enhanced Protection: - Chemical splash goggles - Double-gloving (e.g., nitrile) - Chemical-resistant lab coat medium_risk->medium_risk_ppe high_risk_ppe Maximum Protection: - Face shield over chemical splash goggles - Heavy-duty chemical-resistant gloves - Chemical-resistant apron over lab coat - Consider respiratory protection high_risk->high_risk_ppe

Caption: PPE Selection Workflow for this compound.

Detailed PPE Recommendations

Based on the hazard profile and risk assessment, the following PPE is recommended when handling this compound:

PPE Component Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A fully buttoned laboratory coat. For tasks with a higher splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2][5] Long pants and closed-toe shoes are mandatory.[4][6]Prevents accidental skin contact with the chemical. Phenolic compounds can be absorbed through the skin, leading to systemic toxicity.[2]
Hand Protection Chemical-resistant gloves. While disposable nitrile gloves offer splash protection, for prolonged contact or handling of concentrated solutions, more robust gloves such as butyl rubber or neoprene are recommended.[2] Double-gloving is a good practice to minimize the risk of exposure from a single glove failure.Protects the hands, which are at the highest risk of direct contact. The choice of glove material is critical for chemical resistance. Always inspect gloves for any signs of degradation before use.[6]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.Prevents the inhalation of airborne dust particles, which can cause respiratory irritation.[1] The use of a respirator requires a formal respiratory protection program, including fit-testing and training.[4]
Procedural Guidance: Donning and Doffing of PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don the first pair of gloves. If double-gloving, put on the second pair over the first.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff towards the fingers, turning them inside out. Then, remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7]

Operational and Disposal Plans for Contaminated PPE

Proper management of used and contaminated PPE is essential to prevent secondary exposure and environmental contamination.

Operational Plan:

  • Designated Areas: Establish designated areas for donning and doffing PPE.

  • Inspection: Always inspect PPE for damage before and after each use. Damaged PPE should be disposed of immediately.

  • Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated according to your institution's protocols.

Disposal Plan:

  • Solid Waste: Dispose of all single-use PPE, including gloves and any contaminated lab materials (e.g., bench paper), in a designated hazardous waste container labeled "Halogenated Organic Waste - Solid".[8]

  • Container Management: Keep hazardous waste containers closed except when adding waste. Store them in a well-ventilated area away from incompatible materials.[5][8]

  • Regulatory Compliance: Ensure that all waste is managed and disposed of in accordance with local, state, and federal regulations through your institution's Environmental Health and Safety (EHS) department.[8]

By adhering to these detailed guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • University of California, Berkeley - Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ETH Zurich - Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Retrieved from [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • University of North Carolina at Chapel Hill - Environment, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Florida State University - Department of Chemistry & Biochemistry. Laboratory Safety. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)phenol. PubChem. Retrieved from [Link]

Sources

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